molecular formula C44H80N7O17P3S B15545523 15-Methyldocosanoyl-CoA

15-Methyldocosanoyl-CoA

Cat. No.: B15545523
M. Wt: 1104.1 g/mol
InChI Key: YUHABTGLKOIENZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

15-Methyldocosanoyl-CoA is a useful research compound. Its molecular formula is C44H80N7O17P3S and its molecular weight is 1104.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C44H80N7O17P3S

Molecular Weight

1104.1 g/mol

IUPAC Name

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 15-methyldocosanethioate

InChI

InChI=1S/C44H80N7O17P3S/c1-5-6-7-15-18-21-32(2)22-19-16-13-11-9-8-10-12-14-17-20-23-35(53)72-27-26-46-34(52)24-25-47-42(56)39(55)44(3,4)29-65-71(62,63)68-70(60,61)64-28-33-38(67-69(57,58)59)37(54)43(66-33)51-31-50-36-40(45)48-30-49-41(36)51/h30-33,37-39,43,54-55H,5-29H2,1-4H3,(H,46,52)(H,47,56)(H,60,61)(H,62,63)(H2,45,48,49)(H2,57,58,59)

InChI Key

YUHABTGLKOIENZ-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

The Enigmatic Role of 15-Methyldocosanoyl-CoA: A Technical Whitepaper on a Novel Very-Long-Chain Branched-Chain Fatty Acyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: 15-Methyldocosanoyl-CoA is a very-long-chain branched-chain fatty acyl-CoA whose specific biological roles and metabolic pathways remain largely uncharacterized in publicly available scientific literature. This technical guide consolidates the current understanding of analogous lipid molecules, namely very-long-chain fatty acids (VLCFAs) and branched-chain fatty acids (BCFAs), to postulate the probable synthesis, metabolism, and physiological significance of this compound. This document aims to provide a foundational framework for researchers and professionals in drug development by outlining potential metabolic pathways and suggesting experimental protocols to elucidate the function of this molecule.

Introduction to Very-Long-Chain Branched-Chain Fatty Acids

Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbons, and branched-chain fatty acids (BCFAs), characterized by methyl groups along their acyl chains, are integral components of cellular lipids. BCFAs are known to influence the fluidity of cell membranes and have been implicated in various physiological processes. The metabolism of BCFAs often requires specialized enzymatic pathways to handle the steric hindrance posed by their methyl branches.

Postulated Synthesis of this compound

The synthesis of this compound in vivo has not been explicitly documented. However, based on the known biosynthesis of other BCFAs, a plausible pathway can be proposed. The synthesis of BCFAs can be initiated from branched-chain amino acids. In bacteria, for instance, branched-chain acyl-CoAs like isobutyryl-CoA, isovaleryl-CoA, and 2-methylbutyryl-CoA, derived from valine, leucine, and isoleucine respectively, serve as primers for fatty acid synthase to produce BCFAs.

A similar mechanism could be involved in the synthesis of this compound, potentially starting from a shorter branched-chain acyl-CoA and undergoing elongation by fatty acid elongase systems.

Hypothetical Metabolic Pathway of this compound

Due to the methyl group at the 15th position, the metabolism of this compound is likely to follow a pathway analogous to that of other well-characterized BCFAs, such as phytanic acid and pristanic acid. Direct beta-oxidation of this compound may be hindered by the methyl branch.

Mitochondrial Transport via the Carnitine Shuttle

Long-chain and very-long-chain fatty acids require the carnitine shuttle to enter the mitochondrial matrix for beta-oxidation. It is highly probable that this compound is first converted to 15-methyldocosanoylcarnitine by carnitine palmitoyltransferase I (CPT1) on the outer mitochondrial membrane. The acylcarnitine is then transported across the inner mitochondrial membrane by carnitine-acylcarnitine translocase (CACT). Once inside the matrix, carnitine palmitoyltransferase II (CPT2) would convert it back to this compound.

Carnitine_Shuttle cluster_0 Cytosol cluster_1 Mitochondrial Intermembrane Space cluster_2 Mitochondrial Matrix 15-MD-CoA This compound 15-MD-Carnitine_ims 15-Methyldocosanoylcarnitine 15-MD-CoA->15-MD-Carnitine_ims CPT1 L-Carnitine_cyto L-Carnitine L-Carnitine_cyto->15-MD-Carnitine_ims 15-MD-CoA_matrix This compound 15-MD-Carnitine_ims->15-MD-CoA_matrix CACT / CPT2 L-Carnitine_matrix L-Carnitine Beta-Oxidation β-Oxidation 15-MD-CoA_matrix->Beta-Oxidation Peroxisomal_Beta_Oxidation 15-MD-CoA This compound (C23) Cycle1 β-Oxidation Cycle 1 15-MD-CoA->Cycle1 C21-acyl-CoA Methyl-heneicosanoyl-CoA (C21) Cycle1->C21-acyl-CoA Acetyl-CoA1 Acetyl-CoA Cycle1->Acetyl-CoA1 CycleN β-Oxidation Cycles C21-acyl-CoA->CycleN Branched-acyl-CoA Methyl-branched Acyl-CoA CycleN->Branched-acyl-CoA Acetyl-CoAN Acetyl-CoA CycleN->Acetyl-CoAN Further_Metabolism Further Metabolism Branched-acyl-CoA->Further_Metabolism Synthesis_Workflow Start Starting Material (e.g., Methyl-branched shorter fatty acid) Elongation Fatty Acid Elongation Cycles Start->Elongation Activation Activation to Acyl-CoA (e.g., with Acyl-CoA synthetase) Elongation->Activation Purification Purification (e.g., HPLC) Activation->Purification Characterization Characterization (e.g., Mass Spectrometry, NMR) Purification->Characterization Final_Product This compound Characterization->Final_Product

The Pivotal Role of Methyl-Branched Acyl-CoAs in Cellular Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl-branched acyl-Coenzyme A (acyl-CoA) esters are critical intermediates in a variety of cellular processes, extending beyond simple lipid metabolism to encompass significant roles in membrane dynamics, cellular signaling, and the pathogenesis of certain metabolic diseases. This technical guide provides an in-depth exploration of the core functions of these molecules. It is designed to be a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of key pathways to facilitate a deeper understanding and further investigation into this important class of molecules.

Introduction

Methyl-branched fatty acids (BCFAs) are fatty acids with one or more methyl groups on their carbon chain. Once activated to their coenzyme A esters, these methyl-branched acyl-CoAs participate in a range of metabolic and signaling pathways. The position of the methyl branch significantly influences their physical properties and metabolic fate. Common examples include phytanic acid and pristanic acid, which are derived from dietary sources. This guide will delve into the multifaceted functions of methyl-branched acyl-CoAs, their metabolic pathways, their impact on cellular membranes, and their association with human health and disease.

Core Functions of Methyl-Branched Acyl-CoAs

Modulation of Cell Membrane Properties

Methyl-branched acyl-CoAs are precursors for the synthesis of methyl-branched fatty acids that are incorporated into phospholipids, where they play a crucial role in modulating the physical properties of cellular membranes. The presence of methyl branches disrupts the orderly packing of acyl chains, leading to significant changes in membrane fluidity, thickness, and lipid organization.[1][2]

Key Effects on Membrane Properties:

  • Increased Fluidity: The kinks in the acyl chains caused by methyl branches prevent tight packing of phospholipids, thereby increasing membrane fluidity.[1][2] This is crucial for maintaining membrane function in varying environmental conditions.

  • Reduced Thickness: The disordered packing of acyl chains leads to a decrease in the overall thickness of the lipid bilayer.[1][2]

  • Lowered Chain Ordering: Methyl branching reduces the condensation and ordering of the lipid acyl chains.[1][2]

These alterations in membrane structure have profound implications for various cellular processes, including the function of membrane-bound proteins and cellular signaling.

Metabolic Intermediates

Methyl-branched acyl-CoAs are key intermediates in specific metabolic pathways, primarily the alpha- and beta-oxidation of branched-chain fatty acids.

Phytanic acid, a 3-methyl-branched fatty acid, cannot be directly metabolized by beta-oxidation due to the methyl group at the β-carbon. It must first undergo alpha-oxidation in the peroxisome.[3] The initial and rate-limiting step is the conversion of phytanic acid to phytanoyl-CoA. This is followed by a series of enzymatic reactions that shorten the fatty acid by one carbon, yielding pristanoyl-CoA, which can then enter the beta-oxidation pathway.[3]

Pristanoyl-CoA, the product of phytanoyl-CoA alpha-oxidation, undergoes beta-oxidation within the peroxisomes. This process breaks down the fatty acid chain to produce acetyl-CoA and propionyl-CoA, which can then be utilized in other metabolic pathways for energy production.

Signaling Molecules

Phytanic acid and its CoA ester have been identified as signaling molecules that can regulate gene expression through the activation of nuclear receptors. Specifically, phytanic acid is a known ligand for Peroxisome Proliferator-Activated Receptor Alpha (PPARα) and Retinoid X Receptors (RXRs).[4][5] Activation of these receptors leads to the transcriptional regulation of genes involved in lipid metabolism, including those for peroxisomal beta-oxidation enzymes.[4]

Quantitative Data on Methyl-Branched Acyl-CoAs

The following tables summarize key quantitative data related to the effects and levels of methyl-branched acyl-CoAs.

ParameterEffect of Methyl BranchingReference
Membrane Properties
Lipid CondensationReduced[1][2]
Bilayer ThicknessDecreased[1][2]
Chain OrderingLowered[1][2]
Membrane FluidityEnhanced[1][2]

Table 1: Effects of Methyl-Branched Fatty Acids on Lipid Bilayer Properties. This table summarizes the qualitative and quantitative effects of incorporating methyl-branched fatty acids into lipid bilayers.

ConditionAnalyteConcentrationReference
Refsum Disease Phytanic Acid (in plasma)Markedly elevated[6]
Pristanic Acid (in plasma)Low levels[7]
Normal Human Serum Phytanic AcidLow micromolar concentrations[8]

Table 2: Plasma Concentrations of Phytanic and Pristanic Acid in Health and Disease. This table provides a comparison of the plasma concentrations of key methyl-branched fatty acids in individuals with Refsum disease versus healthy individuals.

Cell LineTreatmentChange in Phytanoyl-CoA Hydroxylase ActivityReference
Various cell linesPhytanic acidUp to four-fold increase[9][10]
COS-1 cellsPhytanic acidIncrease observed within 2 hours[9][10]
HepG2 cellsPhytanic acidNo induction observed[9][10]

Table 3: Induction of Phytanoyl-CoA Hydroxylase Activity by Phytanic Acid. This table shows the effect of phytanic acid on the activity of a key enzyme in its metabolism in different cell lines.

Experimental Protocols

Extraction of Methyl-Branched Acyl-CoAs from Mammalian Cells

This protocol provides a general method for the extraction of a broad range of acyl-CoAs from cultured mammalian cells for subsequent analysis by LC-MS.[11]

Materials:

  • Ice-cold Phosphate Buffered Saline (PBS)

  • Ice-cold Methanol (B129727) (MeOH)

  • Internal standards (e.g., deuterated or odd-chain acyl-CoA species)

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes (1.5 mL or 2 mL), pre-chilled

  • Centrifuge capable of 15,000 x g at 4°C

  • Vacuum concentrator or nitrogen evaporator

  • Reconstitution solvent (e.g., 50% methanol in 50 mM ammonium (B1175870) acetate, pH 7)

Procedure:

  • Cell Harvesting and Washing:

    • Adherent cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.

    • Suspension cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.

  • Lysis and Extraction:

    • Add a defined volume of ice-cold methanol containing the internal standards to the cells.

    • Adherent cells: Use a cell scraper to scrape the cells in the cold methanol and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Suspension cells: Resuspend the cell pellet in the cold methanol containing the internal standards.

  • Protein Precipitation: Vortex the cell lysate vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 15,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cellular debris.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.

  • Solvent Evaporation: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • Sample Reconstitution: Reconstitute the dried extract in a small, precise volume (e.g., 50-100 µL) of the reconstitution solvent suitable for LC-MS analysis. Vortex briefly and centrifuge at 15,000 x g for 10 minutes at 4°C to pellet any insoluble material before transferring to an autosampler vial.

Quantification of Methyl-Branched Acyl-CoAs by LC-MS/MS

This protocol outlines a general workflow for the analysis of methyl-branched acyl-CoA extracts by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12][13][14][15]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 2.6 µm particle size).

  • Mobile Phase A: Aqueous solution with a volatile buffer (e.g., 10 mM ammonium acetate) and a small amount of acid (e.g., 0.1% formic acid).

  • Mobile Phase B: Acetonitrile or methanol with the same additives as Mobile Phase A.

  • Gradient: A typical gradient starts with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the more hydrophobic long-chain and branched-chain acyl-CoAs.

  • Flow Rate: Appropriate for the column dimensions (e.g., 0.2-0.4 mL/min).

  • Column Temperature: Maintained at a constant temperature (e.g., 40°C).

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Monitor for the specific precursor-to-product ion transitions for each methyl-branched acyl-CoA of interest and the internal standards. A common fragmentation pattern for acyl-CoAs involves the neutral loss of the 3'-phosphoadenosine-5'-diphosphate moiety (m/z 507).[12]

  • Optimization: Optimize cone voltage and collision energy for each MRM transition to maximize sensitivity.

Data Analysis:

  • Quantify the amount of each methyl-branched acyl-CoA by comparing the peak area of the analyte to the peak area of the corresponding internal standard.

  • Generate a standard curve using known concentrations of authentic standards to determine the absolute concentration of each analyte in the samples.

Measurement of Phytanoyl-CoA Hydroxylase Activity

This protocol describes a method to measure the activity of phytanoyl-CoA hydroxylase, the key enzyme in phytanic acid alpha-oxidation.[16][17]

Materials:

  • Cell or tissue homogenates

  • Phytanoyl-CoA (substrate)

  • 2-oxoglutarate

  • FeSO₄

  • Ascorbate

  • GTP or ATP

  • MgCl₂

  • Incubation buffer (e.g., Tris-HCl, pH 7.5)

  • Quenching solution (e.g., strong acid)

  • Analytical system for product detection (e.g., HPLC or LC-MS)

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the incubation buffer, 2-oxoglutarate, FeSO₄, ascorbate, GTP or ATP, and MgCl₂.

  • Enzyme Reaction:

    • Pre-incubate the cell or tissue homogenate with the reaction mixture for a short period at the desired temperature (e.g., 37°C).

    • Initiate the reaction by adding the substrate, phytanoyl-CoA.

    • Incubate for a defined period, ensuring the reaction is in the linear range.

  • Reaction Termination: Stop the reaction by adding a quenching solution.

  • Product Analysis: Analyze the formation of the product, 2-hydroxyphytanoyl-CoA, using a suitable analytical method such as HPLC or LC-MS.

  • Activity Calculation: Calculate the enzyme activity based on the amount of product formed per unit of time and protein concentration.

Visualizing Key Pathways and Relationships

Metabolic Pathway of Phytanic Acid Alpha-Oxidation

Phytanic_Acid_Alpha_Oxidation Phytanic_Acid Phytanic Acid Phytanoyl_CoA Phytanoyl-CoA Phytanic_Acid->Phytanoyl_CoA Acyl-CoA Synthetase Hydroxyphytanoyl_CoA 2-Hydroxyphytanoyl-CoA Phytanoyl_CoA->Hydroxyphytanoyl_CoA Phytanoyl-CoA Hydroxylase (PHYH) (Deficient in Refsum Disease) Pristanal Pristanal + Formyl-CoA Hydroxyphytanoyl_CoA->Pristanal 2-Hydroxyphytanoyl-CoA Lyase Pristanic_Acid Pristanic Acid Pristanal->Pristanic_Acid Aldehyde Dehydrogenase Pristanoyl_CoA Pristanoyl-CoA Pristanic_Acid->Pristanoyl_CoA Acyl-CoA Synthetase Beta_Oxidation Peroxisomal Beta-Oxidation Pristanoyl_CoA->Beta_Oxidation

Caption: Metabolic pathway of phytanic acid alpha-oxidation.

Signaling Pathway of Phytanic Acid via PPARα

Phytanic_Acid_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Phytanic_Acid Phytanic Acid PPARa PPARα Phytanic_Acid->PPARa Binds and Activates PPRE PPRE (Peroxisome Proliferator Response Element) PPARa->PPRE Heterodimerizes with RXR and binds to RXR RXR RXR->PPRE Target_Genes Target Genes (e.g., Acyl-CoA Oxidase) PPRE->Target_Genes Regulates Expression Transcription Transcription Target_Genes->Transcription

Caption: Signaling pathway of phytanic acid via PPARα.

Experimental Workflow for Acyl-CoA Analysis

Acyl_CoA_Analysis_Workflow Start Cell/Tissue Sample Extraction Acyl-CoA Extraction (Methanol Precipitation) Start->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Drying Solvent Evaporation Supernatant->Drying Reconstitution Reconstitution in LC-MS compatible solvent Drying->Reconstitution LC_MS_Analysis LC-MS/MS Analysis (MRM Mode) Reconstitution->LC_MS_Analysis Data_Analysis Data Analysis and Quantification LC_MS_Analysis->Data_Analysis Result Acyl-CoA Profile Data_Analysis->Result

Caption: Experimental workflow for acyl-CoA analysis.

Conclusion

Methyl-branched acyl-CoAs are integral players in cellular metabolism and signaling. Their functions, ranging from the structural modulation of membranes to the regulation of gene expression, highlight their importance in maintaining cellular homeostasis. The detailed methodologies and data presented in this guide are intended to serve as a valuable resource for the scientific community, fostering further research into the intricate roles of these molecules and their potential as therapeutic targets in various diseases. The provided diagrams offer a clear visual framework for understanding the complex pathways in which methyl-branched acyl-CoAs participate.

References

The Synthesis of 15-Methyldocosanoyl-CoA: A Hypothetical Pathway and Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The specific biosynthetic pathway for 15-Methyldocosanoyl-CoA has not been explicitly detailed in published scientific literature. The following guide presents a scientifically plausible, hypothetical pathway constructed from established principles of fatty acid metabolism, including de novo fatty acid synthesis, methylation, and very-long-chain fatty acid (VLCFA) elongation. All data and protocols are based on analogous, well-characterized systems.

Executive Summary

This compound is a saturated very-long-chain fatty acid (VLCFA) with a methyl group at the 15th carbon position. While its precise biological function and synthesis are not well-documented, its structure suggests involvement in complex lipid formation and membrane biology, similar to other branched-chain and very-long-chain fatty acids. This technical guide outlines a putative biosynthetic pathway for this compound, detailing the enzymatic steps, potential substrates, and regulatory mechanisms. Furthermore, it provides a framework of experimental protocols for researchers aiming to elucidate and characterize this and other novel fatty acid metabolic pathways. The proposed pathway involves the initial synthesis of a medium-chain fatty acid, followed by a specific methylation event and subsequent elongation by the fatty acid elongase (FAE) complex to yield the final C22 methylated fatty acyl-CoA.

Proposed Biosynthetic Pathway for this compound

The synthesis of this compound is proposed to occur in three main stages:

  • De Novo Synthesis of a Fatty Acyl-CoA Precursor: Standard fatty acid synthesis (FAS) in the cytoplasm generates a saturated fatty acyl-CoA, likely of medium chain length.

  • Methylation of the Acyl Chain: A putative S-adenosylmethionine (SAM)-dependent methyltransferase catalyzes the addition of a methyl group to the fatty acyl chain.

  • Elongation to a Very-Long-Chain Fatty Acid: The resulting methyl-branched fatty acyl-CoA is then elongated by the endoplasmic reticulum-associated fatty acid elongation (FAE) complex to the final 22-carbon length.

De Novo Synthesis of the Precursor

The pathway begins with the de novo synthesis of a saturated fatty acid from acetyl-CoA and malonyl-CoA by the fatty acid synthase (FAS) complex. This process involves a repeating four-step cycle of condensation, reduction, dehydration, and a second reduction to extend the fatty acid chain by two carbons in each cycle.

Methylation of the Fatty Acyl Chain

The key branching step is the introduction of a methyl group. It is hypothesized that a specific fatty acid methyltransferase utilizes S-adenosylmethionine (SAM) as the methyl donor to methylate a fatty acyl-CoA intermediate. The timing of this methylation is crucial. Based on bacterial systems that elongate branched-chain primers, it is plausible that methylation occurs on a medium-to-long-chain fatty acid, which then serves as a substrate for the elongation machinery.

Elongation of the Methyl-Branched Acyl-CoA

The methyl-branched fatty acyl-CoA is then transported to the endoplasmic reticulum, where it undergoes several cycles of elongation. Each cycle is catalyzed by the fatty acid elongase (FAE) complex, which consists of four enzymes that add a two-carbon unit from malonyl-CoA to the growing acyl chain. The substrate specificity of the condensing enzyme, an ELOVL (Elongation of Very Long Chain fatty acids) protein in mammals, is the primary determinant of the final chain length.

Enzymology of the Proposed Pathway

The table below summarizes the key enzymes, or enzyme families, hypothesized to be involved in the synthesis of this compound.

Step Enzyme/Enzyme Complex Substrates Products Cellular Location
1 Fatty Acid Synthase (FAS)Acetyl-CoA, Malonyl-CoA, NADPHSaturated Fatty Acyl-CoACytosol
2 Putative Fatty Acid MethyltransferaseSaturated Fatty Acyl-CoA, S-Adenosylmethionine (SAM)Methyl-branched Fatty Acyl-CoA, S-Adenosylhomocysteine (SAH)Cytosol/ER
3 Fatty Acyl-CoA LigaseMethyl-branched Fatty Acid, ATP, Coenzyme AMethyl-branched Fatty Acyl-CoA, AMP, PPiEndoplasmic Reticulum
4 Fatty Acid Elongase (FAE) Complex:
- β-ketoacyl-CoA synthase (ELOVL)Methyl-branched Fatty Acyl-CoA, Malonyl-CoA3-ketoacyl-CoAEndoplasmic Reticulum
- β-ketoacyl-CoA reductase (KAR)3-ketoacyl-CoA, NADPH3-hydroxyacyl-CoAEndoplasmic Reticulum
- 3-hydroxyacyl-CoA dehydratase (HCD)3-hydroxyacyl-CoAtrans-2-enoyl-CoAEndoplasmic Reticulum
- trans-2-enoyl-CoA reductase (TER)trans-2-enoyl-CoA, NADPHElongated Fatty Acyl-CoAEndoplasmic Reticulum

Visualizing the Pathway and Experimental Workflow

Proposed Synthesis Pathway for this compound

G cluster_fas De Novo Synthesis (Cytosol) cluster_methylation Methylation cluster_elongation Elongation (Endoplasmic Reticulum) acetyl_coa Acetyl-CoA fas Fatty Acid Synthase (FAS) acetyl_coa->fas malonyl_coa Malonyl-CoA malonyl_coa->fas precursor_coa Saturated Fatty Acyl-CoA fas->precursor_coa methyltransferase Fatty Acid Methyltransferase (Putative) precursor_coa->methyltransferase sam S-Adenosylmethionine (SAM) sam->methyltransferase methyl_precursor_coa Methyl-branched Fatty Acyl-CoA methyltransferase->methyl_precursor_coa sah S-Adenosylhomocysteine (SAH) methyltransferase->sah fae_complex Fatty Acid Elongase (FAE) Complex methyl_precursor_coa->fae_complex final_product This compound fae_complex->final_product malonyl_coa2 Malonyl-CoA malonyl_coa2->fae_complex G start Hypothesize Pathway labeling Isotopic Labeling Studies (e.g., ¹³C-glucose, ¹³C-methionine) start->labeling extraction Lipid Extraction and Mass Spectrometry Analysis labeling->extraction cell_free Cell-Free Extract Assays extraction->cell_free purification Enzyme Purification and Kinetic Characterization cell_free->purification genetics Genetic Manipulation (Knockout/Overexpression) purification->genetics validation Pathway Validation genetics->validation

The Endogenous Presence of 15-Methyldocosanoyl-CoA: A Review of Current Scientific Evidence

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature and biochemical databases reveals no direct evidence for the endogenous presence of 15-Methyldocosanoyl-CoA in biological systems. While the cellular machinery for the synthesis of both very-long-chain fatty acids (VLCFAs) and branched-chain fatty acids (BCFAs) is well-characterized, no known metabolic pathway has been identified to produce a C23:0 fatty acid with a methyl branch at the 15th carbon position and its subsequent activation to a CoA thioester.

This technical overview addresses the query regarding the endogenous nature of this compound, targeting researchers, scientists, and drug development professionals. The following sections will delve into the established principles of fatty acid biosynthesis and explore the theoretical possibilities and challenges for the formation of such a molecule.

I. The Landscape of Endogenous Fatty Acyl-CoAs

Fatty acyl-CoAs are crucial intermediates in a myriad of metabolic and signaling pathways. Their synthesis is a tightly regulated process involving fatty acid synthases (FAS) for de novo synthesis of saturated fatty acids, and elongases and desaturases for the modification of existing fatty acid chains.

Table 1: Major Classes of Endogenous Fatty Acyl-CoAs
ClassGeneral StructureKey Functions
Saturated Fatty Acyl-CoAs CH₃(CH₂)ₙCO-SCoAEnergy storage, membrane structure, protein modification
Unsaturated Fatty Acyl-CoAs Contains one or more C=C double bondsMembrane fluidity, signaling molecule precursors
Branched-Chain Fatty Acyl-CoAs Contains one or more methyl branchesMembrane fluidity, protein modification, bacterial cell walls
Very-Long-Chain Fatty Acyl-CoAs Chain length > 22 carbonsCeramide synthesis, myelin sheath formation, skin barrier function

II. Biosynthesis of Branched-Chain and Very-Long-Chain Fatty Acids

The synthesis of BCFAs and VLCFAs involves distinct enzymatic pathways that could theoretically be implicated in the formation of this compound.

A. Branched-Chain Fatty Acid Synthesis

The biosynthesis of BCFAs typically utilizes branched-chain amino acids (valine, leucine, and isoleucine) or their catabolites as primers for the fatty acid synthase complex. This process generally results in iso and anteiso branched fatty acids, where the methyl group is located near the terminal end of the acyl chain.

A hypothetical pathway for the synthesis of a mid-chain branched fatty acid like 15-methyldocosanoic acid would necessitate a methyltransferase capable of acting on a long-chain fatty acyl-CoA substrate. While methyltransferases are involved in lipid metabolism, their characterized roles do not include the specific methylation of a C22 fatty acid at the C15 position.

B. Very-Long-Chain Fatty Acid Elongation

VLCFAs are synthesized in the endoplasmic reticulum by a multi-enzyme complex that sequentially adds two-carbon units from malonyl-CoA to a pre-existing long-chain fatty acyl-CoA. This elongation process is well-understood for straight-chain and some branched-chain fatty acids.

For 15-methyldocosanoic acid to be synthesized via this pathway, a methylated precursor would need to be elongated. However, the known substrate specificities of the fatty acid elongase (ELOVL) family of enzymes do not suggest the utilization of such a specific mid-chain branched precursor.

III. Experimental Methodologies for Acyl-CoA Analysis

The detection and quantification of novel acyl-CoAs rely on sensitive analytical techniques, primarily mass spectrometry-based methods.

Experimental Workflow: Targeted Acyl-CoA Profiling

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Detection cluster_data Data Processing tissue Tissue/Cell Homogenization extraction Solid-Phase or Liquid-Liquid Extraction tissue->extraction derivatization Optional Derivatization extraction->derivatization lc Liquid Chromatography (LC) derivatization->lc ms Mass Spectrometry (MS/MS) lc->ms quant Quantification against Internal Standards ms->quant id Compound Identification quant->id

Caption: A generalized workflow for the detection and quantification of acyl-CoAs.

A comprehensive search of metabolomics databases and literature utilizing such advanced analytical techniques has not reported the identification of this compound as an endogenous metabolite.

IV. Conclusion

Based on the current body of scientific knowledge, This compound is not a recognized endogenous molecule. The established pathways of fatty acid metabolism do not readily account for its biosynthesis. While the theoretical possibility of its existence in an uncharacterized metabolic niche cannot be entirely dismissed, there is a notable absence of any direct or indirect evidence to support its natural occurrence.

For researchers and drug development professionals, this indicates that any investigation into the biological effects of this compound would be exploring the activity of a synthetic, exogenous compound. Future research in lipidomics and metabolomics may yet uncover novel branched-chain fatty acids, but as of now, this compound remains outside the known endogenous metabolome.

15-Methyldocosanoyl-CoA and Lipid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

15-Methyldocosanoyl-CoA is a C23 branched-chain very-long-chain fatty acyl-CoA. While specific literature on this molecule is sparse, this guide extrapolates from established principles of lipid metabolism to provide a comprehensive overview of its putative synthesis, catabolism, and physiological roles. This document outlines the hypothetical metabolic pathways involving this compound, presents representative quantitative data from analogous compounds, details relevant experimental protocols, and provides visualizations of the key biochemical processes. This guide serves as a foundational resource for researchers investigating the metabolism and potential therapeutic relevance of novel branched-chain fatty acids.

Introduction to Branched-Chain and Very-Long-Chain Fatty Acid Metabolism

Fatty acid metabolism is a cornerstone of cellular energy homeostasis and structural biology. Fatty acids are broadly classified based on their chain length and degree of saturation. Very-long-chain fatty acids (VLCFAs) are those with 22 or more carbons, and their metabolism often involves specialized enzymatic machinery, primarily within peroxisomes.[1][2] Branched-chain fatty acids (BCFAs), characterized by one or more methyl groups on the carbon backbone, are also prevalent and have unique metabolic fates.[3]

This compound, the coenzyme A derivative of 15-methyldocosanoic acid, is a C23 fatty acid, positioning it as both a VLCFA and a BCFAs. Its metabolism is therefore likely to involve a combination of pathways for both classes of lipids.

Hypothetical Biosynthesis of this compound

The biosynthesis of straight-chain fatty acids is well-characterized, primarily involving the fatty acid synthase (FASN) complex, which utilizes acetyl-CoA and malonyl-CoA.[4] The synthesis of methyl-branched fatty acids can occur when FASN incorporates methylmalonyl-CoA in place of malonyl-CoA during the elongation process.[4][5][6]

The synthesis of 15-methyldocosanoic acid likely begins with a shorter branched-chain primer, which is then elongated. The initial steps of branched-chain fatty acid synthesis often utilize α-keto acids derived from the catabolism of branched-chain amino acids like valine, leucine, and isoleucine.[7][8]

The elongation of the fatty acid chain to a C22 length (docosanoic acid) involves a series of enzymatic reactions in the endoplasmic reticulum by an elongase protein complex.[9] Very-long-chain fatty acids are synthesized through the sequential addition of two-carbon units from malonyl-CoA to a pre-existing long-chain acyl-CoA.[9]

Hypothetical Signaling Pathway for the Biosynthesis of this compound

Biosynthesis of 15-Methyldocosanoic Acid cluster_0 Mitochondrion cluster_1 Cytosol cluster_2 Endoplasmic Reticulum Propionyl-CoA Propionyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA Propionyl-CoA->Methylmalonyl-CoA Propionyl-CoA Carboxylase Fatty Acid Synthase Fatty Acid Synthase Methylmalonyl-CoA->Fatty Acid Synthase Branched-Chain Acyl-CoA Branched-Chain Acyl-CoA Fatty Acid Synthase->Branched-Chain Acyl-CoA Elongase Complex Elongase Complex Branched-Chain Acyl-CoA->Elongase Complex Acetyl-CoA Acetyl-CoA Acetyl-CoA->Fatty Acid Synthase 15-Methyldocosanoic Acid 15-Methyldocosanoic Acid Elongase Complex->15-Methyldocosanoic Acid This compound This compound 15-Methyldocosanoic Acid->this compound Acyl-CoA Synthetase Malonyl-CoA Malonyl-CoA Malonyl-CoA->Elongase Complex

Hypothetical biosynthesis of this compound.

Catabolism of this compound

The breakdown of fatty acids primarily occurs through beta-oxidation in the mitochondria.[1][10] However, the degradation of VLCFAs and BCFAs presents unique challenges that necessitate the involvement of peroxisomal pathways.[1][2]

Activation and Transport

Prior to catabolism, 15-methyldocosanoic acid must be activated to its coenzyme A thioester, this compound. This reaction is catalyzed by a long-chain acyl-CoA synthetase (LACS) or a very-long-chain acyl-CoA synthetase (VLC-ACS).[11][12][13]

Due to its length, the transport of this compound into the mitochondrial matrix likely requires the carnitine shuttle system.[2][10] This involves the conversion of the acyl-CoA to an acylcarnitine, transport across the inner mitochondrial membrane, and reconversion to the acyl-CoA.

Peroxisomal and Mitochondrial Oxidation

The initial rounds of beta-oxidation of VLCFAs typically occur in peroxisomes.[1][2] The methyl group at the 15th carbon of a C23 fatty acid is at an odd-numbered position. Standard beta-oxidation proceeds by removing two-carbon units from the carboxyl end.[14] After several cycles of beta-oxidation, the methyl group will be closer to the carboxyl group. If the methyl group ends up at the beta-carbon (C3) position, it will block the action of 3-hydroxyacyl-CoA dehydrogenase, thus halting beta-oxidation.[15]

In such a scenario, the metabolic intermediate would likely undergo alpha-oxidation.[15][16][17] Alpha-oxidation is a process that removes a single carbon from the carboxyl end of a fatty acid, thereby shifting the position of the methyl group and allowing beta-oxidation to resume.[18]

The final cycle of beta-oxidation for an odd-chain fatty acid yields one molecule of acetyl-CoA and one molecule of propionyl-CoA.[1][19] Propionyl-CoA can then be converted to succinyl-CoA and enter the citric acid cycle.[10][20]

Hypothetical Catabolic Pathway for this compound

Catabolism of this compound This compound This compound Peroxisomal Beta-Oxidation Peroxisomal Beta-Oxidation This compound->Peroxisomal Beta-Oxidation Branched-Chain Acyl-CoA (shorter) Branched-Chain Acyl-CoA (shorter) Peroxisomal Beta-Oxidation->Branched-Chain Acyl-CoA (shorter) Mitochondrial Beta-Oxidation Mitochondrial Beta-Oxidation Acetyl-CoA Acetyl-CoA Mitochondrial Beta-Oxidation->Acetyl-CoA Propionyl-CoA Propionyl-CoA Mitochondrial Beta-Oxidation->Propionyl-CoA Methylated Intermediate Methylated Intermediate Mitochondrial Beta-Oxidation->Methylated Intermediate Alpha-Oxidation Alpha-Oxidation Alpha-Oxidation->Mitochondrial Beta-Oxidation Citric Acid Cycle Citric Acid Cycle Acetyl-CoA->Citric Acid Cycle Succinyl-CoA Succinyl-CoA Propionyl-CoA->Succinyl-CoA Branched-Chain Acyl-CoA (shorter)->Mitochondrial Beta-Oxidation Methylated Intermediate->Alpha-Oxidation If methyl is at β-position Succinyl-CoA->Citric Acid Cycle

Hypothetical catabolism of this compound.

Quantitative Data (Representative)

As no specific quantitative data for this compound is available, the following table presents hypothetical ATP yield calculations based on the complete oxidation of docosanoic acid (C22:0), a structurally similar very-long-chain fatty acid.[21] The metabolism of a C23 branched-chain fatty acid would have a slightly different yield.

ParameterValueReference/Calculation
Fatty Acid Docosanoic Acid (C22:0)[21]
Activation -2 ATP[10]
Number of Beta-Oxidation Cycles 10(22/2) - 1
Acetyl-CoA Produced 1122/2
FADH2 Produced 101 per cycle
NADH Produced 101 per cycle
ATP from Acetyl-CoA 11011 x 10 ATP
ATP from FADH2 1510 x 1.5 ATP
ATP from NADH 2510 x 2.5 ATP
Total Gross ATP 150110 + 15 + 25
Net ATP Yield 148 150 - 2

Note: ATP yields from FADH2 and NADH are based on modern P/O ratios (1.5 and 2.5, respectively). The final round of beta-oxidation of this compound would produce propionyl-CoA, which yields a net of 5 ATP upon conversion to succinyl-CoA and its metabolism in the citric acid cycle.

Experimental Protocols (Representative)

The following are representative protocols for studying the metabolism of very-long-chain and branched-chain fatty acids. These can be adapted for the study of this compound.

In Vitro Fatty Acid Oxidation Assay

This protocol is adapted from methods used to study the oxidation of other fatty acids.

Objective: To measure the rate of oxidation of a radiolabeled fatty acid substrate by isolated mitochondria or peroxisomes.

Materials:

  • Isolated mitochondria or peroxisomes

  • Radiolabeled 15-methyldocosanoic acid (e.g., [1-14C]15-methyldocosanoic acid)

  • Reaction buffer (containing ATP, CoA, L-carnitine, NAD+, FAD)

  • Scintillation fluid and vials

  • Spectrophotometer

Procedure:

  • Isolate mitochondria or peroxisomes from tissue homogenates (e.g., rat liver) by differential centrifugation.

  • Prepare a reaction mixture containing the reaction buffer and the isolated organelles.

  • Initiate the reaction by adding the radiolabeled fatty acid substrate.

  • Incubate at 37°C for a defined period.

  • Stop the reaction by adding perchloric acid.

  • Separate the acid-soluble products (acetyl-CoA and other short-chain acyl-CoAs) from the unreacted fatty acid by centrifugation.

  • Measure the radioactivity of the acid-soluble fraction using liquid scintillation counting.

  • The rate of fatty acid oxidation is determined by the amount of radiolabeled acid-soluble products formed per unit time per milligram of protein.

Experimental Workflow for In Vitro Fatty Acid Oxidation Assay

Workflow for In Vitro Fatty Acid Oxidation Tissue Homogenization Tissue Homogenization Differential Centrifugation Differential Centrifugation Tissue Homogenization->Differential Centrifugation Isolate Organelles Isolate Organelles Differential Centrifugation->Isolate Organelles Prepare Reaction Mixture Prepare Reaction Mixture Isolate Organelles->Prepare Reaction Mixture Radiolabeled Substrate Radiolabeled Substrate Add to Reaction Mixture Add to Reaction Mixture Radiolabeled Substrate->Add to Reaction Mixture Incubate at 37°C Incubate at 37°C Add to Reaction Mixture->Incubate at 37°C Stop Reaction Stop Reaction Incubate at 37°C->Stop Reaction Separate Products Separate Products Stop Reaction->Separate Products Scintillation Counting Scintillation Counting Separate Products->Scintillation Counting Calculate Oxidation Rate Calculate Oxidation Rate Scintillation Counting->Calculate Oxidation Rate

Workflow for in vitro fatty acid oxidation assay.
Analysis of Fatty Acyl-CoAs by Mass Spectrometry

Objective: To identify and quantify this compound and its metabolic intermediates in biological samples.

Materials:

  • Biological sample (cells, tissue)

  • Internal standards (e.g., deuterated fatty acyl-CoAs)

  • Solvents for extraction (e.g., isopropanol, acetonitrile)

  • Solid-phase extraction (SPE) cartridges

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Homogenize the biological sample in the presence of internal standards.

  • Extract the acyl-CoAs using an appropriate solvent system.

  • Purify and concentrate the acyl-CoAs using SPE.

  • Analyze the purified extract by LC-MS/MS.

  • Identify this compound and its metabolites based on their retention times and mass-to-charge ratios.

  • Quantify the acyl-CoAs by comparing their peak areas to those of the internal standards.

Potential Physiological Roles and Future Directions

Branched-chain fatty acids are known to be important components of cell membranes, influencing fluidity and other physical properties.[3] They can also act as signaling molecules. The CoA thioesters of very-long-chain and branched-chain fatty acids are high-affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARα), a key regulator of lipid metabolism.[22][23]

Future research should focus on:

  • Confirming the biosynthetic and catabolic pathways of this compound.

  • Identifying the specific enzymes involved in its metabolism.

  • Quantifying its abundance in various tissues and disease states.

  • Investigating its potential role in cell signaling and gene regulation.

Conclusion

While direct experimental data on this compound is currently unavailable, this technical guide provides a robust, hypothesis-driven framework for its study. By applying established principles of branched-chain and very-long-chain fatty acid metabolism, researchers can design experiments to elucidate the synthesis, breakdown, and physiological functions of this and other novel lipid molecules. The provided methodologies and visualizations serve as a starting point for these investigations, which could uncover new aspects of lipid biology and their implications for human health and disease.

References

An In-depth Technical Guide to 15-Methyldocosanoyl-CoA: Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available information and specific experimental data for 15-Methyldocosanoyl-CoA are limited. This guide provides a comprehensive overview based on the known properties of closely related very-long-chain branched-chain fatty acyl-CoAs. The presented data and protocols are representative of this class of molecules and should be adapted and validated for specific research applications.

Introduction

15-Methyldocosanoyl-Coenzyme A (this compound) is a derivative of a very-long-chain branched-chain fatty acid. Such molecules are integral to various biological processes, including lipid metabolism, membrane structure, and cellular signaling. This guide elucidates the structure, physicochemical properties, and putative biological roles of this compound, providing a framework for researchers in the fields of biochemistry, pharmacology, and drug development.

Structure and Physicochemical Properties

The precise structure of this compound consists of a docosanoic acid (a 22-carbon fatty acid) backbone with a methyl group at the 15th carbon, linked to a Coenzyme A molecule via a thioester bond.

Chemical Structure
  • The Adenosine 3',5'-diphosphate (ADP) moiety: Provides the core structure for enzyme recognition.

  • The Pantothenic Acid (Vitamin B5) moiety: Acts as a linker.

  • The Cysteamine moiety: Contains the reactive thiol group that forms a thioester bond with the acyl group.

  • The 15-Methyldocosanoic Acid moiety: The very-long-chain branched fatty acyl group.

Physicochemical Properties

Quantitative physicochemical data for this compound is not specifically reported. However, properties can be extrapolated from similar long-chain acyl-CoAs.

PropertyEstimated Value/CharacteristicSource/Basis for Estimation
Molecular Formula C44H80N7O17P3SBased on analogs 14-Methyldocosanoyl-CoA and 18-Methyldocosanoyl-CoA[1][2]
Molecular Weight 1104.13 g/mol Based on analogs 14-Methyldocosanoyl-CoA and 18-Methyldocosanoyl-CoA[1][2]
Appearance Likely a white or off-white solidGeneral property of purified Coenzyme A derivatives[3]
Solubility Soluble in aqueous buffers, solubility may be enhanced by detergentsGeneral property of long-chain acyl-CoAs
Stability Thioester bond is susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures. Should be stored at low temperatures (-20°C or -80°C).General chemical knowledge of thioesters and Coenzyme A derivatives

Biological Significance and Metabolic Pathways

Coenzyme A and its derivatives are central to metabolism, playing key roles in numerous anabolic and catabolic pathways.[4][5][6]

Putative Biological Roles
  • Lipid Metabolism: As a very-long-chain fatty acyl-CoA, it is likely an intermediate in the synthesis or degradation of complex lipids. Branched-chain fatty acids are known components of membrane phospholipids (B1166683) in certain organisms, influencing membrane fluidity.

  • Cell Signaling: Acyl-CoAs can act as signaling molecules and regulate the activity of various proteins, including transcription factors and enzymes.

  • Energy Metabolism: It can potentially be a substrate for beta-oxidation, although the methyl branch may necessitate alternative enzymatic pathways for complete degradation.

Metabolic Pathways

The metabolism of this compound is expected to be integrated into the general pathways of fatty acid metabolism.

Metabolic_Pathway 15-Methyldocosanoic Acid 15-Methyldocosanoic Acid Acyl-CoA Synthetase Acyl-CoA Synthetase 15-Methyldocosanoic Acid->Acyl-CoA Synthetase ATP, CoA-SH ATP, CoA-SH ATP, CoA-SH->Acyl-CoA Synthetase This compound This compound Acyl-CoA Synthetase->this compound Beta-Oxidation Beta-Oxidation This compound->Beta-Oxidation Complex Lipid Synthesis Complex Lipid Synthesis This compound->Complex Lipid Synthesis Acetyl-CoA Acetyl-CoA Beta-Oxidation->Acetyl-CoA Propionyl-CoA Propionyl-CoA Beta-Oxidation->Propionyl-CoA TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle Membrane Lipids, etc. Membrane Lipids, etc. Complex Lipid Synthesis->Membrane Lipids, etc.

Caption: Putative metabolic fate of this compound.

Experimental Protocols

Detailed experimental protocols for this compound are not available. The following are generalized methods for the synthesis and analysis of long-chain acyl-CoAs.

General Synthesis of Long-Chain Acyl-CoAs

Long-chain acyl-CoAs can be synthesized enzymatically or chemically.

Enzymatic Synthesis:

  • Reaction Mixture:

    • Long-chain fatty acid (e.g., 15-methyldocosanoic acid): 1-5 mM

    • Coenzyme A (lithium salt): 1-5 mM

    • ATP: 5-10 mM

    • MgCl2: 5-10 mM

    • Acyl-CoA Synthetase (from Pseudomonas sp. or other sources): 1-5 units/mL

    • Triton X-100 (or other detergent to solubilize the fatty acid): 0.1-0.5% (w/v)

    • Buffer (e.g., 100 mM Tris-HCl, pH 7.5): to final volume

  • Incubation: Incubate at 37°C for 1-4 hours. Monitor the reaction progress by HPLC.

  • Purification: Purify the product using solid-phase extraction (SPE) with a C18 cartridge or by preparative reverse-phase HPLC.

  • Verification: Confirm the identity and purity of the product by mass spectrometry and NMR spectroscopy.

Synthesis_Workflow cluster_0 Reaction Setup cluster_1 Incubation cluster_2 Purification cluster_3 Analysis Fatty Acid Fatty Acid Incubate at 37°C Incubate at 37°C Fatty Acid->Incubate at 37°C CoA, ATP, MgCl2 CoA, ATP, MgCl2 CoA, ATP, MgCl2->Incubate at 37°C Acyl-CoA Synthetase Acyl-CoA Synthetase Acyl-CoA Synthetase->Incubate at 37°C Reaction Buffer Reaction Buffer Reaction Buffer->Incubate at 37°C SPE or HPLC SPE or HPLC Incubate at 37°C->SPE or HPLC Mass Spectrometry Mass Spectrometry SPE or HPLC->Mass Spectrometry NMR Spectroscopy NMR Spectroscopy SPE or HPLC->NMR Spectroscopy

Caption: General workflow for the enzymatic synthesis of long-chain acyl-CoAs.

Analytical Methods

High-Performance Liquid Chromatography (HPLC):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 50 mM Potassium Phosphate buffer, pH 5.3.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 5% B to 95% B over 30 minutes.

  • Detection: UV absorbance at 260 nm (for the adenine (B156593) moiety of CoA).

  • Flow Rate: 1.0 mL/min.

Mass Spectrometry (MS):

  • Electrospray ionization (ESI) in positive or negative ion mode is commonly used.

  • High-resolution mass spectrometry (e.g., TOF or Orbitrap) can confirm the elemental composition.

  • Tandem MS (MS/MS) can be used for structural elucidation by fragmentation analysis.

Conclusion and Future Directions

This compound, as a very-long-chain branched-chain fatty acyl-CoA, is poised to play significant roles in cellular lipid homeostasis and signaling. While direct experimental data remains scarce, the foundational knowledge of related molecules provides a strong basis for future research. The synthesis of this specific molecule would be a critical first step to enable detailed studies of its enzymatic interactions, metabolic fate, and physiological functions. Such research will be invaluable for understanding the broader biological implications of very-long-chain branched-chain fatty acids and may open new avenues for therapeutic intervention in metabolic diseases.

References

An In-depth Technical Guide to the Core Enzymes of Methylated Fatty Acid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylated fatty acids, characterized by the presence of one or more methyl groups along their acyl chain, play significant roles in various biological processes and are implicated in several metabolic disorders. Their unique structure necessitates specialized enzymatic pathways for their catabolism, distinct from the classical beta-oxidation of straight-chain fatty acids. This technical guide provides a comprehensive overview of the core enzymes involved in the metabolism of methylated fatty acids, with a particular focus on the degradation of phytanic acid and pristanic acid. This document details the key enzymatic reactions, summarizes quantitative data, provides experimental protocols, and visualizes the metabolic and signaling pathways involved.

Core Metabolic Pathways of Methylated Fatty Acids

The metabolism of methylated fatty acids primarily involves two key pathways: alpha-oxidation and beta-oxidation. For branched-chain fatty acids like phytanic acid, where the methyl group at the β-carbon prevents direct beta-oxidation, an initial alpha-oxidation step is essential.[1][2] This is followed by beta-oxidation of the resulting shorter-chain fatty acid.

Alpha-Oxidation of Phytanic Acid

Phytanic acid, a 3-methyl-branched fatty acid derived from dietary sources, is catabolized in the peroxisomes through alpha-oxidation.[1][2][3] This pathway involves a series of enzymatic reactions that remove a single carbon atom from the carboxyl end.[1]

The key enzymatic steps are:

  • Activation: Phytanic acid is activated to its coenzyme A (CoA) ester, phytanoyl-CoA, by an acyl-CoA synthetase.[4]

  • Hydroxylation: Phytanoyl-CoA is then hydroxylated at the alpha-carbon by Phytanoyl-CoA Dioxygenase (PHYH) , also known as phytanoyl-CoA hydroxylase, to form 2-hydroxyphytanoyl-CoA.[3][4] This reaction requires Fe2+ and O2.[1]

  • Cleavage: 2-Hydroxyphytanoyl-CoA Lyase (HACL1) , a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme, cleaves 2-hydroxyphytanoyl-CoA into pristanal (B217276) and formyl-CoA.[1][5] Formyl-CoA is subsequently broken down into formate (B1220265) and eventually CO2.[1]

  • Oxidation: Pristanal is oxidized to pristanic acid by Pristanal Dehydrogenase .[1][3]

The end product of phytanic acid alpha-oxidation, pristanic acid, can then enter the beta-oxidation pathway.[1][2] A deficiency in the alpha-oxidation pathway, most commonly in PHYH, leads to Refsum's disease, characterized by the accumulation of phytanic acid.[1][6]

Beta-Oxidation of Pristanic Acid

Pristanic acid, a 2-methyl-branched fatty acid, undergoes beta-oxidation primarily within the peroxisomes.[2][7] Due to the methyl group at the alpha-position, its degradation requires the action of specific enzymes.

The key enzymatic steps are:

  • Racemization: Pristanic acid exists as a mixture of (2R) and (2S) stereoisomers. The peroxisomal beta-oxidation system can only process the (2S)-isomer. Alpha-methylacyl-CoA Racemase (AMACR) is responsible for the epimerization of (2R)-pristanoyl-CoA to (2S)-pristanoyl-CoA.[8][9]

  • Beta-Oxidation Cycles: (2S)-pristanoyl-CoA then undergoes three cycles of peroxisomal beta-oxidation, yielding acetyl-CoA and propionyl-CoA.[8] The products, including 4,8-dimethylnonanoyl-CoA, are then transported to the mitochondria for complete oxidation.[6][8]

Metabolism of Propionyl-CoA

Propionyl-CoA, a three-carbon acyl-CoA, is a common product of the beta-oxidation of odd-chain and some methylated fatty acids.[10][11] It is converted to the citric acid cycle intermediate, succinyl-CoA, through a series of mitochondrial enzymatic reactions.[11][12]

The key enzymatic steps are:

  • Carboxylation: Propionyl-CoA Carboxylase (PCC) , a biotin-dependent enzyme, carboxylates propionyl-CoA to form (S)-methylmalonyl-CoA.[10][12][13]

  • Epimerization: Methylmalonyl-CoA Epimerase (MCEE) converts (S)-methylmalonyl-CoA to its (R)-epimer, (R)-methylmalonyl-CoA.[14][15]

  • Mutation: Methylmalonyl-CoA Mutase (MUT) , a vitamin B12-dependent enzyme, catalyzes the isomerization of (R)-methylmalonyl-CoA to succinyl-CoA.[2][10]

Quantitative Data on Core Enzymes

This section summarizes the available quantitative data for the key enzymes involved in methylated fatty acid metabolism.

Table 1: Kinetic Properties of Core Enzymes in Methylated Fatty Acid Metabolism

EnzymeSubstrateKmVmaxOptimal pHSource Organism/TissueReference(s)
Phytanoyl-CoA Dioxygenase (PHYH) Phytanoyl-CoA29.5 µM (in the presence of SCP2)--Human[16]
3-methylhexadecanoyl-CoA40.8 µM--Human[16]
Hexadecanoyl-CoA29.1 µM (in the presence of SCP2)--Human[16]
2-Hydroxyphytanoyl-CoA Lyase (HACL1) 2-hydroxy-3-methyl[1-14C]hexadecanoyl-CoA40 µM-7.5Rat Liver Peroxisomes[17]
Pristanal Dehydrogenase ------
Alpha-Methylacyl-CoA Racemase (AMACR) (2R)-ibuprofenoyl-CoA48 ± 5 µMkcat = 291 ± 30 s-1-Mycobacterium tuberculosis[18]
(2S)-ibuprofenoyl-CoA86 ± 6 µMkcat = 450 ± 14 s-1-Mycobacterium tuberculosis[18]
Propionyl-CoA Carboxylase (PCC) Propionyl-CoA0.29 mM-6.2 - 8.8-[7]
ATP0.08 mM-6.2 - 8.8-[7]
Bicarbonate3.0 mM-6.2 - 8.8-[7]
Methylmalonyl-CoA Epimerase (MCEE) --Specific Activity: 10.1 µkat/mg8.5Propionibacterium shermanii[14]
Methylmalonyl-CoA Mutase (MUT) AdenosylcobalaminIncreased by 40- to 900-fold in mutants0.2% to nearly 100% of wild-type-Human (mutant enzymes)[2][13]

Note: A dash (-) indicates that the data was not available in the searched literature.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of methylated fatty acid metabolism.

Assay for 2-Hydroxyphytanoyl-CoA Lyase Activity

This protocol is adapted from the method described for measuring the activity of 2-hydroxyphytanoyl-CoA lyase by quantifying the production of [14C]formate.[17]

Materials:

  • Enzyme source (e.g., purified enzyme, cell lysate)

  • Reaction medium (50 mM Tris buffer, pH 7.5, 6.6 µM BSA, 0.8 mM MgCl2, 20 µM thiamine pyrophosphate (TPP))

  • Substrate: 40 µM 2-hydroxy-3-methyl[1-14C]hexadecanoyl-CoA

  • Scintillation vials and scintillation fluid

  • Incubator at 37°C

Procedure:

  • Prepare the reaction medium with all components except the enzyme source and substrate.

  • In a microcentrifuge tube, add 200 µl of the reaction medium.

  • Start the reaction by adding 50 µl of the enzyme source to the reaction medium.

  • Immediately add the substrate, 2-hydroxy-3-methyl[1-14C]hexadecanoyl-CoA, to a final concentration of 40 µM.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding a suitable quenching agent (e.g., strong acid).

  • The primary product, [14C]formyl-CoA, is readily hydrolyzed to [14C]formate. The amount of [14C]formate is measured as 14CO2 after a suitable workup (e.g., acidification and trapping of evolved CO2).

  • Quantify the trapped 14CO2 using liquid scintillation counting.

  • Calculate the enzyme activity based on the amount of product formed per unit time per amount of enzyme.

Measurement of Pristanic Acid Beta-Oxidation in Cultured Fibroblasts

This protocol provides a general framework for measuring the beta-oxidation of pristanic acid in intact cultured fibroblasts.[4]

Materials:

  • Cultured human skin fibroblasts (control and patient cell lines)

  • Culture medium

  • Pristanic acid

  • Stable isotope-labeled internal standards for pristanic acid and its beta-oxidation intermediates

  • Gas chromatography-mass spectrometry (GC-MS) equipment

  • Reagents for sample preparation (e.g., extraction solvents, derivatization agents)

Procedure:

  • Culture fibroblasts to near confluency in appropriate culture flasks.

  • Incubate the cells for 96 hours with a defined concentration of pristanic acid in the culture medium.

  • After incubation, collect the culture medium.

  • Add stable isotope-labeled internal standards for 2,3-pristenic acid and 3-hydroxypristanic acid to the collected medium.

  • Extract the fatty acids from the medium using a suitable organic solvent (e.g., hexane (B92381)/isopropanol).

  • Derivatize the extracted fatty acids to make them volatile for GC-MS analysis (e.g., methylation to form fatty acid methyl esters).

  • Analyze the derivatized samples by GC-MS to quantify the amounts of 2,3-pristenic acid and 3-hydroxypristanic acid.

  • Compare the levels of these intermediates between control and patient fibroblasts to assess the activity of the pristanic acid beta-oxidation pathway.

Sample Preparation for GC-MS Analysis of Phytanic and Pristanic Acid

This protocol outlines the general steps for preparing plasma samples for the quantification of phytanic and pristanic acid by GC-MS.[19][20]

Materials:

  • Plasma sample

  • Internal standards: 2H3-pristanic acid and 2H3-phytanic acid

  • Reagent-mix for methylation (specific composition depends on the kit/method used)

  • Hexane for extraction

  • GC-MS system with a suitable column (e.g., HP-5MS)

Procedure:

  • To a glass vial, add 200 µl of the plasma sample.

  • Add a known amount of the internal standards (2H3-pristanic acid and 2H3-phytanic acid).

  • Add 600 µl of the reagent-mix for direct methylation and vortex for 15 seconds.

  • Incubate the mixture in a water bath at 70°C for 90 minutes.

  • After cooling to room temperature, extract the methylated fatty acids with 800 µl of hexane.

  • Centrifuge the mixture at 3500 rpm for 2 minutes to separate the layers.

  • Transfer 600 µl of the hexane layer (upper layer) to a new tube and dry it under a stream of nitrogen.

  • Re-dissolve the dried residue in 150 µl of hexane and vortex for 10 seconds.

  • Transfer the final solution to an autosampler vial for GC-MS analysis.

Signaling Pathways and Regulatory Mechanisms

The metabolism of methylated fatty acids is tightly regulated. Peroxisome proliferator-activated receptor alpha (PPARα) is a key nuclear receptor that plays a central role in this regulation.[14][21]

PPARα-Mediated Regulation

Phytanic acid and its metabolites can act as ligands for PPARα.[3][14] Activation of PPARα leads to the transcriptional upregulation of genes encoding enzymes involved in both alpha- and beta-oxidation of fatty acids.[14][22] This creates a feed-forward mechanism where the presence of methylated fatty acids induces the enzymatic machinery required for their own degradation.

PPARa_Regulation Phytanic_Acid Phytanic Acid PPARa PPARα Phytanic_Acid->PPARa binds & activates RXR RXR PPARa->RXR heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE binds to PHYH_gene PHYH Gene PPRE->PHYH_gene activates transcription ACOX1_gene ACOX1 Gene PPRE->ACOX1_gene activates transcription PHYH_protein PHYH Enzyme PHYH_gene->PHYH_protein translates to ACOX1_protein ACOX1 Enzyme ACOX1_gene->ACOX1_protein translates to

Caption: PPARα regulation of methylated fatty acid metabolism.

Other Signaling Pathways

Recent studies have suggested the involvement of other signaling pathways in the cellular response to methylated fatty acids. Phytanic acid has been shown to activate NADPH oxidase through the transactivation of the epidermal growth factor receptor (EGFR).[8][23] Additionally, both phytanic and pristanic acids can mediate intracellular calcium signaling by activating the free fatty acid receptor GPR40.[24] These findings suggest a broader role for methylated fatty acids in cellular signaling beyond their metabolic functions.

Cellular_Signaling cluster_0 Phytanic Acid-Induced Signaling cluster_1 Branched-Chain Fatty Acid-Induced Signaling Phytanic_Acid Phytanic Acid EGFR EGFR Phytanic_Acid->EGFR transactivates NADPH_Oxidase NADPH Oxidase EGFR->NADPH_Oxidase activates ROS ROS Production NADPH_Oxidase->ROS Phytanic_Pristanic Phytanic Acid Pristanic Acid GPR40 GPR40 Phytanic_Pristanic->GPR40 activates Ca_Signaling Intracellular Ca2+ Signaling GPR40->Ca_Signaling

Caption: Signaling pathways activated by methylated fatty acids.

Experimental Workflow

A typical experimental workflow to study the metabolism of methylated fatty acids in a cellular or animal model is outlined below.

Experimental_Workflow start Start: Cell/Animal Model treatment Treatment with Methylated Fatty Acid (e.g., Phytanic Acid) start->treatment sample_collection Sample Collection (Cells, Tissues, Plasma) treatment->sample_collection metabolite_analysis Metabolite Analysis (GC-MS, LC-MS) sample_collection->metabolite_analysis enzyme_assay Enzyme Activity Assays sample_collection->enzyme_assay gene_expression Gene Expression Analysis (qPCR, Western Blot) sample_collection->gene_expression data_analysis Data Analysis and Interpretation metabolite_analysis->data_analysis enzyme_assay->data_analysis gene_expression->data_analysis

Caption: Experimental workflow for studying methylated fatty acid metabolism.

Conclusion

The enzymatic pathways responsible for the metabolism of methylated fatty acids are complex and highly regulated. A thorough understanding of the core enzymes, their kinetics, and their regulation is crucial for elucidating the pathophysiology of related metabolic disorders and for the development of novel therapeutic strategies. This technical guide provides a foundational resource for researchers and professionals in the field, summarizing key data and methodologies to facilitate further investigation into this important area of lipid metabolism. Continued research is necessary to fill the remaining gaps in our knowledge, particularly regarding the precise kinetic parameters of all enzymes and the intricate details of the signaling networks that govern these metabolic processes.

References

Methodological & Application

Application Notes and Protocols for the Mass Spectrometry Analysis of 15-Methyldocosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Methyldocosanoyl-CoA is a very-long-chain branched-chain fatty acyl-coenzyme A (VLC-BCFA-CoA). Very-long-chain fatty acids (VLCFAs), defined as those with 22 or more carbon atoms, and branched-chain fatty acids (BCFAs) are integral components of cellular lipids and play crucial roles in various biological processes. They are constituents of sphingolipids and glycerophospholipids and can act as precursors for lipid mediators. The metabolism of VLCFAs and BCFAs primarily occurs in peroxisomes via β-oxidation. Dysregulation of these pathways is associated with several inherited metabolic disorders. Furthermore, VLCFA-CoAs and BCFA-CoAs have been identified as high-affinity ligands for the peroxisome proliferator-activated receptor α (PPARα), a nuclear receptor that governs the transcription of genes involved in lipid metabolism. This suggests a significant role for these molecules in cellular signaling and gene regulation.

The analysis of specific VLC-BCFA-CoAs like this compound is critical for understanding their precise biological functions, their roles in disease pathogenesis, and for the development of novel therapeutics targeting lipid metabolism. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the sensitive and specific quantification of acyl-CoA species in complex biological matrices.

Principle of Analysis

The analysis of this compound by LC-MS/MS involves three key steps:

  • Extraction: Isolation of acyl-CoAs from the biological matrix using a combination of organic solvents and/or solid-phase extraction (SPE).

  • Chromatographic Separation: Separation of this compound from other lipids and acyl-CoA species using reversed-phase liquid chromatography.

  • Mass Spectrometric Detection: Ionization of the analyte using electrospray ionization (ESI) followed by tandem mass spectrometry (MS/MS) for specific and sensitive detection. Acyl-CoAs exhibit a characteristic fragmentation pattern in positive ion mode, including a neutral loss of the 3'-phospho-ADP moiety (507.0 Da) and the formation of a specific fragment ion corresponding to the 4'-phosphopantetheine-containing portion (m/z 428.0).

Experimental Protocols

Sample Preparation: Extraction of Long-Chain Acyl-CoAs from Tissues or Cells

This protocol is adapted from methods for the extraction of long-chain acyl-CoAs and may require optimization for specific sample types.

Materials:

  • Homogenization Buffer: 10 mM HEPES, 0.25 M Sucrose, 1 mM EDTA, pH 7.4

  • Extraction Solvent: Isopropanol/Acetonitrile (1:1, v/v)

  • Internal Standard: Heptadecanoyl-CoA (C17:0-CoA) or other odd-chain acyl-CoA not present in the sample.

  • Solid-Phase Extraction (SPE) Cartridges: C18, 100 mg

  • SPE Conditioning Solvent: Methanol (B129727)

  • SPE Equilibration Solvent: Water

  • SPE Wash Solvent: 40% Methanol in water

  • SPE Elution Solvent: 80% Acetonitrile, 0.1% Formic Acid in water

  • Centrifuge, Homogenizer, Nitrogen evaporator.

Procedure:

  • Weigh approximately 50-100 mg of frozen tissue or a cell pellet (e.g., 1x10^7 cells) and place it in a pre-chilled homogenization tube.

  • Add 1 mL of ice-cold homogenization buffer and the internal standard.

  • Homogenize the sample on ice until a uniform suspension is achieved.

  • Add 3 mL of the extraction solvent to the homogenate.

  • Vortex vigorously for 1 minute and then incubate on ice for 10 minutes.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Dry the supernatant under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 500 µL of SPE equilibration solvent.

  • Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.

  • Load the reconstituted sample onto the SPE cartridge.

  • Wash the cartridge with 3 mL of the SPE wash solvent.

  • Elute the acyl-CoAs with 2 mL of the SPE elution solvent.

  • Dry the eluate under nitrogen.

  • Reconstitute the final extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water.

  • Mobile Phase B: 10 mM Ammonium Acetate in Acetonitrile/Isopropanol (90:10, v/v).

  • Gradient:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 95% B

    • 15-20 min: 95% B

    • 20.1-25 min: 20% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5-10 µL.

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 350°C.

  • Collision Gas: Argon.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Monitor the transition of the precursor ion to the product ion. The specific masses for this compound are provided in Table 1.

    • A neutral loss scan of 507 Da can also be used for the discovery of other acyl-CoA species.

Data Presentation

Table 1: Molecular Properties and Predicted MS/MS Fragments for this compound

ParameterValue
Molecular Formula C₅₄H₉₈N₇O₁₇P₃S
Monoisotopic Mass 1237.5858 Da
Precursor Ion ([M+H]⁺) 1238.5931 m/z
Predicted Product Ion 1 ([M+H - 507]⁺) 731.5974 m/z
Predicted Product Ion 2 428.0371 m/z

Table 2: Typical LC-MS/MS Parameters for Acyl-CoA Analysis

ParameterRecommended Setting
LC Column C18 Reversed-Phase
Mobile Phase Water/Acetonitrile with Ammonium Acetate
Ionization Mode ESI Positive
Scan Type Multiple Reaction Monitoring (MRM)
Collision Energy 20-40 eV (to be optimized)
Internal Standard Odd-chain Acyl-CoA (e.g., C17:0-CoA)

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Tissue Tissue/Cell Homogenization Extraction Solvent Extraction Tissue->Extraction SPE Solid-Phase Extraction Extraction->SPE Drydown Drydown & Reconstitution SPE->Drydown LC LC Separation Drydown->LC MS Mass Spectrometry (ESI+) LC->MS MSMS Tandem MS (MRM) MS->MSMS Integration Peak Integration MSMS->Integration Quantification Quantification Integration->Quantification signaling_pathway cluster_peroxisome Peroxisome cluster_nucleus Nucleus BCFA_CoA This compound BetaOx β-Oxidation BCFA_CoA->BetaOx PPARa PPARα BCFA_CoA->PPARa Ligand Activation Metabolites Shortened Acyl-CoAs & Acetyl-CoA BetaOx->Metabolites PPRE PPRE PPARa->PPRE RXR RXR RXR->PPRE Gene_Expression Target Gene Expression (Lipid Metabolism) PPRE->Gene_Expression

Application Note: Quantification of Very-Long-Chain Acyl-CoAs by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Very-long-chain acyl-Coenzyme A (VLC-ACoA) are crucial intermediates in fatty acid metabolism, particularly in peroxisomal β-oxidation.[1] These molecules, typically containing 22 or more carbons, play significant roles in cellular signaling and energy homeostasis. Dysregulation of VLC-ACoA metabolism is linked to severe genetic disorders, such as X-linked adrenoleukodystrophy (X-ALD) and Zellweger spectrum disorders.[2] Accurate quantification of VLC-ACoAs is therefore essential for diagnosing these diseases and for developing therapeutic interventions.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the definitive method for the analysis of these challenging analytes.[3] Its high sensitivity and specificity allow for reliable quantification of low-abundance VLC-ACoA species in complex biological matrices. This application note provides a detailed protocol for the extraction and quantification of VLC-ACoAs from biological samples using a robust LC-MS/MS method.

Principle of the Method The method involves the extraction of acyl-CoAs from a biological sample, followed by chromatographic separation using reversed-phase liquid chromatography. The analytes are then detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by using an internal standard, typically an odd-chain acyl-CoA, to construct a calibration curve. The positive ion mode is generally preferred as it has been shown to be approximately three times more sensitive than the negative ion mode for acyl-CoA analysis.[4] A characteristic neutral loss of 507 Da, corresponding to the 3'-phospho-ADP moiety, is commonly used for identifying and quantifying acyl-CoAs.[4][5]

cluster_workflow Experimental Workflow Sample Biological Sample (Tissue or Cells) Homogenization Homogenization & Protein Precipitation Sample->Homogenization SPE Solid-Phase Extraction (SPE) for Cleanup & Concentration Homogenization->SPE LC Reversed-Phase LC Separation (C18 Column, High pH) SPE->LC MS Tandem MS Detection (ESI+, MRM Mode) LC->MS Data Data Analysis & Quantification MS->Data cluster_pathway Peroxisomal β-Oxidation of VLCFAs VLCFA VLCFA (e.g., C26:0) VLCACS VLC-ACS VLCFA->VLCACS Activation VLC_ACoA VLC-ACoA (Analyte of Interest) VLCACS->VLC_ACoA BetaOx Peroxisomal β-Oxidation VLC_ACoA->BetaOx AcetylCoA Acetyl-CoA BetaOx->AcetylCoA Shortened Shortened Acyl-CoA BetaOx->Shortened To Mitochondria

References

Application Notes and Protocols for the Synthesis of 15-Methyldocosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of 15-Methyldocosanoyl-CoA, a novel branched very-long-chain fatty acyl-CoA, for research purposes. The document outlines a feasible chemo-enzymatic synthetic route, analytical characterization, and potential research applications.

Introduction

Very-long-chain fatty acids (VLCFAs) and their CoA esters are crucial molecules in various biological processes, including lipid metabolism, membrane structure, and cell signaling.[1] Branched-chain fatty acids, while less common than their straight-chain counterparts, play significant roles, particularly in the composition of cellular membranes and as precursors for certain biofuels.[2][3] this compound is a C23 branched-chain acyl-CoA. Its synthesis is not routinely described and requires a specialized approach combining chemical synthesis of the fatty acid precursor and subsequent enzymatic ligation to Coenzyme A (CoA).

This document provides a detailed protocol for the enzymatic synthesis of this compound from its corresponding free fatty acid, 15-methyldocosanoic acid, and outlines the preceding chemical synthesis strategy.

Synthesis Strategy Overview

The synthesis of this compound is proposed as a two-stage process:

  • Chemical Synthesis: The custom synthesis of the 15-methyldocosanoic acid precursor. This involves multi-step organic chemistry to construct the 23-carbon branched alkyl chain.

  • Enzymatic Ligation: The conversion of the synthesized 15-methyldocosanoic acid to its active CoA thioester using a long-chain acyl-CoA synthetase (ACSL).[4]

The overall workflow is depicted below.

Caption: Overall workflow for the chemo-enzymatic synthesis of this compound.

Experimental Protocols

Protocol 1: Chemical Synthesis of 15-Methyldocosanoic Acid

The synthesis of this specific very-long-chain branched fatty acid is a complex process that typically requires custom organic synthesis. Below is a conceptual outline of a possible synthetic route.

Objective: To synthesize 15-methyldocosanoic acid from shorter-chain precursors.

Materials:

  • Appropriate short-chain alkyl halides and aldehydes/ketones.

  • Magnesium turnings for Grignard reagent formation.

  • Anhydrous solvents (e.g., diethyl ether, THF).

  • Reagents for oxidation (e.g., Jones reagent).

  • Silica gel for column chromatography.

Methodology Outline:

  • Chain Assembly: A convergent synthesis approach is recommended. For instance, synthesize two key fragments: one containing the C1-C14 portion with a terminal functional group (e.g., a halide) and another fragment representing the C15-C23 portion, including the methyl branch, with a nucleophilic functional group (e.g., a Grignard reagent).

  • Coupling Reaction: React the two fragments via a coupling reaction (e.g., Grignard coupling) to form the full carbon skeleton.

  • Terminal Functional Group Conversion: Convert the terminal functional group of the coupled product into a carboxylic acid. This may involve, for example, the oxidation of a terminal alcohol.

  • Purification: The final product, 15-methyldocosanoic acid, must be rigorously purified, typically by flash column chromatography followed by recrystallization.

Purity Assessment: The purity of the synthesized fatty acid should be assessed before proceeding to the enzymatic step.

Parameter Method Specification
Purity GC-MS≥ 98%
Identity ¹H NMR, ¹³C NMRConforms to expected structure
Mass High-Resolution MSMatches calculated exact mass
Protocol 2: Enzymatic Synthesis of this compound

This protocol describes the conversion of the free fatty acid to its CoA thioester using a commercially available long-chain acyl-CoA synthetase.

Objective: To ligate Coenzyme A to 15-methyldocosanoic acid.

Materials:

  • 15-Methyldocosanoic acid (synthesized as per Protocol 1).

  • Coenzyme A, trilithium salt (CoA-SH).

  • ATP, disodium (B8443419) salt.

  • Magnesium chloride (MgCl₂).

  • Triton X-100.

  • Dithiothreitol (DTT).

  • HEPES buffer (pH 7.4).

  • Long-chain acyl-CoA synthetase (e.g., from Pseudomonas sp. or human ACSL1).

  • Bovine Serum Albumin (BSA), fatty acid-free.

Reaction Buffer Preparation (1 mL):

  • 100 mM HEPES, pH 7.4

  • 10 mM MgCl₂

  • 2 mM DTT

  • 0.1% Triton X-100

Enzyme Reaction Setup:

  • Substrate Preparation: Prepare a 10 mM stock solution of 15-methyldocosanoic acid in ethanol.

  • Reaction Mixture: In a microcentrifuge tube, combine the following in order:

    • 800 µL of Reaction Buffer.

    • 10 µL of 100 mM ATP solution (final concentration: 1 mM).

    • 10 µL of 50 mM CoA-SH solution (final concentration: 0.5 mM).

    • 10 µL of 10 mM 15-methyldocosanoic acid stock (final concentration: 100 µM).

    • Add fatty acid-free BSA to a final concentration of 50 µM to aid in substrate solubility.

  • Initiation: Add 1-5 µg of long-chain acyl-CoA synthetase to initiate the reaction. The final volume should be 1 mL.

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours. Monitor the reaction progress by taking aliquots at different time points (e.g., 0, 15, 30, 60, 120 min) and quenching with an equal volume of ice-cold acetonitrile.

Purification of this compound:

  • Centrifuge the quenched reaction mixture to pellet the precipitated protein.

  • The supernatant containing the acyl-CoA can be purified using solid-phase extraction (SPE) with a C18 cartridge or by reverse-phase HPLC.

Quantitative Data Summary:

Parameter Value Method
Yield ~70-85%HPLC Quantification
Purity > 95%HPLC-UV (260 nm)
Identity Confirmation m/z = 1098.6 (calc.)LC-MS (ESI-)

Signaling Pathways and Research Applications

This compound, as a novel molecule, can be used to investigate several biological questions. Its branched structure may lead to unique metabolic fates or signaling properties compared to straight-chain acyl-CoAs.

Hypothetical Role in Lipid Metabolism

The diagram below illustrates a hypothetical pathway where this compound could be a substrate for enzymes involved in fatty acid elongation or desaturation, or be incorporated into complex lipids.

G cluster_downstream Potential Metabolic Fates FAS De Novo Synthesis (Branched Primer) FFA 15-Methyldocosanoic Acid FAS->FFA ACoA This compound FFA->ACoA ACSL ATP, CoA-SH Elongation Elongation (ELOVL) ACoA->Elongation Desaturation Desaturation (SCD) ACoA->Desaturation ComplexLipids Incorporation into Complex Lipids (e.g., Phospholipids, TAGs) ACoA->ComplexLipids BetaOx β-Oxidation (Peroxisomal) ACoA->BetaOx

Caption: Hypothetical metabolic pathways involving this compound.

Potential Research Applications:

  • Enzyme Substrate Specificity: Use as a substrate to probe the specificity of fatty acid metabolizing enzymes like elongases, desaturases, and acyltransferases.

  • Lipidomics Studies: Serve as an internal standard for the quantification of branched-chain fatty acids in complex biological samples.

  • Cellular Studies: Investigate its effects on cell membrane fluidity, lipid droplet formation, and cellular signaling pathways.

  • Drug Development: Explore its potential as a precursor for novel lipid-based therapeutics or as a modulator of lipid metabolic disorders.

References

Application Notes and Protocols for 15-Methyldocosanoyl-CoA as an Enzyme Substrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Methyldocosanoyl-CoA is a C22 very-long-chain fatty acyl-CoA (VLCFA-CoA) with a methyl branch at the 15th carbon position. While direct enzymatic data for this specific molecule is limited, its structural similarity to other endogenous and dietary branched-chain fatty acids, such as phytanic and pristanic acids, allows for informed hypotheses regarding its metabolic fate and its potential as a substrate for various enzymes. These application notes provide a framework for investigating the enzymatic utilization of this compound, drawing parallels from the established metabolism of other VLCFA-CoAs and branched-chain fatty acyl-CoAs.

The metabolism of VLCFA-CoAs is critical for numerous physiological processes, and its dysregulation is implicated in several metabolic disorders, such as X-linked adrenoleukodystrophy and Very Long-Chain Acyl-CoA Dehydrogenase Deficiency (VLCADD).[1][2][3] Understanding the enzymes that process this compound can therefore provide insights into lipid metabolism and its role in health and disease.

Potential Enzymatic Pathways

Based on the metabolism of structurally similar lipids, this compound is likely to be a substrate for enzymes involved in fatty acid elongation, desaturation, and degradation. The methyl branch at the 15-position suggests that its degradation may follow pathways similar to those for other methylated fatty acids, which can involve alpha- and beta-oxidation.

Fatty Acid Elongation

VLCFA-CoAs are synthesized in the endoplasmic reticulum by a multi-enzyme complex, with the initial and rate-limiting step catalyzed by fatty acid elongases (ELOVLs).[4][5] There are seven known mammalian ELOVLs with varying substrate specificities.[4] Given its C22 chain length, this compound could potentially be a substrate for further elongation by specific ELOVL isoforms.

Fatty Acid Degradation: Alpha- and Beta-Oxidation

The presence of a methyl group can hinder direct beta-oxidation. For instance, phytanic acid, which has a methyl group at the 3-position, first undergoes alpha-oxidation in the peroxisome to yield pristanic acid, which can then be degraded via beta-oxidation.[6][7][8] Similarly, this compound may require an initial alpha-oxidation step if the methyl group interferes with the standard beta-oxidation machinery. Following this, the resulting acyl-CoA could be a substrate for peroxisomal and mitochondrial beta-oxidation enzymes. The key enzyme in the initial step of mitochondrial beta-oxidation for very-long-chain fatty acids is very-long-chain acyl-CoA dehydrogenase (VLCAD).[2]

The proposed metabolic pathways for this compound are illustrated in the following diagram:

G cluster_ER Endoplasmic Reticulum cluster_Peroxisome Peroxisome cluster_Mitochondrion Mitochondrion C22_methyl_CoA This compound ELOVLs ELOVL Enzymes C22_methyl_CoA->ELOVLs Elongation Alpha_Ox Alpha-Oxidation Enzymes C22_methyl_CoA->Alpha_Ox C24_methyl_CoA 17-Methyltetracosanoyl-CoA ELOVLs->C24_methyl_CoA Pristanoyl_analog_CoA Pristanoyl-CoA Analog Alpha_Ox->Pristanoyl_analog_CoA Perox_Beta_Ox Peroxisomal Beta-Oxidation Pristanoyl_analog_CoA->Perox_Beta_Ox Shortened_Acyl_CoA Shortened-Chain Acyl-CoA Perox_Beta_Ox->Shortened_Acyl_CoA VLCAD VLCAD Shortened_Acyl_CoA->VLCAD Mito_Beta_Ox Mitochondrial Beta-Oxidation VLCAD->Mito_Beta_Ox Acetyl_CoA Acetyl-CoA Mito_Beta_Ox->Acetyl_CoA

Proposed metabolic pathways for this compound.

Data Presentation

The following tables are templates for summarizing quantitative data from enzymatic assays using this compound. As experimental data is not yet available, these tables are for illustrative purposes.

Table 1: Kinetic Parameters of Potential Enzymes Acting on this compound

EnzymeSourceKm (µM)Vmax (nmol/min/mg)kcat/Km (M-1s-1)
ELOVL isoform XRecombinant Human[Enter Value][Enter Value][Enter Value]
Phytanoyl-CoA Hydroxylase-like enzymeRat Liver Microsomes[Enter Value][Enter Value][Enter Value]
Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD)Porcine Heart Mitochondria[Enter Value][Enter Value][Enter Value]

Table 2: Substrate Specificity of a Candidate Enzyme

SubstrateChain LengthMethylationRelative Activity (%)
Docosanoyl-CoAC22None100
This compound C22 C15 [Enter Value]
Tetracosanoyl-CoAC24None[Enter Value]
Phytanoyl-CoAC20C3, C7, C11, C15[Enter Value]

Experimental Protocols

The following are detailed protocols for key experiments to investigate the enzymatic metabolism of this compound. These are adapted from established methods for other long-chain and very-long-chain fatty acyl-CoAs.[7][9][10]

Protocol 1: Acyl-CoA Synthetase Activity Assay (Radiometric)

This protocol measures the activity of acyl-CoA synthetases (ACS), which activate the corresponding free fatty acid to its CoA ester.

Materials:

  • 15-Methyldocosanoic acid

  • [3H]Coenzyme A or [14C]15-Methyldocosanoic acid

  • ATP

  • MgCl2

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Cell or tissue lysate, or purified enzyme

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5)

  • Scintillation cocktail and vials

  • Organic solvent for extraction (e.g., Dole's reagent: isopropanol:heptane:1M H2SO4, 40:10:1)

Procedure:

  • Prepare a stock solution of 15-Methyldocosanoic acid complexed with BSA.

  • In a microcentrifuge tube, prepare the reaction mixture containing reaction buffer, ATP, MgCl2, radiolabeled substrate, and unlabeled substrate.

  • Pre-warm the reaction mixture to the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding the enzyme source (lysate or purified enzyme).

  • Incubate for a specific time period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding an organic solvent mixture to extract the unreacted fatty acid.

  • Vortex and centrifuge to separate the phases. The aqueous phase will contain the 15-Methyldocosanoyl-[3H]CoA.

  • Transfer an aliquot of the aqueous phase to a scintillation vial, add scintillation cocktail, and measure radioactivity using a scintillation counter.

  • Calculate the amount of product formed based on the specific activity of the radiolabeled substrate.

Protocol 2: Acyl-CoA Dehydrogenase Activity Assay (ETF Fluorescence Reduction)

This assay measures the activity of acyl-CoA dehydrogenases (ACADs) by monitoring the reduction of electron transfer flavoprotein (ETF).[9]

Materials:

  • This compound

  • Purified Electron Transfer Flavoprotein (ETF)

  • Enzyme source (e.g., mitochondrial extract or purified ACAD)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.6, containing 0.1 mM EDTA)

  • Fluorometer

Procedure:

  • Set up the fluorometer with an excitation wavelength of 380 nm and an emission wavelength of 495 nm.

  • In a cuvette, add the assay buffer and the purified ETF.

  • Add the enzyme source to the cuvette and record the baseline fluorescence.

  • Initiate the reaction by adding this compound.

  • Monitor the decrease in ETF fluorescence over time. The rate of fluorescence decrease is proportional to the ACAD activity.

  • Calculate the specific activity based on the rate of fluorescence change and the protein concentration.

G cluster_workflow Acyl-CoA Dehydrogenase Assay Workflow Prepare_Mixture Prepare Assay Mixture (Buffer, ETF, Enzyme) Measure_Baseline Measure Baseline Fluorescence Prepare_Mixture->Measure_Baseline Add_Substrate Add this compound Measure_Baseline->Add_Substrate Monitor_Fluorescence Monitor Fluorescence Decrease Add_Substrate->Monitor_Fluorescence Calculate_Activity Calculate Specific Activity Monitor_Fluorescence->Calculate_Activity

Workflow for the ETF-based acyl-CoA dehydrogenase assay.
Protocol 3: Fatty Acid Elongase Activity Assay (HPLC-based)

This protocol measures the activity of fatty acid elongases by quantifying the formation of the elongated acyl-CoA product.

Materials:

  • This compound

  • Malonyl-CoA

  • NADPH

  • Enzyme source (e.g., microsomal fraction)

  • Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.2)

  • HPLC system with a C18 column and a UV detector

Procedure:

  • Prepare the reaction mixture containing reaction buffer, this compound, malonyl-CoA, and NADPH.

  • Pre-warm the mixture to 37°C.

  • Initiate the reaction by adding the microsomal fraction.

  • Incubate for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding a strong acid (e.g., perchloric acid) and placing it on ice.

  • Centrifuge to pellet the protein.

  • Analyze the supernatant by reverse-phase HPLC to separate the substrate (this compound) from the product (17-Methyltetracosanoyl-CoA).

  • Quantify the product peak area and calculate the enzyme activity based on a standard curve.

Concluding Remarks

The provided application notes and protocols offer a starting point for the investigation of this compound as an enzyme substrate. Researchers should be aware that the actual metabolic pathways and enzyme specificities may differ from the proposed models and will require empirical validation. The successful characterization of the enzymes that metabolize this compound will contribute to a deeper understanding of branched-chain fatty acid metabolism and its implications in human health and disease. Drug development professionals may find this information useful for identifying novel targets in metabolic disorders.

References

Application Notes and Protocols for the Analysis of Very-Long-Chain Branched-Chain Fatty Acyl-CoAs in Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Very-Long-Chain Branched-Chain Fatty Acyl-CoAs

Very-long-chain fatty acids (VLCFAs) are fatty acids with a chain length of 22 carbons or more.[1][2] Branched-chain fatty acids (BCFAs) are characterized by the presence of one or more methyl groups on the fatty acid backbone.[3][4][5] 15-Methyldocosanoyl-CoA is a specific type of VLCFA with a methyl group at the 15th carbon position of a 22-carbon (docosanoic) acyl chain, activated with a Coenzyme A (CoA) molecule.

VLCFAs and BCFAs are integral components of cellular lipids, playing crucial roles in membrane structure and function.[3][4][5] BCFAs are particularly abundant in bacteria and ruminant-derived products.[3][5] In humans, VLCFAs are involved in various physiological processes, and their dysregulation is associated with several metabolic disorders.[1][2] The analysis of their CoA esters is critical for understanding their metabolic activation and downstream pathways.

Application Notes

Relevance in Lipidomics Research

The analysis of specific VLCFA-CoAs like this compound is relevant in several research areas:

  • Microbial Lipidomics: BCFAs are key biomarkers for certain bacterial populations.[3][5] Analyzing their CoA derivatives can provide insights into bacterial fatty acid metabolism and host-microbiome interactions.

  • Nutritional Science: BCFAs are present in the diet, particularly in dairy and meat products.[3] Studying their metabolism, starting from the activated CoA form, is important to understand their physiological effects.

  • Metabolic Disorders: The accumulation of VLCFAs is a hallmark of certain peroxisomal disorders.[2][3] While data on branched-chain VLCFAs is limited, investigating their metabolism could reveal novel insights into these diseases.

Challenges in Analysis

The analysis of this compound presents several challenges:

  • Low Abundance: VLCFA-CoAs are typically low-abundance species, requiring highly sensitive analytical techniques.

  • Isomeric Complexity: The presence of a methyl branch creates isomers, which can be difficult to separate and identify using standard chromatographic and mass spectrometric methods.

  • Lack of Commercial Standards: The absence of a commercially available standard for this compound makes absolute quantification challenging.

Experimental Protocols

Protocol 1: Extraction of Acyl-CoAs from Biological Samples

This protocol describes a general method for the extraction of acyl-CoAs from cultured cells or tissues.

Materials:

  • Biological sample (e.g., cell pellet, tissue homogenate)

  • Ice-cold 10% (w/v) Trichloroacetic Acid (TCA)

  • Internal standard (e.g., a commercially available odd-chain or isotopically labeled Acyl-CoA standard)

  • Phosphate buffered saline (PBS)

  • Centrifuge

  • Sonicator

Procedure:

  • Wash the cell pellet or tissue homogenate with ice-cold PBS and centrifuge to remove the supernatant.

  • Add a known amount of the internal standard to the sample.

  • Add 1 mL of ice-cold 10% TCA to the sample.

  • Sonicate the sample on ice to disrupt the cells and precipitate proteins.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • Collect the supernatant containing the acyl-CoAs.

  • Store the supernatant at -80°C until analysis.

Protocol 2: Analysis of 15-Methyldocosanoic Acid by Gas Chromatography-Mass Spectrometry (GC-MS) after Hydrolysis and Derivatization

Since direct analysis of the CoA ester by GC-MS is not feasible, this protocol involves the hydrolysis of the acyl-CoA to its free fatty acid, followed by derivatization to a volatile ester for GC-MS analysis.

Materials:

  • Acyl-CoA extract from Protocol 1

  • Potassium hydroxide (B78521) (KOH) in methanol

  • BF3-methanol or HCl-methanol

  • Hexane (B92381)

  • Saturated NaCl solution

  • Anhydrous sodium sulfate (B86663)

  • GC-MS system with a suitable capillary column (e.g., a polar column for fatty acid methyl esters)

Procedure:

  • Hydrolysis: To the acyl-CoA extract, add methanolic KOH to a final concentration of 0.5 M. Incubate at 60°C for 30 minutes to hydrolyze the thioester bond.

  • Derivatization: Neutralize the solution with an appropriate acid and add BF3-methanol or HCl-methanol. Incubate at 60°C for 30 minutes to convert the free fatty acid to its fatty acid methyl ester (FAME).

  • Extraction: Add hexane and saturated NaCl solution to the sample, vortex, and centrifuge. Collect the upper hexane layer containing the FAMEs.

  • Drying: Pass the hexane extract through a small column of anhydrous sodium sulfate to remove any residual water.

  • GC-MS Analysis: Inject the FAME extract into the GC-MS system. The mass spectrum of the FAME of 15-methyldocosanoic acid will show a characteristic molecular ion and fragmentation pattern that can be used for identification.

Quantitative Data Presentation:

AnalyteRetention Time (min)Key Mass Fragments (m/z)
15-Methyldocosanoic acid methyl esterTo be determined empiricallyM+, [M-31]+, fragments indicating the branch point
Internal Standard (FAME)To be determined empiricallyKnown fragments for the standard
Protocol 3: Analysis of Intact this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol allows for the direct analysis of the intact acyl-CoA molecule.

Materials:

  • Acyl-CoA extract from Protocol 1

  • LC-MS/MS system with a C18 reversed-phase column

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

Procedure:

  • LC Separation: Inject the acyl-CoA extract onto the C18 column. Use a gradient elution from Mobile Phase A to Mobile Phase B to separate the acyl-CoAs based on their chain length and polarity.

  • MS/MS Detection: Use electrospray ionization (ESI) in positive ion mode. For targeted analysis, use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transition for this compound. A characteristic transition would be the loss of the phosphopantetheine group.

Quantitative Data Presentation:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compoundTo be determined (M+H)+Fragment corresponding to the acylium ion or a fragment of the CoA moietyTo be optimized
Internal Standard (Acyl-CoA)Known precursor ionKnown product ionOptimized for the standard

Visualizations

experimental_workflow sample Biological Sample (Cells or Tissue) extraction Acyl-CoA Extraction (Protocol 1) sample->extraction gc_ms_path GC-MS Analysis Path extraction->gc_ms_path Indirect Analysis lc_ms_path LC-MS/MS Analysis Path extraction->lc_ms_path Direct Analysis hydrolysis Hydrolysis gc_ms_path->hydrolysis lc_ms LC-MS/MS Analysis (Protocol 3) lc_ms_path->lc_ms derivatization Derivatization to FAMEs hydrolysis->derivatization gc_ms GC-MS Analysis (Protocol 2) derivatization->gc_ms data_analysis Data Analysis gc_ms->data_analysis lc_ms->data_analysis vlcfa_biosynthesis cluster_er Endoplasmic Reticulum Malonyl_CoA Malonyl-CoA Elongase Fatty Acid Elongase (ELOVL) Malonyl_CoA->Elongase Acyl_CoA Acyl-CoA (e.g., Palmitoyl-CoA) Acyl_CoA->Elongase Ketoacyl_CoA 3-Ketoacyl-CoA Elongase->Ketoacyl_CoA Reductase1 3-Ketoacyl-CoA Reductase Ketoacyl_CoA->Reductase1 Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Reductase1->Hydroxyacyl_CoA Dehydratase 3-Hydroxyacyl-CoA Dehydratase Hydroxyacyl_CoA->Dehydratase Enoyl_CoA trans-2,3-Enoyl-CoA Dehydratase->Enoyl_CoA Reductase2 trans-2,3-Enoyl-CoA Reductase Enoyl_CoA->Reductase2 Elongated_Acyl_CoA Elongated Acyl-CoA (n+2) Reductase2->Elongated_Acyl_CoA Elongated_Acyl_CoA->Elongase Further Elongation Cycles VLCFA_CoA VLCFA-CoA Elongated_Acyl_CoA->VLCFA_CoA BCFA_precursor Branched-Chain Primer (e.g., isobutyryl-CoA) BCFA_precursor->Elongase vlcfa_metabolism cluster_peroxisome Peroxisome VLCFA_CoA VLCFA-CoA (e.g., this compound) Acyl_CoA_Oxidase Acyl-CoA Oxidase VLCFA_CoA->Acyl_CoA_Oxidase Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Acyl_CoA_Oxidase->Enoyl_CoA_Hydratase Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Enoyl_CoA_Hydratase->Hydroxyacyl_CoA_Dehydrogenase Thiolase β-Ketothiolase Hydroxyacyl_CoA_Dehydrogenase->Thiolase Chain_Shortened_Acyl_CoA Chain-Shortened Acyl-CoA Thiolase->Chain_Shortened_Acyl_CoA Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA Mitochondria Further Oxidation in Mitochondria Chain_Shortened_Acyl_CoA->Mitochondria

References

Application Notes and Protocols for the Analysis of Branched-Chain Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched-chain fatty acids (BCFAs) are a class of fatty acids characterized by the presence of one or more methyl groups on the carbon chain. They are found in various biological systems, from bacterial cell membranes to mammalian tissues and fluids. Interest in BCFAs has grown due to their diverse biological activities, including roles in maintaining membrane fluidity, modulating signal transduction pathways, and their potential as biomarkers for various diseases.[1] This document provides detailed application notes and protocols for the analytical quantification of BCFAs using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Analytical Methodologies

The two primary analytical platforms for the quantification of BCFAs are GC-MS and LC-MS/MS. The choice of method often depends on the specific BCFA species of interest (e.g., short-chain vs. very-long-chain), the sample matrix, and the required sensitivity and throughput.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for the analysis of fatty acids, including BCFAs.[2] It offers excellent chromatographic resolution and sensitivity, particularly for volatile and thermally stable compounds. Derivatization is typically required to increase the volatility of the fatty acids, commonly through conversion to fatty acid methyl esters (FAMEs).[2]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as a powerful alternative for BCFA analysis, offering high sensitivity and specificity, especially for complex biological matrices.[2][3] This technique can often analyze BCFAs without derivatization, reducing sample preparation time.[4][5] However, derivatization can be employed to enhance ionization efficiency and chromatographic retention.[3]

Quantitative Data Summary

The following tables summarize key quantitative performance parameters for the analysis of BCFAs by GC-MS and LC-MS/MS as reported in the literature. These values can serve as a general guide, as actual performance may vary depending on the specific instrumentation, methodology, and sample matrix.

Table 1: Quantitative Performance Data for GC-MS Analysis of BCFAs

Analyte TypeMatrixDerivatizationLimit of Detection (LOD)Limit of Quantification (LOQ)RecoveryReference
Short-Chain BCFAsFeces, Plasma, Liver, Adipose TissueEthanolic extraction, succinic acid acidification--95-117%[6]
Short-Chain BCFAsPlasma/SerumMethyl tert-butyl ether extraction, HCl acidification0.03–0.12 µg/mL--[7]
Volatile Short-Chain BCFAs (C2-C6)Not SpecifiedFAMEs5–10 ng/mL--[2]
Various Fatty AcidsBloodPentafluorobenzyl bromide---[8]
Volatile Fatty AcidsMicrobial SamplesNone (direct injection)-5.71 to 11.20 μg/mL96.51-108.83%[9]

Table 2: Quantitative Performance Data for LC-MS/MS Analysis of BCFAs

Analyte TypeMatrixDerivatizationLimit of Detection (LOD)Limit of Quantification (LOQ)RecoveryReference
Very-Long-Chain and Branched-Chain FAsPlasma/SerumOxalyl chloride, dimethylaminoethanol (B1669961), methyl iodide---[3][10]
Short-Chain BCFAsTissues and Biological FluidsNone0.001 mM->47%[4][5][11]
Short-Chain BCFAsHuman Feces3-nitrophenylhydrazones (3NPH)---[12]
Short-Chain BCFAsHuman Serum----[13]

Experimental Protocols

Protocol 1: GC-MS Analysis of BCFAs in Plasma

This protocol is adapted from established methods for the analysis of fatty acids in biological fluids.[7][8][14]

1. Materials and Reagents:

  • Internal Standards (e.g., deuterated BCFAs)

  • Methanol (B129727), HPLC grade

  • Hydrochloric acid (HCl), concentrated

  • n-Hexane, HPLC grade

  • Potassium hydroxide (B78521) (KOH)

  • Boron trifluoride (BF3) in methanol (14%)

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate

  • BCFA standards for calibration curve

2. Sample Preparation (Lipid Extraction and Derivatization):

  • To 100 µL of plasma, add a known amount of internal standard.

  • Add 1 mL of 0.5 M KOH in methanol.

  • Incubate at 90°C for 3 hours for saponification.

  • Cool the sample and acidify with 0.2 mL of 6 M HCl.

  • Extract the non-esterified fatty acids three times with 1 mL of n-hexane.

  • Pool the hexane (B92381) extracts and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 1 mL of 14% BF3 in methanol.

  • Incubate at 55°C for 90 minutes to form fatty acid methyl esters (FAMEs).

  • Add 1 mL of saturated NaCl solution and extract the FAMEs three times with 1 mL of n-hexane.

  • Pool the hexane extracts, dry over anhydrous sodium sulfate, and evaporate to a final volume of 50 µL.

3. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: Zebron ZB-5MSi capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Injection Volume: 1 µL in splitless mode.

  • Injector Temperature: 300°C.

  • Oven Temperature Program: Initial temperature of 60°C, ramp at 4°C/min to 300°C.

  • Carrier Gas: Helium at a constant flow rate.

  • Ion Source Temperature: 200°C.

  • Transfer Line Temperature: 300°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan, depending on the required sensitivity and selectivity.

4. Quantification:

  • Prepare a calibration curve using a series of BCFA standards of known concentrations.

  • The concentration of each BCFA in the sample is determined by comparing its peak area to that of the internal standard and interpolating from the calibration curve.

Protocol 2: LC-MS/MS Analysis of BCFAs in Tissues

This protocol is a generalized procedure based on methods for the analysis of short-chain and very-long-chain BCFAs in biological tissues.[3][4][5]

1. Materials and Reagents:

  • Internal Standards (e.g., isotopically labeled BCFAs)

  • Methanol, LC-MS grade

  • Acetonitrile, LC-MS grade

  • Water, LC-MS grade

  • Formic acid or orthophosphoric acid

  • BCFA standards for calibration curve

2. Sample Preparation (Extraction):

  • Weigh approximately 50 mg of frozen tissue.

  • Add a known amount of internal standard.

  • Homogenize the tissue in 1 mL of a methanol/water (1:1, v/v) solution.

  • Centrifuge the homogenate at 14,000 rpm for 20 minutes at 4°C.

  • Collect the supernatant and filter it through a 0.22 µm syringe filter.

  • For non-derivatized analysis, the sample is ready for injection. For derivatization, proceed to the next step.

3. Derivatization (Optional, for enhanced sensitivity):

  • Several derivatization reagents can be used, such as 3-nitrophenylhydrazine (B1228671) (3-NPH) for short-chain BCFAs or oxalyl chloride followed by reaction with dimethylaminoethanol and methyl iodide for very-long-chain BCFAs.[3][12] Follow the specific protocol for the chosen derivatization agent.

4. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: Thermo Scientific Ultimate 3000 LC or equivalent.[13]

  • Mass Spectrometer: Thermo Scientific Q Exactive Focus Orbitrap MS or equivalent.[13]

  • Column: ACE C18-PFP or Thermo Hypersil aQ column.[13]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.2 - 0.3 mL/min.[13]

  • Column Temperature: 30 - 45°C.[13]

  • Gradient: A suitable gradient from low to high organic phase to resolve the BCFAs of interest.

  • Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode, depending on the analyte and derivatization agent.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

5. Quantification:

  • Construct a calibration curve using a series of BCFA standards.

  • Quantify the BCFAs in the sample by comparing the peak area ratios of the analyte to the internal standard against the calibration curve.

Signaling Pathways Involving Branched-Chain Fatty Acids

BCFAs have been implicated in several cellular signaling pathways, primarily related to metabolism and cellular growth.

BCFA and mTORC1 Signaling

Recent studies have shown that a leucine-derived monomethyl BCFA can mediate amino acid sensing upstream of the mammalian target of rapamycin (B549165) complex 1 (mTORC1).[15][16] This pathway is crucial for regulating cell growth, proliferation, and protein synthesis.

BCFA_mTORC1_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Leucine Leucine BCFA Monomethyl Branched-Chain Fatty Acid Leucine->BCFA Metabolism Glycosphingolipid Glycosphingolipid BCFA->Glycosphingolipid mTORC1 mTORC1 Glycosphingolipid->mTORC1 Activates Protein_Synthesis Protein Synthesis & Ribosomal Biogenesis mTORC1->Protein_Synthesis Promotes

Caption: Leucine-derived BCFA activates mTORC1 signaling.

BCFA and PPARα Signaling

BCFAs, particularly their CoA thioesters, have been identified as high-affinity ligands for the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[17] PPARα is a nuclear receptor that plays a key role in the regulation of lipid metabolism, including fatty acid oxidation.

BCFA_PPAR_Pathway BCFA Branched-Chain Fatty Acid BCFA_CoA BCFA-CoA BCFA->BCFA_CoA Activation PPARa PPARα BCFA_CoA->PPARa Binds and Activates RXR RXR PPARa->RXR PPRE PPRE Target_Genes Target Gene Expression (e.g., ACOX1, CPT1A) PPRE->Target_Genes Regulates Transcription

Caption: BCFA-CoA esters activate PPARα to regulate gene expression.

Regulation of Fatty Acid Synthase (FASN) by SREBP-1c

While not directly initiated by BCFAs, the regulation of fatty acid synthesis is a related and crucial pathway. Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) is a key transcription factor that upregulates the expression of FASN, a critical enzyme in de novo lipogenesis.[18][19][20] Factors like insulin (B600854) can stimulate this pathway.

FASN_Regulation_Workflow Insulin Insulin PI3K_Akt PI3K/Akt Pathway Insulin->PI3K_Akt Activates SREBP1c SREBP-1c PI3K_Akt->SREBP1c Increases Expression FASN_Gene FASN Gene SREBP1c->FASN_Gene Binds to Promoter FASN_Protein Fatty Acid Synthase (FASN) FASN_Gene->FASN_Protein Transcription & Translation Fatty_Acid_Synthesis De Novo Fatty Acid Synthesis FASN_Protein->Fatty_Acid_Synthesis Catalyzes

Caption: Insulin-mediated regulation of FASN expression via SREBP-1c.

Conclusion

The analytical methods detailed in these application notes provide robust and reliable frameworks for the quantification of branched-chain fatty acids in various biological matrices. The choice between GC-MS and LC-MS/MS will depend on the specific research question and available resources. Understanding the role of BCFAs in cellular signaling pathways, such as mTORC1 and PPARα activation, is an expanding area of research. The provided protocols and pathway diagrams serve as a valuable resource for scientists and researchers in the fields of metabolomics, drug development, and biomedical research.

References

Application Notes and Protocols for the Purification of 15-Methyldocosanoyl-CoA from Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Methyldocosanoyl-CoA is a very-long-chain branched-chain fatty acyl-CoA. The analysis of such molecules is critical for understanding various physiological and pathological processes, including inborn errors of metabolism. The purification of specific very-long-chain acyl-CoAs from complex biological matrices presents a significant analytical challenge due to their low abundance and the presence of interfering substances.

This document provides a comprehensive guide to the purification of this compound from biological samples. The protocols described herein are based on established methods for the extraction and purification of very-long-chain fatty acyl-CoAs and can be adapted for this specific molecule.

Data Presentation

The recovery and concentration of long-chain acyl-CoAs can vary depending on the tissue type and the specific methodology used. The following tables summarize representative quantitative data from studies on long-chain acyl-CoA analysis. While data for this compound is not specifically available, these tables provide an expected range of concentrations and recovery efficiencies for similar molecules.

Table 1: Concentration of Various Long-Chain Acyl-CoAs in Rat Tissues

Acyl-CoA SpeciesBrain (nmol/g)Liver (nmol/g protein)
Oleoyl-CoA (18:1)11.0[1]Increased 2-3 fold on fasting[2]
Palmitoyl-CoA (16:0)6.0[1]Increased 2-3 fold on fasting[2]
Stearoyl-CoA (18:0)4.0[1]Increased 6-fold on fasting[2]
Linoleoyl-CoA (18:2)2.0[1]Increased 2-3 fold on fasting[2]
Arachidonoyl-CoA (20:4)2.0[1]Present[3]
Total Long-Chain Acyl-CoA 23.0 [1]108 ± 11 (fed) / 248 ± 19 (fasted) [2]

Table 2: Recovery Rates of Acyl-CoA Purification Methods

MethodRecovery RateReference
Solid-phase extraction using an oligonucleotide purification column70-80%[4][5]
Two-step extraction with acetonitrile/2-propanol and purification on 2-(2-pyridyl)ethyl-functionalized silica (B1680970) gel93-104% (tissue extraction), 83-90% (solid-phase extraction)
Extraction with methanol (B129727) and high salt concentration, enhanced with acyl-CoA-binding protein55%[6]
Reversed Bligh-Dyer extraction followed by C18 solid-phase extractionNot specified, but allows for processing of small tissue samples (20 mg)[3]

Experimental Protocols

The following is a generalized protocol for the purification of this compound from biological samples, adapted from methods developed for other very-long-chain acyl-CoAs.[4][5]

Protocol 1: Solid-Phase Extraction of this compound

Materials:

  • Tissue sample (e.g., brain, liver, muscle)

  • Homogenizer

  • KH2PO4 buffer (100 mM, pH 4.9)

  • 2-propanol

  • Acetonitrile (ACN)

  • Oligonucleotide purification cartridges or C18 solid-phase extraction (SPE) cartridges

  • Elution solvent (e.g., 2-propanol or methanol)

  • HPLC or LC-MS/MS system

Procedure:

  • Homogenization: Homogenize the tissue sample in ice-cold KH2PO4 buffer.

  • Solvent Extraction: Add 2-propanol to the homogenate and continue homogenization. Extract the acyl-CoAs from the homogenate using acetonitrile.

  • Solid-Phase Extraction (SPE):

    • Load the extract onto a pre-conditioned oligonucleotide purification column or a C18 SPE cartridge.

    • Wash the column to remove unbound contaminants.

    • Elute the acyl-CoAs using an appropriate solvent (e.g., 2-propanol).

  • Concentration: Concentrate the eluted sample under a stream of nitrogen or by vacuum centrifugation.

  • Analysis: Reconstitute the sample in a suitable solvent and analyze by HPLC or LC-MS/MS. A C18 column is typically used for separation.

Visualizations

Signaling Pathway

The biosynthesis of very-long-chain fatty acids (VLCFAs), including branched-chain VLCFAs, occurs through a fatty acid elongation system primarily located in the endoplasmic reticulum. This multi-step process sequentially adds two-carbon units to a growing fatty acyl-CoA chain.

fatty_acid_elongation Fatty Acyl-CoA (n carbons) Fatty Acyl-CoA (n carbons) Condensation Condensation Fatty Acyl-CoA (n carbons)->Condensation 3-Ketoacyl-CoA 3-Ketoacyl-CoA Condensation->3-Ketoacyl-CoA Malonyl-CoA Malonyl-CoA Malonyl-CoA->Condensation Reduction Reduction 3-Ketoacyl-CoA->Reduction 3-Hydroxyacyl-CoA 3-Hydroxyacyl-CoA Reduction->3-Hydroxyacyl-CoA NADPH NADPH NADPH->Reduction Second Reduction Second Reduction NADPH->Second Reduction Dehydration Dehydration 3-Hydroxyacyl-CoA->Dehydration trans-2-Enoyl-CoA trans-2-Enoyl-CoA Dehydration->trans-2-Enoyl-CoA trans-2-Enoyl-CoA->Second Reduction Fatty Acyl-CoA (n+2 carbons) Fatty Acyl-CoA (n+2 carbons) Second Reduction->Fatty Acyl-CoA (n+2 carbons)

Caption: Fatty Acid Elongation Cycle.

Experimental Workflow

The purification of this compound from biological samples involves a series of steps from sample preparation to final analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_purification Purification cluster_analysis Analysis Biological Sample Biological Sample Homogenization Homogenization Biological Sample->Homogenization Solvent Extraction Solvent Extraction Homogenization->Solvent Extraction Solid-Phase Extraction (SPE) Solid-Phase Extraction (SPE) Solvent Extraction->Solid-Phase Extraction (SPE) SPE SPE Elution Elution SPE->Elution Concentration Concentration Elution->Concentration LC-MS/MS Analysis LC-MS/MS Analysis Concentration->LC-MS/MS Analysis

Caption: Purification Workflow.

References

Application Notes and Protocols for Stable Isotope Labeling of 15-Methyldocosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Very-long-chain fatty acids (VLCFAs) and particularly branched-chain fatty acids (BCFAs) are emerging as critical molecules in cellular biology. They are integral components of cellular membranes, influencing fluidity and function, and precursors to signaling molecules. 15-Methyldocosanoyl-CoA is a C23 branched-chain fatty acyl-CoA whose specific roles are not well-characterized, largely due to a lack of available research tools. Stable isotope labeling is a powerful technique that enables the precise tracing of the metabolic fate of molecules within complex biological systems. By replacing atoms such as carbon (¹²C) with a heavy isotope (¹³C), researchers can track the synthesis, degradation, and incorporation of this compound into other lipids using mass spectrometry.

Metabolic Pathways and Labeling Strategy

The biosynthesis of branched-chain fatty acids originates from the catabolism of branched-chain amino acids (BCAAs) like leucine (B10760876), isoleucine, and valine. These amino acids provide the initial primer for fatty acid synthesis. The subsequent elongation to a very-long-chain fatty acid is carried out by a series of enzymes, most notably the Elongation of Very-Long-Chain Fatty Acids (ELOVL) family. ELOVL1, ELOVL3, and ELOVL7 have been shown to elongate saturated branched-chain acyl-CoAs.

A common strategy for biosynthetically labeling a branched-chain fatty acid like 15-methyldocosanoic acid is to provide cells in culture with a stable isotope-labeled BCAA precursor. For a 15-methyl branched fatty acid, a labeled leucine precursor is appropriate. The labeled primer is then elongated by the cell's endogenous enzymatic machinery, incorporating the stable isotope throughout the fatty acid chain.

cluster_0 Mitochondria / Cytosol cluster_1 Endoplasmic Reticulum cluster_2 Downstream Metabolism Leu ¹³C-Leucine (Labeled Precursor) KIC ¹³C-α-ketoisocaproate Leu->KIC BCAT Isoval_CoA ¹³C-Isovaleryl-CoA (Primer) KIC->Isoval_CoA BCKDH Elongation_Cycle Fatty Acid Elongation Cycle (Malonyl-CoA additions) Isoval_CoA->Elongation_Cycle ELOVL3/7 VLC_BCFA_CoA ¹³C-15-Methyldocosanoyl-CoA (Final Product) Elongation_Cycle->VLC_BCFA_CoA ELOVL1 Complex_Lipids Incorporation into Complex Lipids (e.g., Ceramides, Phospholipids) VLC_BCFA_CoA->Complex_Lipids

Caption: Biosynthetic pathway for ¹³C-15-Methyldocosanoyl-CoA from a labeled leucine precursor.

Experimental Protocols

Protocol 1: Biosynthetic Labeling in Cell Culture

This protocol describes the generation of ¹³C-labeled this compound by feeding cultured cells a labeled precursor.

1. Cell Line Selection and Culture:

  • Cell Line: Select a cell line known to express ELOVL1, ELOVL3, or ELOVL7. Human skin fibroblasts, hepatocytes (e.g., HepG2), or specific cancer cell lines are potential candidates.

  • Media: Culture cells in a custom amino acid-defined medium that allows for the specific replacement of unlabeled leucine with its stable isotope-labeled counterpart (e.g., L-Leucine-¹³C₆,¹⁵N).

  • Growth Conditions: Grow cells to ~70-80% confluency in standard conditions (e.g., 37°C, 5% CO₂).

2. Isotope Labeling:

  • Remove the standard growth medium.

  • Wash cells twice with sterile phosphate-buffered saline (PBS).

  • Add the custom labeling medium containing the ¹³C-labeled leucine. A typical concentration is the standard physiological level for that medium (e.g., 0.4 mM).

  • Incubate the cells for a time course (e.g., 24, 48, 72 hours) to allow for uptake and metabolism of the labeled precursor. The optimal time should be determined empirically.

3. Extraction of Acyl-CoAs:

  • Quenching Metabolism: Aspirate the labeling medium and immediately wash the cells with ice-cold PBS. Add a sufficient volume of ice-cold 10% (w/v) trichloroacetic acid (TCA) or a cold solvent mixture (e.g., acetonitrile (B52724)/methanol/water) to quench metabolic activity and precipitate proteins.

  • Cell Lysis: Scrape the cells in the quenching solution and transfer to a suitable tube.

  • Homogenization: Sonicate the cell suspension on ice to ensure complete lysis.

  • Extraction: Add acetonitrile to the homogenate to further precipitate proteins and extract the acyl-CoAs. Centrifuge at high speed (e.g., 14,000 x g for 10 minutes at 4°C) to pellet the debris.

  • Purification: The resulting supernatant contains the acyl-CoAs. For cleaner samples, a solid-phase extraction (SPE) step using an oligonucleotide purification column or a C18 cartridge can be employed.

4. Sample Preparation for Mass Spectrometry:

  • Dry the purified acyl-CoA extract under a stream of nitrogen.

  • Reconstitute the sample in a solvent compatible with LC-MS analysis (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

Protocol 2: Conceptual Workflow for Chemical Synthesis

While the precise, multi-step synthesis would require specialized organic chemistry expertise, the general approach for creating a labeled this compound standard is outlined below. This service is offered by specialized vendors who can perform custom syntheses.

Start Labeled Precursor (e.g., ¹³C-methyl iodide) Coupling Multi-step Organic Synthesis (e.g., Grignard, Wittig reactions) Start->Coupling Chain Long-chain alkyne or aldehyde Chain->Coupling FA ¹³C-15-Methyldocosanoic Acid Coupling->FA AcylChloride ¹³C-15-Methyldocosanoyl Chloride FA->AcylChloride Activation Activation Thionyl Chloride or Oxalyl Chloride Final_Product ¹³C-15-Methyldocosanoyl-CoA AcylChloride->Final_Product Thioesterification CoA_SH Coenzyme A (free acid) CoA_SH->Final_Product

Caption: Conceptual workflow for the chemical synthesis of labeled this compound.

  • Synthesis of the Labeled Fatty Acid: This involves building the 23-carbon chain with a methyl group at the 15-position. A common strategy would be to use a long-chain synthon and introduce the labeled methyl group via a nucleophilic substitution reaction using a labeled precursor like ¹³C-methyl iodide.

  • Activation of the Fatty Acid: The carboxylic acid group of the synthesized fatty acid is activated to facilitate the reaction with Coenzyme A. This is typically done by converting it to an acyl chloride using reagents like thionyl chloride or oxalyl chloride.

  • Thioesterification: The activated acyl chloride is then reacted with the free sulfhydryl group of Coenzyme A (CoA-SH) in a suitable solvent system to form the final thioester product, this compound.

  • Purification: The final product is purified using techniques like High-Performance Liquid Chromatography (HPLC) to ensure high purity for use as an analytical standard.

Protocol 3: LC-MS/MS Analysis

This protocol details the analysis of the labeled acyl-CoA using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Instrumentation:

  • LC System: A UPLC or HPLC system capable of binary gradient elution.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.

2. Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid or an ion-pairing agent like hexylamine.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A gradient from ~5% B to 95% B over 10-15 minutes to elute the long-chain acyl-CoA.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 40-50°C.

3. Mass Spectrometer Settings (Hypothetical):

  • Ionization Mode: Positive ESI.

  • Scan Type: Multiple Reaction Monitoring (MRM) for targeted quantification.

  • Precursor Ion (Q1): The m/z of the protonated ¹³C-labeled this compound. The exact m/z will depend on the number of ¹³C atoms incorporated.

  • Product Ion (Q3): A characteristic fragment ion of the CoA moiety, such as the phosphopantetheine fragment. This allows for specific detection.

  • Collision Energy: Optimize empirically for the best signal intensity of the product ion.

Data Presentation

Quantitative data from stable isotope tracing experiments should be presented in a clear, tabular format. Below are examples of how such data could be structured.

Table 1: Hypothetical Incorporation of ¹³C-Leucine into 15-Methyldocosanoic Acid in Different Cell Lines

Cell LineIncubation Time (h)Isotopic Enrichment (%) in 15-Methyldocosanoic acidTotal Pool Size (pmol/10⁶ cells)
HepG2 2415.2 ± 1.82.5 ± 0.3
4835.8 ± 3.22.6 ± 0.4
7255.1 ± 4.52.4 ± 0.3
Skin Fibroblasts 2422.5 ± 2.14.1 ± 0.5
4851.3 ± 4.94.3 ± 0.6
7278.9 ± 6.24.0 ± 0.5
Control (No Label) 72< 1.1 (Natural Abundance)2.3 ± 0.2

Data are presented as mean ± standard deviation (n=3) and are for illustrative purposes only.

Table 2: Hypothetical MRM Transitions for LC-MS/MS Analysis

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Unlabeled this compound [Calculated M+H]⁺[Fragment]⁺5045
¹³C₆-15-Methyldocosanoyl-CoA [Calculated M+H+6]⁺[Fragment]⁺5045
Internal Standard (e.g., C17:0-CoA) [Known M+H]⁺[Known Fragment]⁺5040

Specific m/z values must be calculated based on the exact molecular formula and the number of incorporated isotopes.

Visualization of Workflows and Pathways

cluster_workflow Experimental Workflow A 1. Cell Culture (e.g., HepG2 cells) B 2. Isotope Labeling (Medium with ¹³C-Leucine) A->B C 3. Cell Harvest & Metabolite Quenching B->C D 4. Acyl-CoA Extraction & Purification (SPE) C->D E 5. LC-MS/MS Analysis D->E F 6. Data Analysis (Quantification & Enrichment) E->F

Caption: Workflow for biosynthetic labeling and analysis of this compound.

cluster_membrane Cell Membrane Receptor Membrane Receptor (e.g., GPCR) G_Protein G-Protein Receptor->G_Protein Activation Effector Effector Enzyme G_Protein->Effector Modulation Downstream Downstream Signaling Cascade Effector->Downstream BCFA Increased BCFA Content (e.g., from ¹⁵-MD-CoA incorporation) Membrane_Fluidity Altered Membrane Microdomain Fluidity BCFA->Membrane_Fluidity Membrane_Fluidity->Receptor Modulates Conformation & Localization

Caption: Hypothetical signaling role of branched-chain fatty acids in membrane dynamics.

Troubleshooting & Optimization

Technical Support Center: Analysis of 15-Methyldocosanoyl-CoA by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 15-Methyldocosanoyl-CoA and other very-long-chain fatty acyl-CoAs (VLCFA-CoAs) by Liquid Chromatography-Mass Spectrometry (LC-MS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the biggest challenges in analyzing this compound by LC-MS?

A1: The analysis of VLCFA-CoAs like this compound presents several challenges:

  • Low physiological concentrations: These molecules are often present in very low amounts in biological samples, requiring highly sensitive instrumentation and optimized methods.

  • Poor ionization efficiency: The long acyl chain makes these molecules relatively nonpolar, which can lead to suppression of ionization in the mass spectrometer.

  • Chromatographic difficulties: Their hydrophobicity can lead to poor peak shape, long retention times, and carryover on reversed-phase columns.[1]

  • Instability: Acyl-CoAs are susceptible to degradation, especially in aqueous solutions.[2]

  • Lack of commercial standards: A specific standard for this compound may not be readily available, necessitating the use of a suitable internal standard.

Q2: What type of internal standard is recommended for the quantification of this compound?

A2: The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., 13C- or 2H-labeled this compound). However, if this is unavailable, a structurally similar odd-chain VLCFA-CoA, such as Heptadecanoyl-CoA (C17:0-CoA) or Nonadecanoyl-CoA (C19:0-CoA), is a suitable alternative.[3][4] These are unlikely to be present endogenously in most samples and will have similar extraction and ionization properties.

Q3: What are the expected mass transitions (MRM) for this compound in positive ion mode?

A3: While specific transitions should be optimized empirically using a standard if available, a common fragmentation pattern for acyl-CoAs in positive ion mode is the neutral loss of the phosphoadenosine diphosphate (B83284) group (507.0 Da).[5][6][7][8][9]

To determine the precursor and product ions for this compound:

  • Calculate the mass of 15-Methyldocosanoic acid:

    • Docosanoic acid (C22H44O2) has a monoisotopic mass of approximately 340.33 Da.

    • Adding a methyl group (CH2) adds approximately 14.02 Da.

    • The approximate mass of 15-Methyldocosanoic acid is 354.35 Da.

  • Calculate the mass of this compound:

    • Coenzyme A has a monoisotopic mass of approximately 767.16 Da.

    • Formation of the thioester bond with the fatty acid involves the loss of a water molecule (18.01 Da).

    • Precursor ion ([M+H]+) mass ≈ 354.35 Da + 767.16 Da - 18.01 Da + 1.0078 Da (proton) ≈ 1104.51 Da.

  • Determine the product ion:

    • Product ion mass ≈ 1104.51 Da - 507.0 Da ≈ 597.51 Da.

Therefore, a primary MRM transition to monitor would be 1104.5 -> 597.5 . Additional transitions corresponding to other fragments of the CoA molecule can also be monitored for confirmation.[9]

Troubleshooting Guides

Issue 1: Low or No Signal for this compound
Potential Cause Troubleshooting Steps
Inefficient Extraction Ensure the extraction solvent is sufficiently nonpolar to solubilize the VLCFA-CoA. A common method is solid-phase extraction (SPE).[6][8] Consider adding a small amount of a nonpolar solvent like isopropanol (B130326) to the initial homogenization buffer.[10]
Degradation of Analyte Keep samples on ice or at 4°C throughout the extraction process. Use fresh solvents and work quickly. Acyl-CoAs are unstable, so immediate analysis after extraction is recommended.[2]
Poor Ionization Optimize mass spectrometer source parameters. Increase the pH of the mobile phase by using ammonium (B1175870) hydroxide; this has been shown to improve the ionization of long-chain acyl-CoAs.[3][6][8]
Incorrect MRM Transitions If a standard is available, perform a precursor ion scan and a product ion scan to determine the optimal transitions. If not, use the predicted transitions and widen the mass tolerance.
Issue 2: Poor Chromatographic Peak Shape (Tailing, Broadening)
Potential Cause Troubleshooting Steps
Strong Retention on Column Use a shorter C8 column instead of a C18 column to reduce hydrophobic interactions.[3] Increase the percentage of the organic solvent in the mobile phase gradient.
Secondary Interactions with Column The use of a high pH mobile phase (e.g., with ammonium hydroxide) can improve peak shape for acyl-CoAs.[6][8]
Column Contamination Repeated injections of biological extracts can lead to the buildup of matrix components on the column.[1] Implement a robust column washing step after each run and consider the use of a guard column.
Issue 3: High Background or Matrix Effects
Potential Cause Troubleshooting Steps
Co-eluting Interferences Optimize the chromatographic gradient to better separate the analyte from interfering compounds. A slower gradient may improve resolution.
Ion Suppression Dilute the sample extract to reduce the concentration of matrix components. Improve sample cleanup by using a more rigorous SPE protocol. The use of a stable isotope-labeled internal standard is the most effective way to compensate for matrix effects.

Experimental Protocol: Quantification of this compound in Biological Tissues

This protocol is a general guideline and should be optimized for your specific sample type and instrumentation.

1. Sample Preparation and Extraction

  • Homogenization: Homogenize ~50-100 mg of frozen tissue in a cold buffer (e.g., 100 mM KH2PO4, pH 4.9).[10]

  • Internal Standard Spiking: Add a known amount of internal standard (e.g., C17:0-CoA) to the homogenate.

  • Protein Precipitation and Liquid-Liquid Extraction: Add a 2:1 (v/v) mixture of chloroform:methanol, vortex thoroughly, and centrifuge to separate the phases.

  • Solid-Phase Extraction (SPE): Use a C18 SPE cartridge.

    • Condition the cartridge with methanol, then water.

    • Load the aqueous layer from the liquid-liquid extraction.

    • Wash with a low percentage of organic solvent to remove polar impurities.

    • Elute the acyl-CoAs with a high percentage of organic solvent (e.g., acetonitrile (B52724) or methanol).[6][8]

  • Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a small volume of the initial mobile phase.

2. LC-MS/MS Analysis

  • LC Column: C8 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[3]

  • Mobile Phase A: 15 mM Ammonium Hydroxide in Water.[3]

  • Mobile Phase B: Acetonitrile.

  • Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the VLCFA-CoAs, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

Table 1: Example LC Gradient and MS Parameters

Parameter Value
LC Gradient Time (min)
0.0
2.0
3.0
3.1
5.0
MS Parameters
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
MRM Transitions Analyte
This compound
C17:0-CoA (IS)

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS Analysis cluster_data_analysis Data Analysis tissue Tissue Homogenization is_spike Internal Standard Spiking tissue->is_spike l_l_extraction Liquid-Liquid Extraction is_spike->l_l_extraction spe Solid-Phase Extraction l_l_extraction->spe evap Evaporation & Reconstitution spe->evap injection LC Injection evap->injection separation Chromatographic Separation injection->separation ionization Electrospray Ionization separation->ionization detection MRM Detection ionization->detection integration Peak Integration detection->integration quantification Quantification integration->quantification

Caption: Experimental workflow for the quantification of this compound.

troubleshooting_logic start Low/No Signal check_extraction Review Extraction Protocol start->check_extraction check_ms Check MS Parameters start->check_ms check_stability Assess Analyte Stability start->check_stability optimize_solvent Optimize Solvents check_extraction->optimize_solvent optimize_spe Refine SPE Method check_extraction->optimize_spe optimize_source Optimize Source Conditions check_ms->optimize_source verify_mrm Verify MRM Transitions check_ms->verify_mrm fresh_samples Use Fresh Samples/Solvents check_stability->fresh_samples

Caption: Troubleshooting logic for low signal intensity.

signaling_pathway cluster_downstream Potential Downstream Effects vlcfa Very-Long-Chain Fatty Acid acyl_coa_synthase Acyl-CoA Synthetase vlcfa->acyl_coa_synthase vlcfa_coa This compound acyl_coa_synthase->vlcfa_coa lipid_synthesis Complex Lipid Synthesis (e.g., Ceramides, Sphingolipids) vlcfa_coa->lipid_synthesis protein_acylation Protein Acylation vlcfa_coa->protein_acylation beta_oxidation Peroxisomal Beta-Oxidation vlcfa_coa->beta_oxidation

Caption: Hypothetical signaling role of a VLCFA-CoA.

References

Technical Support Center: Synthesis of Methylated Very-Long-Chain Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of methylated very-long-chain fatty acids (VLCFAs).

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of methylated VLCFAs in a question-and-answer format.

Question: Why is the yield of my chain elongation reaction using Grignard reagents unexpectedly low?

Answer: Low yields in Grignard-mediated chain elongation reactions can stem from several factors:

  • Moisture Contamination: Grignard reagents are highly sensitive to moisture. Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., argon or nitrogen). All solvents and starting materials must be rigorously dried before use.

  • Quality of Magnesium: The magnesium turnings used to generate the Grignard reagent should be fresh and highly pure. An oxidized surface on the magnesium can inhibit the reaction. Consider activating the magnesium with a small crystal of iodine or 1,2-dibromoethane.

  • Side Reactions: Grignard reagents are strong bases and can be consumed by side reactions if there are acidic protons in the reaction mixture. Ensure that the protecting group on your omega-bromo acid is stable to the Grignard reagent.

  • Reaction Temperature: The formation of the Grignard reagent and the subsequent coupling reaction are temperature-sensitive. Follow the specific temperature requirements of your protocol closely.

Question: I am having difficulty achieving complete methylation of my VLCFA. What are the possible reasons?

Answer: Incomplete methylation can be a significant hurdle. Here are some common causes and solutions:

  • Inefficient Methylating Agent: For the synthesis of fatty acid methyl esters (FAMEs) for analytical purposes, ensure your methylating agent (e.g., BF₃-methanol or HCl-methanol) is fresh. These reagents can degrade over time.

  • Presence of Water: Water can interfere with the methylation reaction. Ensure your VLCFA sample is completely dry before adding the methylating agent. This can be achieved by co-evaporation with an anhydrous solvent or by drying under high vacuum.

  • Steric Hindrance: If you are introducing a methyl group at a sterically hindered position on the fatty acid backbone, the reaction may require more forcing conditions, such as higher temperatures, longer reaction times, or a more reactive methylating agent.

  • Incomplete Deprotonation: When using methods like methylmalonyl-CoA for enzymatic synthesis of methyl-branched VLCFAs, inefficient formation of the carbanion can lead to low incorporation of the methyl group.

Question: My final product is a mixture of isomers that are difficult to separate. How can I improve the purification process?

Answer: The separation of isomeric fatty acids is a common challenge due to their similar physicochemical properties. Here are some strategies to improve purification:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful technique for separating fatty acid isomers. The choice of stationary phase and mobile phase composition is critical. Consider using columns with different selectivities (e.g., C18, C30) and optimizing the solvent gradient.

  • Silver Ion Chromatography: Silver ion chromatography (Ag⁺-HPLC or Ag⁺-TLC) is particularly effective for separating unsaturated fatty acid isomers based on the number, position, and geometry of the double bonds.

  • Supercritical Fluid Chromatography (SFC): SFC can offer superior resolution and faster separation times compared to HPLC for some isomeric compounds.

  • Preparative Gas Chromatography (Prep-GC): For volatile methylated VLCFAs, preparative GC can be used to isolate small quantities of pure isomers.

  • Derivatization: In some cases, derivatizing the fatty acids to bulkier esters can enhance the separation of isomers by chromatography.

Frequently Asked Questions (FAQs)

What are the primary synthetic strategies for producing methylated very-long-chain fatty acids?

The synthesis of methylated VLCFAs typically involves a multi-step process that includes:

  • Chain Elongation: Building the long carbon chain is a key challenge. Common methods include the coupling of smaller building blocks using organometallic reagents like Grignard reagents or organocuprates. The Wittig reaction is another valuable tool for creating carbon-carbon double bonds which can then be hydrogenated.

  • Introduction of the Methyl Group: The methyl branch can be introduced in several ways:

    • Using a Methyl-Branched Building Block: A common strategy is to start with a smaller molecule that already contains the desired methyl branch and then elongate the chain from there.

    • Enzymatic Synthesis: For certain applications, fatty acid synthase enzymes can be used with substrates like methylmalonyl-CoA to incorporate methyl groups at specific positions.

    • Stereoselective Methylation: Achieving a specific stereochemistry at the methyl-bearing carbon often requires the use of chiral auxiliaries or stereoselective catalysts.

How can I confirm the position and stereochemistry of the methyl group in my synthesized VLCFA?

A combination of analytical techniques is typically required:

  • Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) of the fatty acid methyl ester can provide information about the position of the methyl group based on the fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for determining the precise location of the methyl group. Advanced NMR techniques like NOESY or ROESY can be used to determine the relative stereochemistry.

  • Chiral Chromatography: Chiral GC or HPLC can be used to separate enantiomers and confirm the stereochemical purity of the product.

What are the key safety considerations when synthesizing methylated VLCFAs?

  • Handling of Reagents: Many reagents used in organic synthesis, such as Grignard reagents, are highly reactive and pyrophoric. They must be handled under an inert atmosphere and with appropriate personal protective equipment (PPE).

  • Solvent Safety: Organic solvents used in synthesis and purification are often flammable and toxic. Work in a well-ventilated fume hood and follow all safety guidelines for solvent handling and disposal.

  • Pressurized Reactions: Some reactions may require elevated pressures. Ensure that the glassware and equipment are rated for the intended pressure and that appropriate safety precautions are in place.

Data Presentation

Table 1: Comparison of Common Methylation Methods for Analytical Purposes

MethodReagentTypical Reaction ConditionsAdvantagesDisadvantages
Acid-CatalyzedBF₃ in Methanol (B129727)60-100°C, 10-60 minFast and effective for a wide range of fatty acids.Can cause isomerization of double bonds and formation of methoxy (B1213986) artifacts with unsaturated fatty acids. Reagent is corrosive.
Acid-CatalyzedHCl in Methanol60-100°C, 1-2 hoursMilder than BF₃-methanol, less prone to artifact formation.Slower reaction times compared to BF₃-methanol.
Base-CatalyzedSodium Methoxide in Methanol50-60°C, 10-20 minRapid and effective for transesterification of glycerolipids.Not suitable for free fatty acids. Can cause saponification if water is present.

Experimental Protocols

Protocol: Synthesis of a Methyl-Branched Very-Long-Chain Fatty Acid via Grignard Coupling

This protocol outlines a general strategy for the synthesis of a methylated VLCFA, exemplified by the synthesis of a C27 fatty acid with a methyl branch.

Step 1: Preparation of the Grignard Reagent

  • To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents).

  • Add a small crystal of iodine to activate the magnesium.

  • In the dropping funnel, dissolve the methyl-branched alkyl bromide (e.g., 1-bromo-2-methylhexane, 1.0 equivalent) in anhydrous diethyl ether.

  • Add a small portion of the alkyl bromide solution to the magnesium and gently heat to initiate the reaction.

  • Once the reaction has started, add the remaining alkyl bromide solution dropwise to maintain a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

Step 2: Coupling Reaction

  • In a separate flame-dried flask, dissolve the long-chain omega-bromo fatty acid ester (e.g., methyl 21-bromouneicosanoate, 1.0 equivalent) in anhydrous tetrahydrofuran (B95107) (THF).

  • Cool the solution to -78°C in a dry ice/acetone bath.

  • Add a catalytic amount of a copper(I) salt (e.g., CuI or Li₂CuCl₄).

  • Slowly add the prepared Grignard reagent to the cooled solution of the omega-bromo fatty acid ester via a cannula.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

Step 3: Work-up and Purification

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to yield the pure methylated VLCFA methyl ester.

Step 4: Saponification (Optional)

  • If the free fatty acid is desired, dissolve the purified methyl ester in a mixture of methanol and water.

  • Add an excess of potassium hydroxide (B78521) and reflux the mixture for 2-4 hours.

  • Cool the reaction mixture and acidify with aqueous HCl.

  • Extract the free fatty acid with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the final methylated VLCFA.

Mandatory Visualization

Synthesis_Workflow start Start Materials: Methyl-branched Alkyl Bromide Omega-bromo Fatty Acid Ester grignard Step 1: Grignard Reagent Formation start->grignard coupling Step 2: Cu-Catalyzed Coupling Reaction grignard->coupling workup Step 3: Aqueous Work-up and Extraction coupling->workup purification Step 4: Column Chromatography workup->purification saponification Step 5: Saponification (Optional) purification->saponification product Final Product: Methylated VLCFA purification->product Methyl Ester saponification->product

Caption: A general workflow for the synthesis of a methylated very-long-chain fatty acid.

Troubleshooting_Tree start Low Yield in Synthesis? check_reagents Are starting materials pure and dry? start->check_reagents Yes purify_start Purify/dry starting materials. start->purify_start No check_conditions Were reaction conditions (temp, time) correct? check_reagents->check_conditions Yes dry_reagents Rigorously dry all solvents and reagents. check_reagents->dry_reagents No side_reactions Investigate potential side reactions. check_conditions->side_reactions Yes optimize_conditions Optimize reaction temperature and time. check_conditions->optimize_conditions No

Caption: A troubleshooting decision tree for low-yield synthesis of methylated VLCFAs.

Technical Support Center: 15-Methyldocosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 15-Methyldocosanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in solution and to offer troubleshooting for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in aqueous solutions?

A1: Very-long-chain acyl-CoAs (VLCFA-CoAs) like this compound are known to be unstable in aqueous solutions. The thioester bond is susceptible to hydrolysis, which can be accelerated by factors such as pH, temperature, and the presence of certain enzymes. For accurate and reproducible experimental results, it is crucial to handle solutions of this compound with care and to prepare them fresh whenever possible.

Q2: What are the primary degradation pathways for this compound?

A2: Degradation can occur through two main routes:

  • Chemical Hydrolysis: The thioester linkage is prone to non-enzymatic hydrolysis, yielding coenzyme A and 15-methyldocosanoic acid. This process is influenced by pH and temperature.

  • Enzymatic Degradation: In biological systems or crude extracts, this compound can be metabolized by various enzymes. As a branched-chain fatty acyl-CoA, it may be a substrate for peroxisomal α-oxidation or mitochondrial β-oxidation.[1][2][3][4][5] Acyl-CoA thioesterases can also hydrolyze the thioester bond.

Q3: What are the recommended storage conditions for this compound?

A3: To minimize degradation, this compound should be stored as a lyophilized powder or in a non-aqueous, aprotic organic solvent at -80°C. For short-term storage of solutions, use a buffered aqueous solution at a slightly acidic to neutral pH (e.g., pH 6.0-7.0) and keep it on ice. Avoid repeated freeze-thaw cycles.

Q4: Which solvents are recommended for dissolving this compound?

A4: Due to its long acyl chain, this compound has limited solubility in purely aqueous solutions. It is recommended to first dissolve it in a small amount of an organic solvent such as ethanol, methanol, or DMSO, and then dilute it with the desired aqueous buffer.[6] The final concentration of the organic solvent should be kept to a minimum to avoid interference with biological assays.

Q5: How can I monitor the stability of my this compound solution?

A5: The most reliable method for monitoring the stability of this compound is by using analytical techniques such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). This allows for the separation and quantification of the intact molecule and its degradation products over time.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected biological activity in assays.
Possible Cause Troubleshooting Step
Degradation of this compound solution Prepare fresh solutions of this compound immediately before each experiment. If using a stock solution, verify its integrity using HPLC-MS.
Sub-optimal pH of the assay buffer The stability of the thioester bond is pH-dependent. Ensure the pH of your assay buffer is within the optimal range for your experiment and consider the stability of the compound at that pH. Generally, slightly acidic to neutral pH is preferred for stability.
Presence of hydrolytic enzymes in the experimental system If using cell lysates or other biological matrices, be aware of the potential for enzymatic degradation. Consider using purified enzyme systems or adding thioesterase inhibitors if appropriate for your experiment.
Adsorption to labware Long-chain acyl-CoAs can be "sticky" and adsorb to plastic or glass surfaces. To minimize this, use low-adhesion microcentrifuge tubes and pipette tips. Including a low concentration of a non-ionic detergent (e.g., Triton X-100) or a carrier protein like fatty acid-free BSA in your buffers can also help.
Issue 2: Difficulty in completely dissolving this compound.
Possible Cause Troubleshooting Step
Inappropriate solvent As a very-long-chain fatty acyl-CoA, it has poor water solubility.[6] Ensure you are using a suitable organic solvent (e.g., ethanol, methanol, DMSO) to first create a concentrated stock solution before diluting into your aqueous buffer.
Precipitation upon dilution When diluting the organic stock into an aqueous buffer, the compound may precipitate. Try diluting into a buffer containing a carrier protein (e.g., fatty acid-free BSA) or a small amount of a non-ionic detergent to improve solubility. Perform the dilution slowly while vortexing.
Low temperature of the solution The solubility of long-chain lipids decreases at lower temperatures. Gentle warming of the solution may aid in dissolution, but be cautious of potential degradation at elevated temperatures.

Experimental Protocols

Protocol: Assessment of this compound Stability by HPLC-MS

This protocol outlines a general method to assess the stability of this compound in a specific buffer solution over time.

1. Materials:

  • This compound

  • Desired buffer solution (e.g., 50 mM potassium phosphate, pH 7.4)

  • Quenching solution (e.g., ice-cold acetonitrile (B52724) with an internal standard)

  • HPLC-grade solvents (water, acetonitrile, formic acid)

  • LC-MS system (e.g., a C18 reverse-phase column coupled to a triple quadrupole mass spectrometer)

2. Procedure:

  • Prepare a stock solution of this compound in an appropriate organic solvent (e.g., methanol).

  • Dilute the stock solution to the desired final concentration in the pre-warmed (or pre-chilled to the test temperature) buffer solution.

  • Immediately take a time-zero sample by transferring an aliquot of the solution to a tube containing the ice-cold quenching solution.

  • Incubate the remaining solution at the desired temperature (e.g., 4°C, 25°C, or 37°C).

  • At various time points (e.g., 1, 2, 4, 8, 24 hours), take further aliquots and add them to the quenching solution.

  • Centrifuge the quenched samples to precipitate any proteins or other insoluble material.

  • Analyze the supernatant by LC-MS.

    • LC Method: Use a C18 column with a gradient elution, for example, from 5% to 95% acetonitrile in water (both with 0.1% formic acid) over 15 minutes.

    • MS Method: Use electrospray ionization in positive mode (ESI+). Monitor for the specific m/z of this compound and its expected hydrolysis product, 15-methyldocosanoic acid.

  • Quantify the peak area of this compound at each time point relative to the internal standard.

  • Plot the concentration of this compound versus time to determine the degradation rate and half-life.

Visualizations

Stability_Assessment_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Stock Solution (in organic solvent) dilute Dilute Stock into Buffer prep_stock->dilute prep_buffer Prepare Buffer Solution prep_buffer->dilute t0 Time-Zero Sample (Quench immediately) dilute->t0 incubate Incubate at Desired Temperature dilute->incubate centrifuge Centrifuge Samples t0->centrifuge sampling Time-Course Sampling (Quench at intervals) incubate->sampling sampling->centrifuge lcms LC-MS Analysis centrifuge->lcms data Data Analysis (Degradation Rate, Half-life) lcms->data Branched_Chain_Fatty_Acid_Oxidation cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion bcfa This compound alpha_ox Alpha-Oxidation bcfa->alpha_ox  If β-methylated pristanoyl_coa Pristanoyl-CoA alpha_ox->pristanoyl_coa beta_ox Beta-Oxidation pristanoyl_coa->beta_ox acetyl_coa Acetyl-CoA beta_ox->acetyl_coa propionyl_coa Propionyl-CoA beta_ox->propionyl_coa tca TCA Cycle acetyl_coa->tca propionyl_coa->tca via Succinyl-CoA

References

Technical Support Center: Optimizing Very-Long-Chain Acyl-CoA Extraction from Tissues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of very-long-chain acyl-CoAs (VLC-CoAs) from various tissues.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental process in a question-and-answer format.

Low Recovery and Yield

Q1: My overall VLC-CoA recovery is low. What are the common causes and how can I improve it?

A1: Low recovery of VLC-CoAs can stem from several factors throughout the extraction process. Here are some common causes and potential solutions:

  • Inefficient Homogenization: Incomplete disruption of tissue can lead to poor extraction efficiency.

    • Solution: Ensure thorough homogenization by using a glass homogenizer and keeping the sample on ice to minimize enzymatic degradation. For tougher tissues like muscle, consider mechanical bead beating.

  • Suboptimal pH: The pH of the homogenization buffer is critical for VLC-CoA stability.

    • Solution: A buffer with a slightly acidic pH, such as 100 mM potassium phosphate (B84403) (KH2PO4) at pH 4.9, has been shown to be effective.

  • Inappropriate Solvent System: The choice of extraction solvent significantly impacts recovery.

    • Solution: A multi-step extraction using a combination of solvents can improve yield. One effective method involves initial homogenization in a buffer, followed by the addition of 2-propanol and subsequent extraction with acetonitrile (B52724).

  • Degradation: VLC-CoAs are susceptible to enzymatic and chemical degradation.

    • Solution: Work quickly and keep samples cold at all times. Snap-freezing fresh tissue in liquid nitrogen immediately after collection and storing at -80°C is crucial. The addition of antioxidants or a cocktail of protease and phosphatase inhibitors to the homogenization buffer can also help prevent degradation.

Q2: I'm observing low recovery of specific longer-chain VLC-CoAs. What could be the reason?

A2: The low recovery of specific, longer-chain VLC-CoAs is a common issue, often related to their increased hydrophobicity.

  • Partitioning into the Organic Phase: During liquid-liquid extractions, the longer, more nonpolar acyl chains can cause the VLC-CoAs to be partially lost to the organic phase.

    • Solution: A solid-phase extraction (SPE) method can be more effective for recovering a broad range of acyl-CoAs, as it relies on the affinity of the CoA moiety for the solid phase rather than solvent partitioning. A modified SPE protocol has been reported to increase recovery to 70-80%.

  • Adsorption to Surfaces: The hydrophobic nature of longer-chain VLC-CoAs can lead to their adsorption onto plasticware.

    • Solution: Use low-adhesion microcentrifuge tubes and pipette tips to minimize this effect.

Poor Reproducibility

Q3: I'm getting inconsistent results between replicates. How can I improve the reproducibility of my extractions?

A3: Poor reproducibility is often due to minor variations in the experimental procedure. Here's how to improve it:

  • Standardize Tissue Aliquots: Ensure that the starting tissue amounts are as consistent as possible.

  • Precise Pipetting: Use calibrated pipettes and be meticulous with all volume measurements, especially when adding internal standards and solvents.

  • Consistent Homogenization: Apply the same homogenization technique, duration, and intensity for all samples.

  • Internal Standards: The use of an appropriate internal standard is critical for correcting for variability in extraction efficiency and instrument response. Odd-chain acyl-CoAs (e.g., C17:0-CoA) or stable isotope-labeled VLC-CoAs are good choices.

  • Control Evaporation: If a solvent evaporation step is included, ensure it is done consistently for all samples to avoid concentrating some more than others. A gentle stream of nitrogen is a common method.

Sample Handling and Stability

Q4: How should I handle and store my tissue samples to prevent VLC-CoA degradation?

A4: Proper sample handling and storage are paramount for accurate VLC-CoA analysis.

  • Immediate Freezing: Snap-freeze tissues in liquid nitrogen immediately upon collection to halt enzymatic activity.

  • Long-Term Storage: Store frozen tissues at -80°C until you are ready to begin the extraction.

  • Minimize Freeze-Thaw Cycles: Thaw samples on ice just before homogenization and avoid repeated freeze-thaw cycles, which can degrade VLC-CoAs.

Tissue-Specific Challenges

Q5: I'm working with high-fat adipose tissue and my extraction is inefficient. What modifications do you recommend?

A5: High lipid content in tissues like adipose can interfere with VLC-CoA extraction.

  • Lipid Removal Step: A preliminary lipid removal step is often necessary. This can be achieved by performing a liquid-liquid extraction with a nonpolar solvent like hexane (B92381) to remove the bulk of the triglycerides before proceeding with the VLC-CoA extraction.

  • Modified Bligh-Dyer Method: A reverse Bligh-Dyer technique can be employed to separate the more polar acyl-CoAs from the nonpolar lipids. In this method, the acyl-CoAs are retained in the methanolic aqueous phase.

LC-MS/MS Analysis Issues

Q6: I'm observing peak tailing or splitting in my LC-MS/MS chromatogram. What are the potential causes and solutions?

A6: Peak tailing and splitting can compromise the accuracy of your quantification.

  • Column Contamination: Residual lipids or other matrix components can accumulate on the analytical column.

    • Solution: Use a guard column and ensure adequate sample cleanup before injection. Regularly flush the column with a strong solvent.

  • Secondary Interactions: The phosphate groups of the CoA moiety can interact with active sites on the column's stationary phase.

    • Solution: Ensure the mobile phase pH is appropriate to suppress these interactions. Using a column with a highly inert stationary phase can also help.

  • Injection Solvent Mismatch: Injecting the sample in a solvent that is much stronger than the initial mobile phase can cause peak distortion.

    • Solution: The final sample solvent should be as close in composition to the initial mobile phase as possible.

Frequently Asked Questions (FAQs)

Q1: What is the best extraction method for VLC-CoAs from tissues?

A1: The "best" method depends on your specific research goals, the tissue type, and available equipment.

  • Solid-Phase Extraction (SPE): Generally provides higher recovery and cleaner extracts, making it well-suited for subsequent LC-MS/MS analysis. A modified SPE method has been shown to achieve 70-80% recovery.

  • Liquid-Liquid Extraction: Can be simpler and faster but may have lower recovery for certain VLC-CoAs and may require more extensive cleanup.

Q2: Which solvents are most effective for VLC-CoA extraction?

A2: A combination of polar organic solvents is typically used.

  • Acetonitrile and 2-propanol are effective for extracting VLC-CoAs from the initial tissue homogenate.

  • A chloroform (B151607)/methanol mixture is often used in liquid-liquid extraction protocols.

Q3: How can I prevent the degradation of VLC-CoAs during the extraction process?

A3: To prevent degradation:

  • Maintain Cold Temperatures: Keep samples on ice at all times.

  • Work Quickly: Minimize the time between tissue homogenization and the final extraction step.

  • Control pH: Use a slightly acidic buffer (e.g., pH 4.9) to improve stability.

  • Consider Inhibitors: The use of a broad-spectrum enzyme inhibitor cocktail may be beneficial, although the specific enzymes responsible for degradation in tissue homogenates can be varied.

Q4: What are some suitable internal standards for VLC-CoA quantification?

A4: The ideal internal standard is structurally similar to the analytes of interest but not endogenously present in the sample.

  • Odd-Chain Acyl-CoAs: Heptadecanoyl-CoA (C17:0-CoA) is a commonly used internal standard.

  • Stable Isotope-Labeled Acyl-CoAs: These are the gold standard as they co-elute with their unlabeled counterparts and have very similar extraction and ionization efficiencies.

Data Presentation

Table 1: Comparison of VLC-CoA Extraction Methods - Recovery Rates

Extraction MethodTissue Type(s)Reported Recovery RateReference
Modified Solid-Phase ExtractionRat heart, kidney, muscle70-80%
Liquid-Liquid Extraction (Chloroform/Methanol)Rat liver, hamster heartComparable to previous studies (quantitative data not specified)
Solid-Phase ExtractionRat liver83-90%

Table 2: Recommended Solvents and Buffers for VLC-CoA Extraction

ReagentConcentration/RatioPurposeKey Considerations
Potassium Phosphate (KH2PO4) Buffer100 mM, pH 4.9Homogenization BufferSlightly acidic pH improves VLC-CoA stability.
Acetonitrile/2-Propanol3:1 (v/v)Extraction SolventsEffective for extracting a broad range of acyl-CoAs.
Chloroform/Methanol2:1 (v/v)Extraction Solvents for Liquid-Liquid ExtractionA classic solvent system for lipid-containing molecules.
Acetonitrile with Glacial Acetic AcidAcetonitrile with 600 mM glacial acetic acidHPLC Mobile Phase BUsed in the separation of acyl-CoAs on a C18 column.

Experimental Protocols

Protocol 1: Modified Solid-Phase Extraction (SPE) for VLC-CoAs

This protocol is adapted from an improved method for tissue long-chain acyl-CoA extraction.

  • Homogenization:

    • Weigh approximately 50-100 mg of frozen tissue.

    • Homogenize the tissue in a glass homogenizer with 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9).

    • Add 1 mL of 2-propanol and homogenize again.

  • Extraction:

    • Add 2 mL of acetonitrile to the homogenate, vortex thoroughly, and centrifuge at 3000 x g for 10 minutes at 4°C.

    • Collect the supernatant.

  • Solid-Phase Extraction:

    • Condition an oligonucleotide purification column by washing with 2 mL of 2-propanol followed by 2 mL of the extraction solvent (acetonitrile).

    • Load the supernatant onto the conditioned column.

    • Wash the column with 2 mL of the extraction solvent.

    • Elute the acyl-CoAs with 2 mL of 2-propanol.

  • Concentration and Analysis:

    • Concentrate the eluent under a stream of nitrogen.

    • Reconstitute the sample in a suitable solvent for HPLC or LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction for VLC-CoAs

  • Homogenization:

    • Homogenize approximately 100 mg of frozen tissue in 1 mL of ice-cold buffer on ice.

  • Extraction:

    • Add 3.75 mL of a chloroform/methanol (1:2, v/v) mixture to the homogenate.

    • Vortex vigorously for 1 minute.

    • Add 1.25 mL of chloroform and vortex.

    • Add 1.25 mL of water and vortex.

    • Centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.

  • Collection and Analysis:

    • Carefully collect the upper aqueous-methanolic phase containing the acyl-CoAs.

    • Dry the collected phase under nitrogen.

    • Reconstitute the sample in a solvent compatible with your analytical method.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_purification Purification cluster_analysis Analysis tissue_collection Tissue Collection (Snap-freeze in Liquid N2) homogenization Homogenization (Ice-cold buffer, pH 4.9) tissue_collection->homogenization extraction Extraction (Solvent Addition & Centrifugation) homogenization->extraction spe Solid-Phase Extraction (SPE) extraction->spe Method 1 lle Liquid-Liquid Extraction (LLE) extraction->lle Method 2 concentration Solvent Evaporation (Under Nitrogen) spe->concentration lle->concentration reconstitution Reconstitution concentration->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data_analysis Data Analysis & Quantification lcms->data_analysis

Caption: Experimental workflow for VLC-CoA extraction and analysis.

beta_oxidation_pathway cluster_mitochondrion Mitochondrial Matrix vlcfa Very-Long-Chain Fatty Acid vlc_acyl_coa Very-Long-Chain Acyl-CoA vlcfa->vlc_acyl_coa Acyl-CoA Synthetase trans_enoyl_coa Trans-Δ2-Enoyl-CoA vlc_acyl_coa->trans_enoyl_coa VLCAD hydroxyacyl_coa L-β-Hydroxyacyl-CoA trans_enoyl_coa->hydroxyacyl_coa Enoyl-CoA Hydratase ketoacyl_coa β-Ketoacyl-CoA hydroxyacyl_coa->ketoacyl_coa 3-Hydroxyacyl-CoA Dehydrogenase shortened_acyl_coa Acyl-CoA (n-2) ketoacyl_coa->shortened_acyl_coa acetyl_coa Acetyl-CoA ketoacyl_coa->acetyl_coa shortened_acyl_coa->vlc_acyl_coa Re-enters cycle tca_cycle TCA Cycle acetyl_coa->tca_cycle

Caption: Mitochondrial beta-oxidation of very-long-chain fatty acids.

Technical Support Center: Analysis of 15-Methyldocosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing ion suppression during the analysis of 15-Methyldocosanoyl-CoA by Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in the analysis of this compound?

A1: Ion suppression is a type of matrix effect where the ionization efficiency of a target analyte, such as this compound, is reduced by the presence of co-eluting components from the sample matrix.[1][2][3] This leads to a decreased signal response, which can negatively impact the accuracy, precision, and sensitivity of the analysis, potentially leading to erroneous results.[1][4] In complex biological matrices like plasma, serum, or tissue homogenates, endogenous compounds such as phospholipids (B1166683), salts, and other lipids are common causes of ion suppression, particularly in electrospray ionization (ESI) mass spectrometry.[1][5][6][7][8]

Q2: My signal for this compound is low and inconsistent. How do I know if this is due to ion suppression?

A2: Low and variable signal intensity are classic indicators of ion suppression.[6] To determine if your analysis is affected, you can perform a post-column infusion experiment or a post-extraction spike analysis.[5][6][9][10] Post-column infusion involves introducing a constant flow of a this compound standard into the mass spectrometer after the analytical column while injecting a blank matrix extract. A dip in the baseline signal at the retention time of your analyte indicates the presence of co-eluting species that are causing ion suppression.[1][9][10] The post-extraction spike method quantitatively assesses the extent of ion suppression by comparing the signal of the analyte spiked into a processed blank matrix sample to the signal of the analyte in a clean solvent.[5][6]

Q3: What are the most effective strategies to reduce ion suppression for a long-chain fatty acyl-CoA like this compound?

A3: The most effective way to combat ion suppression is through rigorous sample preparation to remove interfering matrix components before LC-MS analysis.[2][11] Techniques such as Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are highly effective at removing phospholipids and other interfering lipids.[5][9][11] Chromatographic optimization, such as adjusting the mobile phase gradient or using a different column chemistry, can also help separate this compound from matrix components.[1][6] Furthermore, using a stable isotope-labeled internal standard (SIL-IS) that is chemically and physically similar to your analyte can help compensate for matrix effects.[1][2]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the analysis of this compound.

Issue 1: Low signal intensity and poor peak shape for this compound.

  • Possible Cause: Significant ion suppression from co-eluting matrix components, particularly phospholipids.

  • Troubleshooting Steps:

    • Assess Matrix Effects: Perform a post-column infusion experiment to confirm ion suppression at the analyte's retention time.

    • Improve Sample Preparation: Implement a more effective sample cleanup method. Solid-Phase Extraction (SPE) is highly recommended for removing phospholipids.

    • Optimize Chromatography: Adjust the gradient elution to better separate the analyte from the region of ion suppression.

    • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, though this may compromise the limit of detection.[3][6]

Issue 2: High variability in quantitative results between replicate injections.

  • Possible Cause: Inconsistent ion suppression due to a complex and variable sample matrix.

  • Troubleshooting Steps:

    • Incorporate an Internal Standard: Use a stable isotope-labeled internal standard (e.g., ¹³C-labeled this compound) to normalize the signal and correct for variations in ion suppression.[1][2]

    • Enhance Sample Cleanup: Employ a more robust sample preparation technique like HybridSPE®, which combines protein precipitation with phospholipid removal, to ensure a cleaner extract.[5]

    • Check for Carryover: Inject a blank solvent after a high-concentration sample to ensure no residual analyte or matrix is affecting subsequent injections.

Experimental Protocols

Protocol 1: Assessing Matrix Effects using the Post-Extraction Spike Method

This protocol allows for the quantification of ion suppression.

Materials:

  • Blank biological matrix (e.g., plasma, tissue homogenate)

  • This compound standard solution

  • Internal standard (IS) solution (if available)

  • Extraction solvents (e.g., methanol (B129727), acetonitrile)

  • Reconstitution solvent (mobile phase)

Procedure:

  • Prepare Three Sample Sets:

    • Set A (Neat Standard): Spike the this compound standard and IS into the final reconstitution solvent.

    • Set B (Post-Extraction Spike): Process a blank matrix sample through the entire extraction procedure. Spike the this compound standard and IS into the final, clean extract.[5]

    • Set C (Pre-Extraction Spike): Spike the this compound standard and IS into the blank matrix sample before starting the extraction. (This set is used to calculate recovery, not the matrix effect itself).[5]

  • Analyze Samples: Inject all three sets of samples into the LC-MS system.

  • Calculate Matrix Effect:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

Protocol 2: Sample Cleanup using Solid-Phase Extraction (SPE)

This protocol is designed to remove phospholipids and other interferences from biological samples.

Materials:

  • SPE cartridge (e.g., C18)

  • Conditioning solvent (e.g., methanol)

  • Equilibration solvent (e.g., water)

  • Wash solvent (e.g., 5% methanol in water)

  • Elution solvent (e.g., acetonitrile)

Procedure:

  • Conditioning: Pass the conditioning solvent through the SPE cartridge to activate the sorbent.[6]

  • Equilibration: Pass the equilibration solvent through the cartridge to prepare it for the sample.[6]

  • Loading: Load the pre-treated sample onto the SPE cartridge.[5][6]

  • Washing: Wash the cartridge with the wash solvent to remove polar interferences and salts.[5][6] A subsequent wash with a moderately non-polar solvent like methanol can be crucial for removing phospholipids.[5]

  • Elution: Elute the this compound with an appropriate elution solvent.[5][6]

  • Dry and Reconstitute: Dry the eluate under a stream of nitrogen and reconstitute in the mobile phase.

Quantitative Data Summary

The following table summarizes the expected performance of different sample preparation techniques in reducing ion suppression for this compound analysis.

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Relative Standard Deviation (RSD) (%)
Protein Precipitation (PPT)85 - 9540 - 60 (Suppression)< 15
Liquid-Liquid Extraction (LLE)70 - 8575 - 90 (Suppression)< 10
Solid-Phase Extraction (SPE)90 - 10590 - 110< 5
HybridSPE®> 95> 95< 5

Data are illustrative and may vary depending on the specific matrix and experimental conditions.

Visualizations

Troubleshooting Workflow for Ion Suppression start Low/Inconsistent Signal for This compound check_matrix Assess Matrix Effects (Post-Column Infusion or Post-Extraction Spike) start->check_matrix suppression_found Ion Suppression Confirmed? check_matrix->suppression_found optimize_sample_prep Optimize Sample Preparation (SPE, LLE, HybridSPE®) suppression_found->optimize_sample_prep Yes no_suppression Investigate Other Causes (e.g., Instrument Performance, Standard Stability) suppression_found->no_suppression No use_is Incorporate Stable Isotope-Labeled Internal Standard optimize_sample_prep->use_is optimize_chromatography Optimize Chromatography (Gradient, Column) use_is->optimize_chromatography re_evaluate Re-evaluate Signal and Reproducibility optimize_chromatography->re_evaluate end Successful Analysis re_evaluate->end Post-Extraction Spike Workflow to Quantify Matrix Effects set_a Set A: Spike Analyte in Neat Solvent lcms_analysis LC-MS Analysis set_a->lcms_analysis set_b Set B: Spike Analyte in Post-Extraction Blank Matrix set_b->lcms_analysis blank_matrix Blank Matrix extraction Sample Extraction blank_matrix->extraction spike_b Spike Analyte extraction->spike_b spike_b->set_b compare Compare Peak Areas (Area B / Area A) lcms_analysis->compare result Quantify Ion Suppression or Enhancement compare->result

References

common pitfalls in the analysis of branched-chain fatty acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for branched-chain fatty acid (BCFA) analysis. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during their experiments. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues in a practical question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Sample Preparation

  • Question 1: Why am I seeing low recovery of BCFAs from my samples?

    Answer: Low recovery of BCFAs can stem from several factors during the sample preparation phase. Inefficient extraction, degradation of fatty acids, or sample loss during handling are common culprits.

    Possible Causes:

    • Incomplete cell lysis: For cellular or tissue samples, incomplete disruption of cell membranes will result in poor extraction of intracellular lipids.

    • Inappropriate solvent selection: The polarity of the extraction solvent system is critical for efficiently solubilizing lipids.

    • Sample degradation: BCFAs can be susceptible to oxidation, especially if the sample is not handled under appropriate conditions (e.g., low temperature, inert atmosphere).[1]

    • Phase separation issues: During liquid-liquid extraction, incomplete separation of the organic and aqueous phases can lead to loss of BCFAs in the aqueous layer.

    • Adsorption to surfaces: Fatty acids can adsorb to plasticware and glassware, leading to sample loss.

    Troubleshooting Steps:

    • Optimize Lysis/Homogenization: Ensure your chosen method (e.g., sonication, bead beating, freeze-thawing) is sufficient to disrupt the sample matrix completely.

    • Solvent System Verification: For general lipid extractions, a Folch or Bligh-Dyer method using a chloroform (B151607):methanol mixture is standard. Ensure the ratios are accurate. For specific sample types, you may need to adjust the solvent system.

    • Control for Oxidation: Work on ice whenever possible. If feasible, perform extractions under a nitrogen or argon atmosphere. The addition of an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent can also prevent oxidative degradation.

    • Improve Phase Separation: Centrifuge samples at a sufficient speed and for an adequate duration to achieve a clear separation between the aqueous and organic layers.

    • Minimize Adsorption: Use high-quality glass or polypropylene (B1209903) tubes that are known to have low binding properties. Rinsing tubes with the extraction solvent can help recover adsorbed lipids.

  • Question 2: My results show high variability between replicate samples. What could be the cause?

    Answer: High variability between replicates often points to inconsistencies in sample handling and preparation.

    Possible Causes:

    • Sample heterogeneity: The distribution of lipids within a biological sample may not be uniform.[2]

    • Inconsistent sample volume/weight: Small errors in the initial amount of sample used can lead to significant differences in the final results.[1][3]

    • Pipetting errors: Inaccurate pipetting of reagents or during sample transfer can introduce variability.

    • Inconsistent derivatization: Incomplete or variable derivatization efficiency between samples will lead to inconsistent quantification.

    Troubleshooting Steps:

    • Homogenize Thoroughly: Ensure that your sample is thoroughly homogenized before taking an aliquot for extraction.

    • Accurate Measurement: Use a calibrated analytical balance for weighing samples and calibrated pipettes for liquid handling.

    • Standardize Procedures: Follow a strict, standardized protocol for all sample preparation steps.

    • Internal Standards: Incorporate an internal standard (a BCFA not expected to be in the sample or a stable isotope-labeled BCFA) at the beginning of the sample preparation process to account for variability in extraction and derivatization.[4]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

  • Question 3: I'm having trouble separating BCFA isomers (e.g., iso vs. anteiso). What can I do?

    Answer: Co-elution of BCFA isomers is a common challenge in GC-MS analysis.[5] The structural similarity of these compounds makes their separation difficult.

    Possible Causes:

    • Inappropriate GC column: The stationary phase of the GC column may not have the selectivity to resolve the isomers.

    • Suboptimal GC oven temperature program: A temperature ramp that is too fast can lead to co-elution.[1]

    • Derivatization issues: While derivatization to fatty acid methyl esters (FAMEs) is standard, other derivatives might offer better separation for certain isomers.

    Troubleshooting Steps:

    • Column Selection: Use a long, highly polar capillary column (e.g., a biscyanopropyl polysiloxane phase) for better separation of FAME isomers.[5]

    • Optimize Temperature Program: Employ a slow and shallow temperature gradient, especially during the elution window of your target BCFAs.

    • Consider Alternative Derivatization: While more complex, derivatization to other esters (e.g., ethyl esters) or using different derivatizing agents might alter the chromatographic behavior and improve separation.

    • Use High-Resolution MS: If available, high-resolution mass spectrometry can help distinguish between isomers based on their fragmentation patterns, even if they are not fully separated chromatographically.

  • Question 4: I'm observing ghost peaks and carryover in my GC-MS runs. How can I resolve this?

    Answer: Ghost peaks and carryover are indicative of contamination within the GC-MS system.[6][7]

    Possible Causes:

    • Injector contamination: Residue from previous injections can accumulate in the injector port liner.

    • Column contamination: Non-volatile components of the sample matrix can build up at the head of the GC column.

    • Septum bleed: Pieces of the injector septum can degrade and release volatile compounds.

    • Contaminated carrier gas or gas lines.

    Troubleshooting Steps:

    • Injector Maintenance: Regularly replace the injector liner and septum. Cleaning the injector port may also be necessary.

    • Column Maintenance: Trim a small portion (e.g., 10-20 cm) from the front of the column to remove accumulated non-volatile residues.

    • Bake Out the System: After performing maintenance, bake out the column at a high temperature (within the column's limits) to remove any remaining contaminants.

    • Check Gas Purity: Ensure that high-purity carrier gas is being used and that gas filters are not expired.

Quantification and Data Interpretation

  • Question 5: My quantitative results seem inaccurate. What are the common pitfalls in BCFA quantification?

    Answer: Accurate quantification of BCFAs can be challenging due to their low abundance in some matrices and the lack of commercially available standards for all isomers.[4]

    Possible Causes:

    • Matrix effects: Components of the sample matrix can interfere with the ionization of the target analytes in the mass spectrometer, leading to signal suppression or enhancement.[8]

    • Lack of appropriate internal standards: Using a single internal standard for a wide range of BCFAs may not adequately correct for differences in their extraction and ionization efficiencies.

    • Non-linearity of detector response: The detector response may not be linear across the entire concentration range of the samples.

    • Incorrect integration of chromatographic peaks: Poorly resolved or tailing peaks can be difficult to integrate accurately.

    Troubleshooting Steps:

    • Use Stable Isotope-Labeled Internal Standards: The best approach for accurate quantification is to use stable isotope-labeled versions of the BCFAs of interest as internal standards.[4][8] These will behave almost identically to the endogenous compounds during sample preparation and analysis, thus effectively correcting for matrix effects.

    • Matrix-Matched Calibration Curves: If stable isotope-labeled standards are not available, prepare calibration curves in a matrix that is similar to the samples being analyzed to compensate for matrix effects.

    • Verify Linearity: Prepare a dilution series of your standards to confirm the linear range of the detector response for each analyte.

    • Optimize Peak Integration: Manually review and adjust the integration of all chromatographic peaks to ensure consistency and accuracy.

Experimental Protocols

Protocol 1: General Lipid Extraction from Biological Samples (Bligh-Dyer Method)

  • Homogenization: Homogenize the sample (e.g., 100 mg of tissue or 1x10^7 cells) in a mixture of 1 mL of chloroform and 2 mL of methanol.

  • Addition of Chloroform and Water: Add 1 mL of chloroform to the homogenate and vortex for 30 seconds. Then, add 1.8 mL of water and vortex again for 1 minute.

  • Phase Separation: Centrifuge the mixture at 3000 x g for 10 minutes to separate the phases.

  • Lipid Collection: Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer it to a new glass tube.

  • Solvent Evaporation: Evaporate the solvent under a stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in a known volume of an appropriate solvent (e.g., hexane) for subsequent analysis.

Protocol 2: Preparation of Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis

  • Transesterification: To the dried lipid extract, add 2 mL of 2% (v/v) sulfuric acid in methanol.

  • Incubation: Cap the tube tightly and incubate at 60°C for 1 hour.

  • Extraction of FAMEs: After cooling to room temperature, add 1 mL of hexane (B92381) and 0.5 mL of water. Vortex thoroughly.

  • Phase Separation: Centrifuge at 1000 x g for 5 minutes.

  • Collection of FAMEs: Collect the upper hexane layer containing the FAMEs and transfer it to a GC vial for analysis.

Quantitative Data Summary

Table 1: Comparison of Common Derivatization Methods for BCFA Analysis

Derivatization MethodReagentConditionsAdvantagesDisadvantages
Methyl Esterification (FAMEs) Methanolic HCl or H2SO4, BF3-Methanol60-100°C for 1-2 hoursWell-established, good volatility for GCCan have side reactions, potential for analyte loss.[5]
Silylation BSTFA, MSTFA60-80°C for 30-60 minEffective for hydroxyl groups, increases volatilityReagents are moisture-sensitive, can contaminate the MS source.[9]
3-Nitrophenylhydrazine (3-NPH) Derivatization 3-NPH with EDC/PyridineRoom temperature for 30 minGood for LC-MS, enhances ionizationLimited detection of some BCFAs.[10]

Visualizations

BCFA_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Biological Sample Homogenization Homogenization & Lysis Sample->Homogenization Extraction Lipid Extraction Homogenization->Extraction P1 Incomplete Lysis Homogenization->P1 Derivatization Derivatization (e.g., FAMEs) Extraction->Derivatization P2 Low Recovery Extraction->P2 Injection GC Injection Derivatization->Injection P3 Incomplete Derivatization Derivatization->P3 Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometry Detection Separation->Detection P4 Isomer Co-elution Separation->P4 Integration Peak Integration Detection->Integration P5 Matrix Effects Detection->P5 Quantification Quantification Integration->Quantification P6 Integration Errors Integration->P6 Interpretation Data Interpretation Quantification->Interpretation

Caption: Workflow for BCFA analysis highlighting common pitfall stages.

Isomer_Differentiation_Challenges cluster_isomers BCFA Isomers cluster_analysis Analytical Challenge cluster_solutions Potential Solutions iso iso-BCFA (methyl at n-2) GCMS GC-MS Analysis iso->GCMS anteiso anteiso-BCFA (methyl at n-3) anteiso->GCMS Coelution Co-elution GCMS->Coelution leads to Column High-Polarity GC Column Coelution->Column Gradient Optimized Temperature Gradient Coelution->Gradient Deriv Alternative Derivatization Coelution->Deriv

Caption: Challenges and solutions for differentiating BCFA isomers.

References

Technical Support Center: Accurate Quantification of 15-Methyldocosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate quantification of 15-Methyldocosanoyl-CoA using internal standards.

Frequently Asked Questions (FAQs)

Q1: What is the ideal internal standard for the quantification of this compound?

When a stable isotope-labeled analog is unavailable, the next best option is a structurally similar compound that is not naturally present in the sample. For this compound, two suitable alternatives are:

  • Odd-Chain Very-Long-Chain Acyl-CoAs: A non-endogenous, odd-chain fatty acyl-CoA, such as Heptadecanoyl-CoA (C17:0) or Nonadecanoyl-CoA (C19:0), can be used.[2][3] It is crucial to first analyze a sample matrix to confirm the absence of the chosen odd-chain acyl-CoA.

  • Exogenous Acyl-CoAs with Similar Chain Length: An acyl-CoA with a similar chain length to this compound (a C23 branched-chain acyl-CoA) that is not expected to be in the sample can also be considered.

Q3: Can I use an odd-chain fatty acid as an internal standard for acyl-CoA quantification?

While odd-chain fatty acids like heptadecanoic acid (C17:0) are used as internal standards for fatty acid analysis, it is preferable to use an odd-chain acyl-CoA for the quantification of an acyl-CoA.[4] This is because the CoA moiety significantly influences the extraction efficiency and ionization response. Using a fatty acid to quantify an acyl-CoA may introduce inaccuracies due to differences in their chemical properties.

Troubleshooting Guides

Issue 1: High variability in quantitative results.

Possible Cause Troubleshooting Step
Inconsistent addition of internal standard.Ensure the internal standard is added at the very beginning of the sample preparation process, before any extraction steps, to account for analyte loss during the procedure.
Poor recovery of analyte and/or internal standard.Optimize the extraction protocol. For long-chain acyl-CoAs, a two-step extraction using an organic solvent followed by solid-phase extraction (SPE) may be necessary to improve recovery.
Degradation of acyl-CoAs.Acyl-CoAs are susceptible to hydrolysis. Work quickly on ice, use fresh solvents, and consider the addition of protease and phosphatase inhibitors to your extraction buffer.
Inconsistent instrument response.Check for instrument contamination and ensure the mass spectrometer is properly calibrated. Perform regular system suitability tests.

Issue 2: The chosen odd-chain acyl-CoA internal standard is detected in my blank samples.

Possible Cause Troubleshooting Step
Endogenous presence of the odd-chain acyl-CoA.Some organisms and cell types can produce low levels of odd-chain fatty acids and their CoA esters.[5][6] Analyze a representative number of your specific samples to confirm the absence of the chosen internal standard. If present, you must select a different, non-endogenous internal standard.
Contamination of reagents or labware.Test all reagents and labware for contamination with the internal standard. Use high-purity solvents and new, clean labware for each experiment.

Experimental Protocols

Protocol: Quantification of this compound by LC-MS/MS using an Odd-Chain Acyl-CoA Internal Standard

  • Internal Standard Selection: Confirm the absence of the selected odd-chain acyl-CoA (e.g., Heptadecanoyl-CoA) in your sample matrix by analyzing a pooled sample without the added internal standard.

  • Sample Preparation:

    • To 100 µL of sample (e.g., cell lysate, tissue homogenate), add 10 µL of the internal standard solution (e.g., 1 µM Heptadecanoyl-CoA in 50% methanol).

    • Add 500 µL of a 2:1:0.8 mixture of methanol:chloroform:water.

    • Vortex for 10 minutes at 4°C.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant.

    • Dry the supernatant under a stream of nitrogen.

    • Reconstitute the sample in 100 µL of 50% methanol.

  • LC-MS/MS Analysis:

    • Column: C18 reversed-phase column suitable for lipid analysis.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to separate the analyte and internal standard.

    • Mass Spectrometry: Use a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.[4]

    • MRM Transitions:

      • This compound: Determine the precursor and product ions by direct infusion of a standard if available, or based on theoretical fragmentation.

      • Heptadecanoyl-CoA (Internal Standard): Precursor ion (m/z) -> Product ion (m/z).

  • Quantification:

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Generate a calibration curve using known concentrations of a this compound standard (if available) or a closely related standard, with a fixed concentration of the internal standard.

    • Determine the concentration of this compound in the samples from the calibration curve.

Data Presentation

Table 1: Comparison of Potential Internal Standards for this compound Quantification

Internal Standard TypeExampleProsCons
Stable Isotope-Labeled This compound-d4- Most accurate and precise. - Corrects for matrix effects and extraction losses effectively.- Not commercially available. - Custom synthesis is expensive and time-consuming.[1]
Odd-Chain Acyl-CoA Heptadecanoyl-CoA (C17:0)- Commercially available. - Structurally similar to the analyte.- Must verify its absence in the sample.[3] - May have different extraction and ionization efficiencies compared to the branched-chain analyte.
Exogenous Acyl-CoA A non-biological acyl-CoA- Unlikely to be present in the sample.- May have significantly different chemical and physical properties, leading to quantification errors.

Visualizations

Internal_Standard_Selection_Workflow start Start: Need to quantify this compound is_isotope_available Is a stable isotope-labeled this compound available? start->is_isotope_available use_isotope Use the stable isotope-labeled internal standard. is_isotope_available->use_isotope Yes select_odd_chain Select an odd-chain acyl-CoA (e.g., C17:0-CoA). is_isotope_available->select_odd_chain No end Proceed with Quantification use_isotope->end check_endogenous Is the selected odd-chain acyl-CoA absent in the sample matrix? select_odd_chain->check_endogenous use_odd_chain Use the odd-chain acyl-CoA as the internal standard. check_endogenous->use_odd_chain Yes reselect_standard Select a different non-endogenous internal standard. check_endogenous->reselect_standard No use_odd_chain->end reselect_standard->check_endogenous Quantification_Workflow sample_prep 1. Sample Preparation (Homogenization/Lysis) add_is 2. Add Internal Standard (e.g., C17:0-CoA) sample_prep->add_is extraction 3. Liquid-Liquid or Solid-Phase Extraction add_is->extraction analysis 4. LC-MS/MS Analysis (MRM Mode) extraction->analysis data_processing 5. Data Processing (Peak Integration) analysis->data_processing quantification 6. Quantification (Ratio to Internal Standard) data_processing->quantification

References

preventing degradation of 15-Methyldocosanoyl-CoA during sample prep

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 15-Methyldocosanoyl-CoA Analysis

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of this compound during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound during sample preparation?

A1: this compound is susceptible to both enzymatic and chemical degradation. The primary enzymatic degradation pathways are beta-oxidation and alpha-oxidation.[1][2][3][4] Due to the methyl group on the beta-carbon, beta-oxidation is sterically hindered, making alpha-oxidation a more likely initial metabolic route.[1][4] Chemically, the thioester bond is prone to hydrolysis, especially in non-acidic aqueous solutions. Oxidation of the acyl chain can also occur.

Q2: What is the optimal method for long-term storage of tissues containing this compound?

A2: For optimal preservation, tissue samples should be flash-frozen in liquid nitrogen immediately after collection and then stored at -80°C. This minimizes both enzymatic activity and chemical degradation. It is also crucial to minimize the number of freeze-thaw cycles.

Q3: What type of internal standard is recommended for the quantification of this compound?

A3: A stable isotope-labeled internal standard of this compound would be ideal. However, if unavailable, a structurally similar odd-chain or branched-chain fatty acyl-CoA, such as heptadecanoyl-CoA (C17:0-CoA) or a commercially available branched-chain acyl-CoA, can be used.

Q4: How can I minimize the matrix effect during LC-MS/MS analysis of this compound?

A4: The matrix effect, which is the alteration of ionization efficiency by co-eluting compounds, can significantly impact quantification.[5][6][7][8][9] To minimize this, effective sample cleanup using solid-phase extraction (SPE) is recommended. Additionally, optimizing the chromatographic separation to resolve this compound from interfering lipids, particularly phospholipids, is crucial.[7] Diluting the sample can also reduce the concentration of interfering matrix components.[8]

Troubleshooting Guides

Issue 1: Low or No Signal of this compound in LC-MS/MS
Potential Cause Troubleshooting Step
Sample Degradation Ensure samples were immediately flash-frozen and stored at -80°C. During sample preparation, work quickly on ice and use pre-chilled solvents. Maintain a low pH (around 4.9) during homogenization to minimize hydrolysis.[10]
Inefficient Extraction Verify the correct ratio of tissue to extraction solvent. Homogenize the tissue thoroughly to ensure complete cell lysis. Consider using a glass homogenizer for better tissue disruption. The solubility of very-long-chain acyl-CoAs can be limited; ensure the final extract is in a solvent that maintains solubility, such as a methanol (B129727)/water mixture.
Poor Ionization Optimize mass spectrometer source parameters. Ensure the mobile phase composition is appropriate for the ionization of long-chain acyl-CoAs. The use of a small amount of a weak acid or base in the mobile phase can sometimes improve ionization efficiency.
Suboptimal MS/MS Parameters Confirm the precursor and product ions for this compound are correctly defined in the acquisition method. Optimize the collision energy to ensure efficient fragmentation.
Issue 2: High Variability in Quantification Results
Potential Cause Troubleshooting Step
Inconsistent Sample Preparation Standardize the sample preparation workflow. Ensure consistent timing for each step, especially incubation periods. Use an automated liquid handler for solvent additions if possible to improve precision.
Matrix Effects Implement a robust sample cleanup protocol, such as solid-phase extraction (SPE), to remove interfering compounds.[7] Develop a matrix-matched calibration curve to compensate for signal suppression or enhancement.
Internal Standard Issues Ensure the internal standard is added at the very beginning of the sample preparation process to account for variability in all steps. Verify the stability of the internal standard in your sample matrix and extraction solvents.
Instrument Performance Check for fluctuations in the LC pump flow rate and ensure the autosampler is injecting consistent volumes. Monitor system suitability by injecting a standard sample periodically throughout the analytical run.

Data Presentation

Table 1: Recommended Storage and Handling Conditions for this compound

Parameter Recommendation Rationale
Tissue Storage Temperature -80°CMinimizes enzymatic degradation and chemical hydrolysis.
Sample Preparation Temperature On ice (0-4°C)Reduces the rate of enzymatic reactions and chemical degradation.
Homogenization Buffer pH 4.9Acidic pH helps to inhibit the activity of certain hydrolases.[10]
Extraction Solvents Isopropanol (B130326), AcetonitrileEfficiently precipitates proteins and extracts acyl-CoAs.[10]
Antioxidant Addition BHT or Tocopherol (0.01-0.1%)Prevents oxidative degradation of the acyl chain.
Number of Freeze-Thaw Cycles Minimize (ideally one)Repeated freezing and thawing can lead to sample degradation.

Experimental Protocols

Protocol 1: Extraction of this compound from Tissue
  • Homogenization:

    • Weigh approximately 50-100 mg of frozen tissue.

    • In a pre-chilled glass homogenizer, add the tissue to 2 mL of ice-cold 100 mM potassium phosphate (B84403) buffer (pH 4.9) containing an appropriate internal standard.

    • Homogenize thoroughly on ice.

    • Add 2.0 mL of isopropanol and homogenize again.[10]

  • Solvent Extraction:

    • Transfer the homogenate to a centrifuge tube.

    • Add 4.0 mL of acetonitrile, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with 5 mL of 50% methanol in water to remove polar impurities.

    • Elute the this compound with 5 mL of methanol.

  • Sample Concentration:

    • Dry the eluate under a gentle stream of nitrogen at room temperature.

    • Reconstitute the dried extract in an appropriate volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound
  • LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.

  • Mobile Phase B: 10 mM ammonium acetate in acetonitrile/isopropanol (90:10, v/v).

  • Flow Rate: 0.3 mL/min.

  • Gradient: Start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then re-equilibrate.

  • Mass Spectrometry: Use a triple quadrupole mass spectrometer in positive ion mode with multiple reaction monitoring (MRM).

  • MRM Transition: The specific precursor and product ions for this compound need to be determined experimentally. A common fragmentation is the neutral loss of the 3'-phospho-ADP moiety (507 Da).

Mandatory Visualization

experimental_workflow tissue Tissue Sample (Flash-frozen, -80°C) homogenization Homogenization (Ice-cold acidic buffer + IS) tissue->homogenization extraction Solvent Extraction (Isopropanol/Acetonitrile) homogenization->extraction centrifugation Centrifugation (10,000 x g, 4°C) extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant spe Solid-Phase Extraction (SPE) (C18 cartridge) supernatant->spe elution Elution (Methanol) spe->elution drying Dry Down (Nitrogen stream) elution->drying reconstitution Reconstitution drying->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms

Caption: Experimental workflow for the extraction of this compound.

degradation_pathways start This compound alpha_ox Alpha-Oxidation start->alpha_ox beta_ox Beta-Oxidation (Sterically Hindered) start->beta_ox hydrolysis Chemical Hydrolysis (Thioester Bond Cleavage) start->hydrolysis oxidation Oxidation (Acyl Chain) start->oxidation degraded Degradation Products alpha_ox->degraded beta_ox->degraded hydrolysis->degraded oxidation->degraded

References

Validation & Comparative

A Comparative Analysis of 15-Methyldocosanoyl-CoA and Other Acyl-CoAs in Cellular Signaling and Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 15-Methyldocosanoyl-CoA with other long-chain and branched-chain acyl-Coenzyme A (acyl-CoA) molecules. The focus is on their role as signaling molecules, particularly as ligands for the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a key regulator of lipid metabolism. This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes key biological pathways and workflows.

Introduction to Acyl-CoAs in Cellular Regulation

Acyl-CoAs are central intermediates in cellular metabolism, involved in both anabolic and catabolic pathways. Beyond their metabolic roles, specific acyl-CoAs, particularly very-long-chain fatty acyl-CoAs (VLCFA-CoAs) and branched-chain fatty acyl-CoAs (BCFA-CoAs), have emerged as important signaling molecules that can directly bind to and modulate the activity of nuclear receptors, thereby influencing gene expression.

This compound is a C23 branched-chain fatty acyl-CoA. Its structure, featuring a long carbon chain and a methyl branch, suggests its potential interaction with pathways that handle bulky lipid molecules. A primary target for such molecules is PPARα, a nuclear receptor highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and kidney.

Comparative Analysis of Acyl-CoA Interactions with PPARα

The high affinity of these acyl-CoAs for PPARα leads to conformational changes in the receptor, promoting the recruitment of coactivator proteins and subsequent activation of target gene transcription.[1][2]

Table 1: Comparative Binding Affinities of Various Acyl-CoAs to PPARα

Acyl-CoA SpeciesClassCarbon Chain LengthDissociation Constant (Kd)Reference
This compound BCFA-CoA C23 Not Reported (Estimated in nM range) -
Phytanoyl-CoABCFA-CoAC20 (branched)~11 nM[1][2]
Pristanoyl-CoABCFA-CoAC19 (branched)~11 nM[1][2]
C20-C24 VLCFA-CoAsVLCFA-CoAC20-C243 - 29 nM[1][2]
Saturated Long-Chain Acyl-CoAsSaturated Acyl-CoAC14-C181 - 13 nM[3][4]
Unsaturated Long-Chain Acyl-CoAsUnsaturated Acyl-CoAC16-C201 - 14 nM[3][4]
Palmitoyl-CoA (C16:0)Saturated Acyl-CoAC16High Affinity (nM range)[3][5]
Stearoyl-CoA (C18:0)Saturated Acyl-CoAC18High Affinity (nM range)[3]
Arachidonic Acid (Free Fatty Acid)Unsaturated Fatty AcidC20:4~20 nM[1][2]

Note: The binding affinity for this compound is an estimation based on data for structurally similar molecules.

Signaling Pathways

The primary signaling pathway through which this compound and other long-chain acyl-CoAs are expected to exert their effects is via the activation of PPARα.

PPARα Signaling Pathway

Upon binding of a ligand, such as a long-chain or branched-chain acyl-CoA, PPARα undergoes a conformational change. This leads to the dissociation of corepressor proteins and the recruitment of coactivator proteins. The activated PPARα then forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, leading to the modulation of their transcription.

Genes regulated by PPARα are primarily involved in fatty acid uptake, activation, and β-oxidation in both mitochondria and peroxisomes.

PPAR_alpha_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Acyl_CoA This compound (or other Acyl-CoA) PPARa_inactive Inactive PPARα Acyl_CoA->PPARa_inactive binds & activates Corepressor Corepressor PPARa_inactive->Corepressor bound PPARa_active Active PPARα PPARa_inactive->PPARa_active RXR_inactive RXR Corepressor->PPARa_active dissociates RXR_active RXR PPARa_active->RXR_active heterodimerizes PPARa_RXR PPARα-RXR Heterodimer Coactivator Coactivator PPARa_RXR_Coactivator Active Complex PPRE PPRE Target_Gene Target Gene (e.g., ACOX1, CPT1) PPRE->Target_Gene activates mRNA mRNA Target_Gene->mRNA transcription Protein Protein (Fatty Acid Metabolism) mRNA->Protein translation PPARa_RXR->Coactivator recruits PPARa_RXR_Coactivator->PPRE binds to

Caption: PPARα signaling pathway activation by acyl-CoAs.

Experimental Protocols

To facilitate further research and validation, detailed methodologies for key experiments are provided below.

Quantification of Acyl-CoAs by LC-MS/MS

This protocol outlines a method for the extraction and quantification of long-chain acyl-CoAs from cellular or tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation and Extraction:

  • Homogenize frozen tissue or cell pellets in a cold extraction solution (e.g., 2:1:1 isopropanol:acetonitrile:0.1 M KH2PO4).

  • Include an internal standard, such as a stable isotope-labeled acyl-CoA, for accurate quantification.

  • Centrifuge the homogenate to pellet proteins and cellular debris.

  • Collect the supernatant containing the acyl-CoAs.

2. Solid Phase Extraction (SPE) for Cleanup:

  • Condition an SPE cartridge (e.g., C18) with methanol (B129727) and then with an aqueous solution.

  • Load the supernatant onto the cartridge.

  • Wash the cartridge to remove interfering substances.

  • Elute the acyl-CoAs with an appropriate organic solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the sample in a solvent compatible with the LC mobile phase.

3. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: C18 reversed-phase column.

    • Mobile Phase A: Ammonium (B1175870) acetate (B1210297) or ammonium bicarbonate in water.

    • Mobile Phase B: Acetonitrile or methanol.

    • Gradient: A gradient from a lower to a higher percentage of Mobile Phase B is used to elute the acyl-CoAs based on their hydrophobicity.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions are monitored for each acyl-CoA and the internal standard.

4. Data Analysis:

  • Quantify the amount of each acyl-CoA by comparing the peak area of the analyte to that of the internal standard, using a calibration curve generated with known concentrations of acyl-CoA standards.

LCMS_Workflow Sample Cell/Tissue Sample Homogenization Homogenization (with Internal Standard) Sample->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant SPE Solid Phase Extraction (SPE) Supernatant->SPE Elution Elution SPE->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation LC_MS LC-MS/MS Analysis Evaporation->LC_MS Data_Analysis Data Analysis & Quantification LC_MS->Data_Analysis

Caption: Workflow for acyl-CoA quantification by LC-MS/MS.
PPARα Ligand Binding Assay using Fluorescence Polarization

This protocol describes a competitive binding assay to determine the affinity of unlabeled acyl-CoAs for PPARα using fluorescence polarization (FP).

1. Reagents and Materials:

  • Purified recombinant PPARα Ligand Binding Domain (LBD).

  • A fluorescently labeled PPARα ligand (tracer) with known binding affinity.

  • Assay buffer (e.g., phosphate-buffered saline with a small amount of detergent to prevent non-specific binding).

  • Test compounds (e.g., this compound and other acyl-CoAs).

  • 384-well black microplates.

  • A plate reader capable of measuring fluorescence polarization.

2. Assay Procedure:

  • Prepare serial dilutions of the unlabeled test compounds.

  • In the microplate wells, add a fixed concentration of the fluorescent tracer.

  • Add the serially diluted test compounds to the wells.

  • Initiate the binding reaction by adding a fixed concentration of the PPARα LBD to all wells.

  • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.

  • Measure the fluorescence polarization of each well using the plate reader.

3. Data Analysis:

  • The binding of the fluorescent tracer to the large PPARα LBD results in a high FP signal.

  • Competitive binding of the unlabeled test compound displaces the tracer, leading to a decrease in the FP signal.

  • Plot the FP signal against the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that displaces 50% of the bound tracer).

  • The binding affinity (Ki) of the test compound can be calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the fluorescent tracer.

FP_Assay cluster_high_fp High FP Signal cluster_low_fp Low FP Signal PPARa_LBD_Tracer PPARα-LBD + Tracer Free_Tracer Free Tracer PPARa_LBD_Tracer->Free_Tracer Displacement by Unlabeled Ligand PPARa_LBD_Ligand PPARα-LBD + Unlabeled Ligand PPARa_LBD PPARα-LBD PPARa_LBD->PPARa_LBD_Tracer PPARa_LBD->PPARa_LBD_Ligand Tracer Fluorescent Tracer Tracer->PPARa_LBD_Tracer Unlabeled_Ligand Unlabeled Ligand (e.g., this compound) Unlabeled_Ligand->PPARa_LBD_Ligand

Caption: Principle of the fluorescence polarization competition assay.

Conclusion

This compound, as a branched very-long-chain acyl-CoA, is predicted to be a high-affinity endogenous ligand for PPARα. While direct experimental data for this specific molecule is currently lacking, a wealth of information from structurally related acyl-CoAs strongly supports this hypothesis. The activation of PPARα by such molecules plays a crucial role in regulating lipid homeostasis, and dysregulation of these pathways is implicated in various metabolic diseases. The experimental protocols provided in this guide offer a framework for researchers to further investigate the specific biological activities of this compound and other novel acyl-CoAs, contributing to a deeper understanding of lipid signaling and potentially identifying new therapeutic targets.

References

Peroxisomal Oxidation: A Comparative Guide to the Metabolism of Methyl-Branched and Straight-Chain Fatty Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the peroxisomal oxidation pathways for 3-methyl-branched fatty acyl-CoAs, exemplified by the metabolism of phytanic acid, and straight-chain fatty acyl-CoAs. This document details the distinct enzymatic steps, presents comparative quantitative data, and offers detailed experimental protocols for the validation of these critical metabolic processes.

The degradation of fatty acids is a fundamental cellular process, with peroxisomes playing a crucial role in handling specific types of fatty acids that are not readily metabolized by mitochondria. This includes very-long-chain fatty acids (VLCFAs) and 3-methyl-branched fatty acids like phytanic acid. The presence of a methyl group on the β-carbon of phytanic acid prevents its direct entry into the standard β-oxidation spiral. Consequently, peroxisomes employ a specialized α-oxidation pathway to shorten and modify this molecule, preparing it for subsequent β-oxidation. In contrast, straight-chain fatty acyl-CoAs undergo direct β-oxidation within the peroxisome. Understanding the intricacies and quantitative differences between these pathways is vital for research into metabolic disorders and the development of targeted therapeutic interventions.

Comparative Analysis of Peroxisomal Oxidation Pathways

The peroxisomal metabolism of fatty acids can be broadly categorized into two main pathways: α-oxidation for 3-methyl-branched fatty acids and β-oxidation for straight-chain and other fatty acids. The initial steps for 3-methyl-branched fatty acids are distinct and essential for overcoming the steric hindrance posed by the methyl group.

Quantitative Data Comparison

The following tables provide a quantitative comparison of key aspects of the peroxisomal α- and β-oxidation pathways.

Table 1: Comparison of Key Enzymes and Their Kinetic Properties

Featureα-Oxidation (Phytanoyl-CoA)β-Oxidation (Palmitoyl-CoA)
Rate-Limiting Enzyme Phytanoyl-CoA 2-Hydroxylase (PHYH)Acyl-CoA Oxidase (ACOX)[1]
Substrate Phytanoyl-CoAPalmitoyl-CoA (and other straight-chain acyl-CoAs)
Km for Substrate ~29.5 µM (for phytanoyl-CoA, in the presence of SCP2)[2]Sub-micromolar to low micromolar range (varies with substrate chain length)
Products of First Step 2-Hydroxyphytanoyl-CoAtrans-2-Enoyl-CoA, H2O2

Table 2: Comparison of Substrate Concentrations in Health and Disease

AnalyteConditionPlasma Concentration
Phytanic Acid Healthy Individuals0 - 33 µmol/L[3]
Refsum Disease (untreated)992 - 6400 µmol/L[3]
Very-Long-Chain Fatty Acids (e.g., C26:0) Healthy IndividualsNormal plasma levels
Peroxisomal Biogenesis Disorders (e.g., Zellweger Syndrome)Significantly elevated plasma levels[4][5]

Signaling and Metabolic Pathways

The metabolic routes for phytanic acid and straight-chain fatty acids within the peroxisome are fundamentally different in their initial steps.

Peroxisomal_Fatty_Acid_Oxidation cluster_alpha α-Oxidation Pathway cluster_beta β-Oxidation Pathway Phytanic_Acid Phytanic Acid Phytanoyl_CoA Phytanoyl-CoA Phytanic_Acid->Phytanoyl_CoA Acyl-CoA Synthetase Hydroxyphytanoyl_CoA 2-Hydroxyphytanoyl-CoA Phytanoyl_CoA->Hydroxyphytanoyl_CoA Phytanoyl-CoA 2-Hydroxylase (PHYH) Pristanal Pristanal Hydroxyphytanoyl_CoA->Pristanal 2-Hydroxyphytanoyl-CoA Lyase Pristanic_Acid Pristanic Acid Pristanal->Pristanic_Acid Aldehyde Dehydrogenase Pristanoyl_CoA Pristanoyl-CoA Pristanic_Acid->Pristanoyl_CoA Acyl-CoA Synthetase Peroxisomal_Beta_Oxidation Peroxisomal β-Oxidation Pristanoyl_CoA->Peroxisomal_Beta_Oxidation SCFA_CoA Straight-Chain Acyl-CoA (e.g., Palmitoyl-CoA) Enoyl_CoA trans-2-Enoyl-CoA SCFA_CoA->Enoyl_CoA Acyl-CoA Oxidase (ACOX) Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Shortened_Acyl_CoA Shortened Acyl-CoA Ketoacyl_CoA->Shortened_Acyl_CoA Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Thiolase

Caption: Peroxisomal α- and β-oxidation pathways.

Experimental Workflows

Validating the role of these pathways requires specific experimental procedures. The following diagrams illustrate the workflows for key analytical methods.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis Tissue_Homogenization Tissue Homogenization in Buffer Extraction Extraction with Acetonitrile (B52724)/2-Propanol Tissue_Homogenization->Extraction Purification Solid-Phase Extraction (Oligonucleotide Column) Extraction->Purification Concentration Concentration of Eluent Purification->Concentration Injection Injection onto C18 Column Concentration->Injection Gradient_Elution Gradient Elution (Acetonitrile/KH2PO4) Injection->Gradient_Elution Detection UV Detection (260 nm) Gradient_Elution->Detection Data_Analysis Data Analysis and Quantification Detection->Data_Analysis

Caption: Workflow for Acyl-CoA analysis by HPLC.

GCMS_Workflow cluster_sample_prep_gcms Sample Preparation cluster_gcms GC-MS Analysis Sample_Collection Sample Collection (Plasma, Cells, Tissue) Internal_Standard Addition of Deuterated Internal Standards Sample_Collection->Internal_Standard Extraction_GCMS Extraction with Iso-octane Internal_Standard->Extraction_GCMS Derivatization Derivatization to Pentafluorobenzyl Esters Extraction_GCMS->Derivatization Injection_GCMS Injection into GC-MS Derivatization->Injection_GCMS Separation Gas Chromatography Separation Injection_GCMS->Separation Detection_MS Mass Spectrometry Detection (NCI) Separation->Detection_MS Quantification_MS Quantification using Standard Curve Detection_MS->Quantification_MS

Caption: Workflow for fatty acid analysis by GC-MS.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings.

Protocol 1: Determination of Phytanoyl-CoA Hydroxylase (PHYH) Activity

This protocol is adapted from methods used to characterize human PHYH.

Materials:

  • Liver homogenate or cell lysate

  • Reaction Buffer: 25mM Tris-HCl (pH 7.5), 10mM ATP, 5mM MgCl₂, 0.2mM Coenzyme A, 0.5mM (NH₄)₂Fe(SO₄)₂, 1mM 2-oxoglutarate, 1mM ascorbate, 0.25mM dithiothreitol

  • Substrate: 25µM [1-¹⁴C]phytanoyl-CoA

  • HPLC system with a C18 column and a radioactivity detector

Procedure:

  • Prepare the reaction mixture by combining the reaction buffer components.

  • Add the liver homogenate or cell lysate (protein concentration should be determined) to the reaction mixture.

  • Initiate the reaction by adding the [1-¹⁴C]phytanoyl-CoA substrate.

  • Incubate the reaction at 37°C for 30 minutes.

  • Stop the reaction by adding an appropriate quenching agent (e.g., acid).

  • Centrifuge the sample to pellet precipitated protein.

  • Analyze the supernatant by HPLC to separate the substrate ([1-¹⁴C]phytanoyl-CoA) from the product ([1-¹⁴C]2-hydroxyphytanoyl-CoA).

  • Quantify the amount of product formed using the radioactivity detector and calculate the enzyme activity (nmol/h/mg protein).

Protocol 2: Measurement of Peroxisomal β-Oxidation of Radiolabeled Fatty Acids

This protocol describes a method for measuring the rate of peroxisomal β-oxidation in cultured cells using a radiolabeled substrate.[6][7][8]

Materials:

  • Cultured cells (e.g., fibroblasts)

  • Culture medium

  • Labeling solution: Culture medium containing [1-¹⁴C]palmitic acid (or another fatty acid of interest) complexed to fatty acid-free BSA, and carnitine.

  • Perchloric acid

  • Scintillation cocktail and counter

Procedure:

  • Plate cells in culture flasks and grow to desired confluency.

  • Replace the culture medium with the labeling solution.

  • Incubate the cells at 37°C for a defined period (e.g., 3 hours).

  • To measure the production of acid-soluble metabolites (intermediates of β-oxidation), collect the culture medium.

  • Add perchloric acid to the collected medium to precipitate proteins and unmetabolized fatty acids.

  • Centrifuge the mixture and collect the supernatant.

  • Add a portion of the supernatant to a scintillation vial with scintillation cocktail.

  • Measure the radioactivity using a scintillation counter.

  • The amount of radioactivity in the acid-soluble fraction is proportional to the rate of β-oxidation.

  • Normalize the results to cell number or protein concentration.

Protocol 3: Analysis of Acyl-CoAs by HPLC

This protocol provides a method for the extraction and analysis of long-chain acyl-CoAs from tissues.[9][10]

Materials:

  • Tissue sample

  • Homogenization buffer: 100 mM KH₂PO₄ (pH 4.9)

  • 2-propanol

  • Acetonitrile

  • Solid-phase extraction column (oligonucleotide purification cartridge)

  • HPLC system with a C18 column and UV detector (260 nm)

  • Mobile phase A: 75 mM KH₂PO₄ (pH 4.9)

  • Mobile phase B: Acetonitrile with 600 mM glacial acetic acid

Procedure:

  • Homogenize the frozen tissue powder in homogenization buffer.

  • Add 2-propanol and re-homogenize.

  • Extract the acyl-CoAs by adding acetonitrile and vortexing.

  • Centrifuge the mixture and collect the supernatant.

  • Dilute the supernatant and load it onto a pre-conditioned solid-phase extraction column.

  • Wash the column and elute the acyl-CoAs with 2-propanol.

  • Concentrate the eluent.

  • Inject the concentrated sample onto the C18 HPLC column.

  • Elute the acyl-CoAs using a gradient of mobile phase B.

  • Detect the acyl-CoAs by monitoring the absorbance at 260 nm.

  • Quantify the acyl-CoAs by comparing their peak areas to those of known standards.

Protocol 4: Quantification of Phytanic and Pristanic Acids by GC-MS

This protocol outlines a stable isotope dilution method for the accurate quantification of phytanic and pristanic acids in plasma.

Materials:

  • Plasma sample

  • Deuterated internal standards for phytanic and pristanic acids

  • Extraction solvent (e.g., iso-octane)

  • Derivatizing agent (e.g., pentafluorobenzyl bromide)

  • GC-MS system

Procedure:

  • Add a known amount of the deuterated internal standards to the plasma sample.

  • Extract the fatty acids from the plasma using an appropriate organic solvent.

  • Derivatize the fatty acids to form volatile esters (e.g., pentafluorobenzyl esters).

  • Inject the derivatized sample into the GC-MS.

  • Separate the fatty acid derivatives using an appropriate GC column and temperature program.

  • Detect and quantify the derivatized fatty acids and their corresponding internal standards using mass spectrometry in negative chemical ionization (NCI) mode.

  • Calculate the concentration of the endogenous fatty acids based on the ratio of the peak areas of the analyte to the internal standard and a standard curve.[11]

References

A Comparative Guide to the Enzyme Kinetics of 15-Methyldocosanoyl-CoA Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the enzymatic kinetics of 15-Methyldocosanoyl-CoA, a C23 methyl-branched very-long-chain fatty acid (VLCFA). Due to the limited direct experimental data available for this specific substrate, this guide leverages kinetic data from structurally related very-long-chain fatty acids to provide a valuable comparative context for researchers. The primary enzymes involved in the metabolism of such substrates are very-long-chain acyl-CoA synthetases (VLC-ACS) and very-long-chain acyl-CoA dehydrogenases (VLCAD), predominantly through the peroxisomal β-oxidation pathway.

Data Presentation: Comparative Enzyme Kinetics

The following tables summarize the available kinetic parameters for human very-long-chain acyl-CoA synthetase and very-long-chain acyl-CoA dehydrogenase with various relevant substrates. This data provides a baseline for understanding the potential enzymatic processing of this compound.

Table 1: Kinetic Parameters of Human Very-Long-Chain Acyl-CoA Synthetase (VLC-ACS) for Various Fatty Acid Substrates

SubstrateCarbon ChainKm (µM)Vmax (nmol/min/mg)kcat (s⁻¹)Reference
Palmitic acidC16:0121500.12[1]
Stearic acidC18:0101350.11[1]
Oleic acidC18:181800.15[1]
Lignoceric acidC24:05800.06[2]
Cerotic acidC26:04650.05[2]

Note: Data for this compound is not available. The presented data for straight-chain VLCFAs suggests that the enzyme has a high affinity (low Km) for very-long-chain substrates.

Table 2: Kinetic Parameters of Human Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD) for Various Acyl-CoA Substrates

SubstrateCarbon ChainKm (µM)Vmax (U/mg)kcat (s⁻¹)Reference
Palmitoyl-CoAC16:03.56.87.5[3]
Stearoyl-CoAC18:02.85.56.1[3]
Arachidoyl-CoAC20:02.54.24.6[3]
Behenoyl-CoAC22:02.23.13.4[3]
Lignoceroyl-CoAC24:02.02.52.8[3]

Note: While specific data for this compound is unavailable, VLCAD is known to be active on fatty acyl-CoAs with chain lengths of 12 to 24 carbons[4][5]. The methyl branch at position 15 likely influences the binding and catalytic efficiency.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of kinetic studies on this compound and related substrates.

Protocol 1: Radiometric Assay for Very-Long-Chain Acyl-CoA Synthetase Activity

This protocol is adapted from established methods for measuring long-chain acyl-CoA synthetase activity.[6]

1. Materials and Reagents:

  • [1-¹⁴C]-labeled 15-Methyldocosanoic acid (or other fatty acid of interest)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • ATP, Coenzyme A (CoA), MgCl₂

  • Triton X-100

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Dole's reagent (isopropanol:heptane (B126788):1 M H₂SO₄, 40:10:1 v/v/v)

  • Heptane

  • Scintillation cocktail

  • Enzyme source (e.g., cell lysate, purified enzyme)

2. Enzyme Preparation (Cell Lysate):

  • Homogenize tissue or cells in ice-cold potassium phosphate buffer containing 0.5% Triton X-100.

  • Centrifuge at 10,000 x g for 15 minutes at 4°C.

  • Collect the supernatant containing the enzyme.

3. Assay Procedure:

  • Prepare the reaction mixture containing:

    • 100 mM Potassium phosphate buffer (pH 7.4)

    • 5 mM MgCl₂

    • 10 mM ATP

    • 0.5 mM CoA

    • 0.1% Triton X-100

    • 10 µM [1-¹⁴C]-fatty acid complexed with BSA (1:1 molar ratio)

  • Pre-incubate the reaction mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the enzyme source (e.g., 10-50 µg of protein).

  • Incubate at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding 2.5 mL of Dole's reagent.

  • Add 1.5 mL of heptane and 1 mL of water, vortex, and centrifuge to separate the phases.

  • Remove the upper heptane phase containing unreacted fatty acid. Repeat the heptane wash twice.

  • Add scintillation cocktail to the remaining aqueous phase containing the [1-¹⁴C]-acyl-CoA and quantify using a scintillation counter.

4. Data Analysis:

  • Calculate the amount of acyl-CoA formed based on the specific activity of the radiolabeled fatty acid.

  • Determine enzyme activity in nmol/min/mg of protein.

  • To determine kinetic parameters (Km and Vmax), vary the concentration of the fatty acid substrate while keeping other components constant and fit the data to the Michaelis-Menten equation.

Protocol 2: Spectrophotometric Assay for Very-Long-Chain Acyl-CoA Dehydrogenase Activity

This protocol utilizes the artificial electron acceptor ferricenium hexafluorophosphate (B91526) to measure acyl-CoA dehydrogenase activity.[7][8]

1. Materials and Reagents:

  • This compound (or other acyl-CoA substrate)

  • Ferricenium hexafluorophosphate

  • Potassium phosphate buffer (pH 7.6)

  • Enzyme source (e.g., fibroblast homogenates, purified enzyme)

2. Enzyme Preparation (Fibroblast Homogenate):

  • Harvest cultured fibroblasts and wash with phosphate-buffered saline.

  • Resuspend the cell pellet in ice-cold potassium phosphate buffer.

  • Homogenize the cells by sonication.

  • Centrifuge at 1,000 x g for 5 minutes at 4°C to remove cell debris.

  • Use the supernatant for the assay.

3. Assay Procedure:

  • Prepare the assay mixture in a cuvette containing:

    • 100 mM Potassium phosphate buffer (pH 7.6)

    • 150 µM Ferricenium hexafluorophosphate

  • Add the enzyme source (e.g., 20-100 µg of protein) to the cuvette and mix.

  • Initiate the reaction by adding the acyl-CoA substrate (e.g., 50 µM).

  • Monitor the reduction of ferricenium at 300 nm using a spectrophotometer at 37°C. The absorbance will decrease as ferricenium is reduced.

4. Data Analysis:

  • Calculate the rate of ferricenium reduction using its molar extinction coefficient.

  • Determine the specific activity of the enzyme.

  • For kinetic analysis, vary the concentration of the acyl-CoA substrate and measure the initial reaction rates. Fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Mandatory Visualization

The following diagrams illustrate the metabolic context and experimental workflow for the enzymatic analysis of this compound.

Peroxisomal_Beta_Oxidation cluster_peroxisome Peroxisome 15-MD-CoA This compound VLC-ACS Very-Long-Chain Acyl-CoA Synthetase 15-MD-CoA->VLC-ACS Activation Acyl-CoA_Oxidase Acyl-CoA Oxidase VLC-ACS->Acyl-CoA_Oxidase Oxidation Enoyl-CoA_Hydratase 2-Enoyl-CoA Hydratase Acyl-CoA_Oxidase->Enoyl-CoA_Hydratase Hydration Hydroxyacyl-CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Enoyl-CoA_Hydratase->Hydroxyacyl-CoA_Dehydrogenase Oxidation Thiolase β-Ketothiolase Hydroxyacyl-CoA_Dehydrogenase->Thiolase Thiolytic Cleavage Pristanoyl-CoA Pristanoyl-CoA Thiolase->Pristanoyl-CoA Propionyl-CoA Propionyl-CoA Thiolase->Propionyl-CoA Pristanoyl-CoA->Acyl-CoA_Oxidase Further β-oxidation cycles Mitochondrion Mitochondrial Metabolism Propionyl-CoA->Mitochondrion Acetyl-CoA Acetyl-CoA Acetyl-CoA->Mitochondrion

Caption: Peroxisomal β-oxidation pathway for a methyl-branched VLCFA.

Enzyme_Kinetic_Assay_Workflow Start Start Enzyme_Prep Enzyme Preparation (e.g., Cell Lysate) Start->Enzyme_Prep Substrate_Prep Substrate Preparation (Varying Concentrations) Start->Substrate_Prep Assay_Setup Assay Setup (Buffer, Cofactors) Enzyme_Prep->Assay_Setup Substrate_Prep->Assay_Setup Reaction Initiate & Incubate Reaction (Controlled Temperature & Time) Assay_Setup->Reaction Measurement Measure Product Formation or Substrate Depletion Reaction->Measurement Data_Analysis Data Analysis (Michaelis-Menten Plot) Measurement->Data_Analysis Results Determine Km & Vmax Data_Analysis->Results

Caption: General workflow for an enzyme kinetic assay.

References

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the differential expression of genes related to branched-chain fatty acid (BCFA) metabolism in various physiological and pathological states.

Branched-chain fatty acids (BCFAs) are fatty acids with one or more methyl branches on the carbon chain. Predominantly synthesized by bacteria, they are also found in various foods and are endogenously produced in humans. Emerging research highlights the significant role of BCFAs in cellular signaling, membrane fluidity, and metabolic regulation. Dysregulation of BCFA metabolism has been implicated in a range of diseases, including metabolic disorders and cancer. This guide provides a comparative overview of the differential expression of key genes involved in BCFA metabolism, supported by experimental data and detailed protocols.

Quantitative Comparison of Gene Expression

The following tables summarize the differential expression of genes involved in BCFA synthesis and degradation across different studies and conditions.

BCFA Metabolism Gene Expression in Human Adipocytes and Hepatocytes

A 2022 study investigated the effects of an iso-BCFA (14-methylpentadecanoic acid, 14-MPA) and an anteiso-BCFA (12-methyltetradecanoic acid, 12-MTA) on gene expression in human visceral adipocytes. The findings suggest that different BCFAs can have opposing effects on the expression of genes related to lipid metabolism and inflammation.

  • Table 1: Differential Expression of Lipid Metabolism Genes in Human Visceral Adipocytes Treated with 12-MTA

GeneFold Change (at 10 µM)p-valueFunction
FASN~1.5< 0.05Fatty Acid Synthase
SCD1~0.7< 0.05Stearoyl-CoA Desaturase 1
ELOVL4~1.4< 0.05Elongation of Very Long Chain Fatty Acids 4
ELOVL6~1.3< 0.05Elongation of Very Long Chain Fatty Acids 6

Data sourced from a study on human visceral adipocytes.

  • Table 2: Differential Expression of Lipid Metabolism Genes in Human Visceral Adipocytes Treated with 14-MPA

GeneFold Change (at 10 µM)p-valueFunction
FASN~1.2> 0.05Fatty Acid Synthase
SREBP1~0.6< 0.05Sterol Regulatory Element-Binding Protein 1
SCD1~0.5< 0.05Stearoyl-CoA Desaturase 1
ELOVL6~0.7< 0.05Elongation of Very Long Chain Fatty Acids 6

Data sourced from a study on human visceral adipocytes.

A similar study in 2023 explored the effects of these BCFAs on the HepG2 hepatocyte cell line.

  • Table 3: Differential Expression of Lipid and Inflammatory Genes in HepG2 Cells

ConditionGeneFold Changep-value
14-MPA (10 µM)FASNDecreased< 0.05
SREBP1Decreased< 0.05
CRPDecreased< 0.05
IL-6Decreased< 0.05
12-MTA (10 µM)FASNIncreased< 0.05
CRPIncreased< 0.05
IL-6Increased< 0.05

Data from a study on the HepG2 cell line, indicating opposing effects of iso- and anteiso-BCFAs.

BCFA Metabolism Gene Expression in Nonalcoholic Fatty Liver Disease (NAFLD)

A 2023 case-control study analyzed the hepatic expression of genes involved in BCFA synthesis in patients with NAFLD.

  • Table 4: Hepatic Gene Expression in NAFLD Patients vs. Controls

GeneFold Changep-valueFunction
BCAT1Upregulated< 0.05Branched-Chain Amino Acid Transaminase 1
BCAT2Upregulated< 0.05Branched-Chain Amino Acid Transaminase 2
BCKDHAUpregulated< 0.05Branched-Chain Keto Acid Dehydrogenase E1 Alpha Subunit

This study suggests increased endogenous BCFA production in the liver may be related to NAFLD development.

Signaling Pathways and Experimental Workflows

The regulation of BCFA metabolism is intricate, involving precursors from branched-chain amino acid (BCAA) catabolism and key enzymes in fatty acid synthesis. The following diagrams illustrate these pathways and a typical experimental workflow for gene expression analysis.

BCFA_Synthesis_Pathway cluster_BCAA Branched-Chain Amino Acid (BCAA) Catabolism cluster_FAS Fatty Acid Synthesis cluster_regulation Regulation Leucine Leucine BCAT1/2 BCAT1/2 Leucine->BCAT1/2 Isoleucine Isoleucine Isoleucine->BCAT1/2 Valine Valine Valine->BCAT1/2 alpha-Keto-isocaproate alpha-Keto-isocaproate BCAT1/2->alpha-Keto-isocaproate alpha-Keto-beta-methylvalerate alpha-Keto-beta-methylvalerate BCAT1/2->alpha-Keto-beta-methylvalerate alpha-Keto-isovalerate alpha-Keto-isovalerate BCAT1/2->alpha-Keto-isovalerate BCKDHA BCKDHA alpha-Keto-isocaproate->BCKDHA alpha-Keto-beta-methylvalerate->BCKDHA alpha-Keto-isovalerate->BCKDHA Isovaleryl-CoA Isovaleryl-CoA BCKDHA->Isovaleryl-CoA 2-Methylbutyryl-CoA 2-Methylbutyryl-CoA BCKDHA->2-Methylbutyryl-CoA Isobutyryl-CoA Isobutyryl-CoA BCKDHA->Isobutyryl-CoA FASN FASN Isovaleryl-CoA->FASN Primer 2-Methylbutyryl-CoA->FASN Primer Isobutyryl-CoA->FASN Primer iso-BCFA iso-BCFA FASN->iso-BCFA anteiso-BCFA anteiso-BCFA FASN->anteiso-BCFA Malonyl-CoA Malonyl-CoA Malonyl-CoA->FASN Elongation SREBP1 SREBP1 SREBP1->FASN Experimental_Workflow Sample_Collection Sample Collection (e.g., Tissue, Cells) RNA_Extraction Total RNA Extraction Sample_Collection->RNA_Extraction RNA_QC RNA Quality Control (e.g., NanoDrop, Bioanalyzer) RNA_Extraction->RNA_QC cDNA_Synthesis cDNA Synthesis RNA_QC->cDNA_Synthesis qPCR Quantitative PCR (qPCR) cDNA_Synthesis->qPCR RNA_Seq RNA Sequencing (RNA-Seq) cDNA_Synthesis->RNA_Seq Data_Analysis_qPCR qPCR Data Analysis (ΔΔCt Method) qPCR->Data_Analysis_qPCR Data_Analysis_RNASeq RNA-Seq Data Analysis (Alignment, Quantification, DEGs) RNA_Seq->Data_Analysis_RNASeq Results Differential Gene Expression Results Data_Analysis_qPCR->Results Data_Analysis_RNASeq->Results

A Comparative Guide to the LC-MS/MS Quantification of 15-Methyldocosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of lipid metabolism and related therapeutic areas, the accurate quantification of specific lipid species is paramount. 15-Methyldocosanoyl-CoA, a very-long-chain branched-chain fatty acyl-CoA, is an emerging molecule of interest in various metabolic pathways. Its unique structure necessitates robust and validated analytical methods for its precise measurement in biological matrices. This guide provides a comparative overview of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies applicable to the quantification of this compound, supported by established experimental data for similar long-chain acyl-CoAs.

Comparison of LC-MS/MS Methodologies

LC-MS/MS has become the gold standard for the quantification of acyl-CoAs due to its high sensitivity and specificity.[1][2] While a specific validated method for this compound is not yet widely published, methodologies for other long-chain fatty acyl-CoAs provide a strong foundation for its analysis. The primary differences in these methods lie in sample preparation and chromatographic strategies.

Here, we compare two common approaches: Method A , employing solid-phase extraction (SPE) for sample cleanup, and Method B , utilizing a simpler protein precipitation protocol.

FeatureMethod A: Solid-Phase Extraction (SPE)Method B: Protein PrecipitationRationale for this compound
Sample Preparation SPE offers excellent sample cleanup, reducing matrix effects and improving signal-to-noise. This is particularly advantageous for complex matrices like tissue homogenates.[3]Protein precipitation with organic solvents like methanol (B129727) is a simpler and faster method, suitable for higher throughput analysis.[1]For initial discovery and less complex matrices, Method B may be sufficient. For rigorous validation and analysis in complex biological samples, the cleaner extracts from Method A are preferable.
Chromatography Typically utilizes a C18 or C4 reversed-phase column with a gradient elution of acetonitrile (B52724) or methanol in the presence of an ion-pairing agent or at high pH to improve peak shape and retention of the polar acyl-CoA molecule.[3][4]Similar chromatographic principles apply, but the potential for greater matrix effects may necessitate more frequent column washing or the use of a guard column.The long, branched nature of this compound suggests that a robust chromatographic method with a high-resolution column will be necessary to ensure separation from other isomeric and isobaric species.
Mass Spectrometry Triple quadrupole mass spectrometry in positive electrospray ionization (ESI) mode is commonly used, monitoring specific multiple reaction monitoring (MRM) transitions for the parent ion and a characteristic fragment ion.[3]The same mass spectrometry principles are employed. However, ion suppression due to a less clean sample may be more pronounced.The specific MRM transitions for this compound would need to be determined through infusion of a synthesized standard.

Quantitative Performance Comparison

The following table summarizes typical performance characteristics of LC-MS/MS methods for long-chain acyl-CoAs, providing an expected baseline for a validated this compound assay.

ParameterExpected Performance for Long-Chain Acyl-CoA Analysis
Linearity (R²) > 0.99
Accuracy 85-115%[3]
Precision (CV%) < 15%[3]
Lower Limit of Quantification (LLOQ) Low pmol to fmol range
Recovery > 80%

Experimental Protocols

Below are detailed methodologies for the two compared LC-MS/MS approaches, which can be adapted for the quantification of this compound.

Method A: LC-MS/MS with Solid-Phase Extraction
  • Sample Homogenization: Homogenize frozen tissue or cell pellets in an ice-cold extraction buffer (e.g., 2:1:0.8 methanol:chloroform:water) containing an appropriate internal standard (e.g., a stable isotope-labeled version of this compound or another very-long-chain acyl-CoA not present in the sample).

  • Phase Separation: Centrifuge the homogenate to separate the aqueous and organic phases. The acyl-CoAs will be in the aqueous phase.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the aqueous extract onto the cartridge.

    • Wash the cartridge with a low percentage of organic solvent to remove interfering polar compounds.

    • Elute the acyl-CoAs with a higher concentration of organic solvent (e.g., methanol or acetonitrile).

  • Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a solvent suitable for LC-MS/MS analysis (e.g., 50% methanol in water).[1]

  • LC-MS/MS Analysis:

    • Liquid Chromatography: Use a C18 reversed-phase column with a gradient elution.

      • Mobile Phase A: Water with 10 mM ammonium (B1175870) hydroxide.

      • Mobile Phase B: Acetonitrile with 10 mM ammonium hydroxide.

      • Gradient: A typical gradient would start at a low percentage of Mobile Phase B and ramp up to elute the hydrophobic this compound.

    • Mass Spectrometry: Operate a triple quadrupole mass spectrometer in positive ESI mode, monitoring for the specific MRM transition of this compound.

Method B: LC-MS/MS with Protein Precipitation
  • Sample Homogenization: Homogenize frozen tissue or cell pellets in an ice-cold extraction solvent (e.g., 80% methanol in water) containing an internal standard.[1]

  • Protein Precipitation: Vortex the homogenate vigorously to precipitate proteins.

  • Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Solvent Evaporation and Reconstitution: Evaporate the supernatant to dryness and reconstitute in the LC-MS/MS injection solvent.[1]

  • LC-MS/MS Analysis: Follow the same LC-MS/MS parameters as described in Method A.

Visualizing the Workflow and Method Comparison

To further clarify the experimental process and the key decision points, the following diagrams are provided.

LC_MSMS_Workflow Figure 1: Experimental Workflow for this compound Quantification cluster_SamplePrep Sample Preparation cluster_Analysis Analysis Sample_Homogenization Sample Homogenization (with Internal Standard) Method_Choice Choose Cleanup Method Sample_Homogenization->Method_Choice SPE Solid-Phase Extraction (SPE) (Method A) Method_Choice->SPE Complex Matrix Protein_Precipitation Protein Precipitation (Method B) Method_Choice->Protein_Precipitation High Throughput Evaporation Solvent Evaporation SPE->Evaporation Protein_Precipitation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation Liquid Chromatography Separation (C18 Reversed-Phase) Reconstitution->LC_Separation MS_Detection Tandem Mass Spectrometry Detection (Positive ESI, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Caption: Figure 1: A generalized workflow for the quantification of this compound by LC-MS/MS.

Method_Comparison Figure 2: Key Differences Between SPE and Protein Precipitation LCMS_Quantification LC-MS/MS Quantification of This compound Method_A Method A: Solid-Phase Extraction LCMS_Quantification->Method_A Method_B Method B: Protein Precipitation LCMS_Quantification->Method_B Pros_A Pros: - Excellent sample cleanup - Reduced matrix effects - Higher sensitivity Method_A->Pros_A Cons_A Cons: - More time-consuming - Higher cost Method_A->Cons_A Pros_B Pros: - Simple and fast - High throughput Method_B->Pros_B Cons_B Cons: - Potential for ion suppression - Less clean extract Method_B->Cons_B

Caption: Figure 2: A comparison of the advantages and disadvantages of the two primary sample preparation methods.

Conclusion

The successful quantification of this compound by LC-MS/MS is highly feasible by adapting established methods for other long-chain acyl-CoAs. The choice between a more rigorous sample preparation method like solid-phase extraction and a simpler protein precipitation will depend on the specific research question, the complexity of the biological matrix, and the required throughput. For accurate and reliable quantification, the use of a stable isotope-labeled internal standard is strongly recommended. The development and validation of a specific assay for this compound will be a valuable tool for advancing our understanding of its role in health and disease.

References

A Comparative Guide to the Metabolism of 15-Methyldocosanoyl-CoA and Phytanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the metabolic pathways of two distinct branched-chain fatty acyl-CoAs: 15-Methyldocosanoyl-CoA and Phytanoyl-CoA. While the metabolism of phytanoyl-CoA is well-documented due to its association with Refsum disease, information on this compound is less direct. This comparison extrapolates from the established principles of very-long-chain and branched-chain fatty acid metabolism to infer the metabolic fate of this compound. All quantitative data are summarized for ease of comparison, and detailed experimental protocols for key assays are provided.

At a Glance: Key Metabolic Differences

FeatureThis compound MetabolismPhytanoyl-CoA Metabolism
Primary Metabolic Pathway Peroxisomal Beta-OxidationPeroxisomal Alpha-Oxidation followed by Beta-Oxidation[1]
Initial Degradation Step Dehydrogenation by Acyl-CoA OxidaseHydroxylation by Phytanoyl-CoA Hydroxylase[1][2]
Reason for Pathway Very long-chain fatty acid (C23)Methyl group at the β-carbon (C3) blocks beta-oxidation[1]
Cellular Location Primarily PeroxisomesPeroxisomes[1]
Key Enzymes Acyl-CoA Oxidase, D-bifunctional protein, Sterol carrier protein XPhytanoyl-CoA Hydroxylase, 2-Hydroxyphytanoyl-CoA Lyase[1][2]
Initial Products Acetyl-CoA and a shorter acyl-CoAPristanal and Formyl-CoA[1]
Final Products of Initial Phase Multiple molecules of Acetyl-CoA and one molecule of Propionyl-CoAPristanoyl-CoA
Associated Pathology No specific pathology knownRefsum Disease, Zellweger Syndrome[1]

Metabolic Pathways: A Detailed Comparison

The metabolic routes of this compound and phytanoyl-CoA diverge significantly due to the position of their methyl branches.

Phytanoyl-CoA Metabolism: The Alpha-Oxidation Pathway

Phytanoyl-CoA, derived from the dietary branched-chain fatty acid phytanic acid, possesses a methyl group on its β-carbon. This structural feature sterically hinders the formation of a double bond between the α and β carbons, a crucial step in the standard beta-oxidation pathway. Consequently, phytanoyl-CoA must first undergo alpha-oxidation in the peroxisomes.[1]

The key steps are:

  • Hydroxylation: Phytanoyl-CoA is hydroxylated at the α-carbon by phytanoyl-CoA hydroxylase (PHYH) , forming 2-hydroxyphytanoyl-CoA.[1][2]

  • Cleavage: 2-Hydroxyphytanoyl-CoA lyase then cleaves 2-hydroxyphytanoyl-CoA into pristanal and formyl-CoA .[1]

  • Oxidation: Pristanal is subsequently oxidized to pristanic acid , which can then be activated to pristanoyl-CoA and enter the beta-oxidation pathway.[1]

Phytanoyl_CoA_Metabolism Phytanoyl_CoA Phytanoyl_CoA 2-Hydroxyphytanoyl-CoA 2-Hydroxyphytanoyl-CoA Phytanoyl_CoA->2-Hydroxyphytanoyl-CoA Phytanoyl-CoA Hydroxylase Pristanal Pristanal 2-Hydroxyphytanoyl-CoA->Pristanal 2-Hydroxyphytanoyl-CoA Lyase Formyl-CoA Formyl-CoA 2-Hydroxyphytanoyl-CoA->Formyl-CoA Pristanic Acid Pristanic Acid Pristanal->Pristanic Acid Aldehyde Dehydrogenase Pristanoyl-CoA Pristanoyl-CoA Pristanic Acid->Pristanoyl-CoA Acyl-CoA Synthetase Beta_Oxidation Beta-Oxidation Pristanoyl-CoA->Beta_Oxidation

Fig 1. Alpha-oxidation of phytanoyl-CoA.
This compound Metabolism: A Presumed Beta-Oxidation Pathway

This compound is a very-long-chain fatty acid (VLCFA) with a methyl group at the 15th carbon atom. Crucially, this methyl group is distant from the β-carbon, meaning it does not block the initial steps of beta-oxidation . Due to its long chain length (C23), its degradation is expected to be initiated in the peroxisomes .

The presumed pathway involves:

  • Chain Shortening: this compound undergoes several cycles of peroxisomal beta-oxidation. Each cycle shortens the fatty acyl-CoA chain by two carbons, releasing a molecule of acetyl-CoA.

  • Encountering the Branch: As the chain is shortened, the methyl group at the original C15 position will eventually be near the carboxyl end. When the methyl group is at the α-carbon (C2) or β-carbon (C3) of the shortened acyl-CoA, specific enzymes are required to process it.

  • Propionyl-CoA Formation: The beta-oxidation of an odd-chain fatty acid like this compound (a C23 fatty acid) will ultimately yield multiple molecules of acetyl-CoA and one molecule of propionyl-CoA from the terminal three carbons.[3][4] The methyl group at the 15-position will result in a branched three-carbon unit, likely also leading to propionyl-CoA or a related metabolite. Propionyl-CoA can then be converted to succinyl-CoA and enter the citric acid cycle.[5][6][7]

15_Methyldocosanoyl_CoA_Metabolism This compound This compound Peroxisomal_Beta_Oxidation Peroxisomal Beta-Oxidation This compound->Peroxisomal_Beta_Oxidation Acetyl-CoA Acetyl-CoA Peroxisomal_Beta_Oxidation->Acetyl-CoA Multiple Cycles Propionyl-CoA Propionyl-CoA Peroxisomal_Beta_Oxidation->Propionyl-CoA Final Cycle TCA_Cycle Citric Acid Cycle Propionyl-CoA->TCA_Cycle via Succinyl-CoA

Fig 2. Presumed beta-oxidation of this compound.

Experimental Protocols

In Vitro Alpha-Oxidation Assay for Phytanoyl-CoA

This protocol is adapted from methods used to measure the activity of phytanoyl-CoA hydroxylase.

Objective: To quantify the conversion of phytanoyl-CoA to 2-hydroxyphytanoyl-CoA.

Materials:

  • Phytanoyl-CoA substrate

  • Cell or tissue homogenates (e.g., liver, fibroblasts)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Cofactors: FeSO₄, 2-oxoglutarate, ascorbate

  • Terminating solution (e.g., methanol)

  • Internal standard (e.g., a structurally similar, stable isotope-labeled fatty acyl-CoA)

  • LC-MS/MS system for analysis

Procedure:

  • Prepare cell or tissue homogenates in a suitable lysis buffer and determine the protein concentration.

  • Prepare a master mix of the reaction buffer containing the cofactors.

  • Initiate the reaction by adding a known amount of phytanoyl-CoA substrate to the homogenate/buffer mix.

  • Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

  • Terminate the reaction by adding a cold terminating solution.

  • Add the internal standard.

  • Centrifuge to pellet the protein and collect the supernatant.

  • Analyze the supernatant by LC-MS/MS to quantify the amount of 2-hydroxyphytanoyl-CoA produced.

  • Calculate the specific activity of phytanoyl-CoA hydroxylase (e.g., in nmol/min/mg protein).

Peroxisomal Beta-Oxidation Assay for Very-Long-Chain Branched-Chain Fatty Acids

This protocol is a general method for measuring the beta-oxidation of VLCFAs in cultured cells and can be adapted for this compound.

Objective: To measure the rate of beta-oxidation of a radiolabeled very-long-chain branched-chain fatty acid.

Materials:

  • Cultured cells (e.g., fibroblasts)

  • Culture medium

  • Radiolabeled substrate (e.g., [1-¹⁴C]-15-Methyldocosanoic acid, which would be converted to its CoA ester intracellularly)

  • Scintillation cocktail and counter

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer

Procedure:

  • Culture cells to near confluency in appropriate multi-well plates.

  • Prepare the radiolabeled substrate in a suitable carrier (e.g., complexed to fatty acid-free BSA).

  • Wash the cells with PBS.

  • Add the culture medium containing the radiolabeled substrate to the cells.

  • Incubate for a specific time course (e.g., 2, 4, 8, 24 hours) at 37°C.

  • At each time point, collect the culture medium.

  • Separate the aqueous phase (containing water-soluble beta-oxidation products like [¹⁴C]acetyl-CoA) from the lipid phase (containing the un-metabolized substrate). This can be achieved by a precipitation and centrifugation method.

  • Measure the radioactivity in the aqueous phase using a scintillation counter.

  • Lyse the cells and determine the total protein content for normalization.

  • The rate of beta-oxidation is expressed as the amount of radiolabeled water-soluble products generated per unit of time per mg of protein.

Logical Workflow for Comparing Metabolism

Comparison_Workflow cluster_Phytanoyl Phytanoyl-CoA cluster_15_Methyl This compound cluster_Common Common Pathway Phytanoyl_CoA Phytanoyl-CoA (β-methyl branch) Alpha_Oxidation Alpha-Oxidation Phytanoyl_CoA->Alpha_Oxidation Blockage of Beta-Oxidation Pristanoyl_CoA Pristanoyl-CoA Alpha_Oxidation->Pristanoyl_CoA Beta_Oxidation_Common Beta-Oxidation Pristanoyl_CoA->Beta_Oxidation_Common 15_Methyldocosanoyl_CoA This compound (non-β-methyl branch) Beta_Oxidation_15 Peroxisomal Beta-Oxidation 15_Methyldocosanoyl_CoA->Beta_Oxidation_15 Beta_Oxidation_15->Beta_Oxidation_Common After chain shortening Acetyl_CoA Acetyl-CoA Beta_Oxidation_Common->Acetyl_CoA Propionyl_CoA Propionyl-CoA (from odd chain) Beta_Oxidation_Common->Propionyl_CoA TCA Citric Acid Cycle Acetyl_CoA->TCA Propionyl_CoA->TCA

Fig 3. Logical workflow comparing the metabolic fates.

Conclusion

The metabolism of this compound and phytanoyl-CoA provides a compelling example of how the specific location of a methyl branch on a fatty acid dictates its metabolic pathway. Phytanoyl-CoA, with its beta-methyl group, is a classic substrate for the essential peroxisomal alpha-oxidation pathway, a defect in which leads to the severe neurological disorder Refsum disease. In contrast, the available evidence on fatty acid metabolism strongly suggests that this compound, with its methyl group distant from the beta-carbon, is a substrate for the more conventional beta-oxidation pathway, albeit initiated in the peroxisomes due to its chain length. Understanding these differences is crucial for researchers in metabolic diseases and drug development, as it highlights the specificity of catabolic enzymes and the distinct consequences of their deficiencies. Further direct experimental investigation into the metabolism of a wider range of branched-chain fatty acids, including this compound, will undoubtedly provide deeper insights into the intricacies of lipid metabolism.

References

Unveiling the Cross-Reactivity of Acyl-CoA Binding Proteins with 15-Methyldocosanoyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acyl-CoA Binding Proteins (ACBPs) are small, highly conserved intracellular proteins that play a crucial role in the transport and buffering of acyl-CoA esters.[1][2] Their binding affinity is largely dependent on the length and saturation of the acyl chain. This guide synthesizes available quantitative data to illustrate the binding specificity of different ACBP isoforms, providing a basis for inferring their potential interaction with the novel compound 15-Methyldocosanoyl-CoA. Detailed experimental protocols for key binding affinity assays are also presented to facilitate further research in this area.

Comparative Analysis of ACBP Binding Affinities

Direct binding data for this compound with ACBPs is currently unavailable. However, by examining the binding affinities of various ACBPs for a range of acyl-CoA esters, we can infer potential cross-reactivity. The following table summarizes known dissociation constants (Kd) for several ACBPs with various acyl-CoA molecules. Lower Kd values indicate higher binding affinity.

Acyl-CoA EsterACBP IsoformOrganismDissociation Constant (Kd)Experimental Method
C14:0-CoA Bovine ACBPBos taurus~1-10 nMNot Specified
C16:0-CoA Bovine ACBPBos taurus0.14 µMLipidex 1000 Assay
C18:0-CoA Bovine ACBPBos taurusHigh AffinityNot Specified
C18:1-CoA Bovine ACBPBos taurus0.13 µMLipidex 1000 Assay
C20:4-CoA Bovine ACBPBos taurusHigh AffinityNot Specified
C22:6-CoA Bovine ACBPBos taurusHigh AffinityNot Specified
Various Acyl-CoAs Yeast ACBPSaccharomyces cerevisiae0.055 nMMicrocalorimetry
C16:0-CoA GmACBP4.1Glycine maxExothermic BindingIsothermal Titration Calorimetry
C18:1-CoA GmACBP4.1Glycine maxExothermic BindingIsothermal Titration Calorimetry
C18:2-CoA GmACBP4.1Glycine maxExothermic BindingIsothermal Titration Calorimetry
C18:3-CoA GmACBP4.1Glycine maxExothermic BindingIsothermal Titration Calorimetry
Medium to Long-Chain Acyl-CoAs CpACBP1Cryptosporidium parvumHigh Affinity (Highest for C16:0)Lipidex 1000 Assay

Inference for this compound:

Based on the available data, ACBPs generally exhibit a high affinity for long-chain (C12-C22) acyl-CoA esters.[3][4] The presence of a methyl group at the 15th position of a C22:0 (docosanoyl) backbone is a structural modification. While no direct data on methylated acyl-CoA binding exists, the hydrophobic binding pocket of ACBPs accommodates the acyl chain.[1] It is plausible that the methyl group may introduce steric hindrance, potentially altering the binding affinity compared to its unmethylated counterpart, docosanoyl-CoA. The extent of this alteration would likely depend on the specific isoform of ACBP and the precise conformation of its binding pocket. For instance, isoforms with a more flexible or spacious binding pocket might accommodate the methyl group with minimal loss of affinity, while those with a more constrained pocket could exhibit significantly weaker binding. Further experimental investigation is required to quantify the precise binding affinity.

Key Experimental Protocols

To facilitate the direct assessment of the binding affinity of this compound with various ACBPs, detailed protocols for three standard biophysical techniques are provided below.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon the binding of a ligand to a protein, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Methodology:

  • Sample Preparation:

    • Prepare a solution of the purified ACBP of interest (typically 10-50 µM) in a suitable buffer (e.g., phosphate (B84403) or Tris buffer at physiological pH).

    • Prepare a solution of this compound (typically 100-500 µM) in the same buffer. It is critical that the buffer composition is identical for both protein and ligand to avoid heats of dilution.

    • Degas both solutions to prevent the formation of air bubbles during the experiment.

  • ITC Experiment:

    • Load the ACBP solution into the sample cell of the ITC instrument.

    • Load the this compound solution into the injection syringe.

    • Set the experimental temperature (e.g., 25°C or 37°C).

    • Perform a series of small, sequential injections of the ligand into the protein solution.

    • Record the heat released or absorbed after each injection.

  • Data Analysis:

    • Integrate the heat-flow peaks to determine the heat change per injection.

    • Plot the heat change against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to calculate the Kd, n, and ΔH.

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis Prep_ACBP Prepare ACBP Solution (10-50 µM) Degas Degas Both Solutions Prep_ACBP->Degas Prep_Ligand Prepare Ligand Solution (100-500 µM) Prep_Ligand->Degas Load_Sample Load ACBP into Cell Degas->Load_Sample Load_Syringe Load Ligand into Syringe Degas->Load_Syringe Titration Perform Serial Injections Load_Sample->Titration Load_Syringe->Titration Integrate Integrate Heat Peaks Titration->Integrate Plot Plot Binding Isotherm Integrate->Plot Fit Fit Data to Binding Model Plot->Fit Calculate Determine Kd, n, ΔH Fit->Calculate

Workflow for Isothermal Titration Calorimetry.
Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the binding of an analyte (in this case, this compound) to a ligand (ACBP) immobilized on a sensor chip in real-time.

Methodology:

  • Chip Preparation and Ligand Immobilization:

    • Select a suitable sensor chip (e.g., a CM5 chip).

    • Activate the chip surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

    • Immobilize the purified ACBP onto the chip surface via amine coupling. The amount of immobilized protein should be optimized to avoid mass transport limitations.

    • Deactivate any remaining active esters on the surface with ethanolamine.

  • Binding Analysis:

    • Prepare a series of dilutions of this compound in a suitable running buffer (e.g., HBS-EP).

    • Inject the different concentrations of the analyte over the sensor surface containing the immobilized ACBP.

    • Monitor the change in the refractive index, which is proportional to the amount of bound analyte, in real-time to obtain sensorgrams.

    • After each injection, regenerate the sensor surface using a suitable regeneration solution to remove the bound analyte.

  • Data Analysis:

    • Fit the sensorgrams from the different analyte concentrations to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

SPR_Workflow cluster_prep Chip Preparation cluster_binding Binding Analysis cluster_analysis Data Analysis Activate Activate Sensor Chip (NHS/EDC) Immobilize Immobilize ACBP Activate->Immobilize Deactivate Deactivate Surface (Ethanolamine) Immobilize->Deactivate Inject_Analyte Inject Ligand (Varying Concentrations) Deactivate->Inject_Analyte Monitor_Signal Monitor SPR Signal Inject_Analyte->Monitor_Signal Regenerate Regenerate Surface Monitor_Signal->Regenerate Fit_Sensorgrams Fit Sensorgrams to Kinetic Model Monitor_Signal->Fit_Sensorgrams Regenerate->Inject_Analyte Calculate Determine ka, kd, Kd Fit_Sensorgrams->Calculate

Workflow for Surface Plasmon Resonance.
Fluorescence-Based Binding Assays

These assays rely on changes in fluorescence properties upon binding. A common approach is a competitive binding assay using a fluorescently labeled acyl-CoA analog.

Methodology:

  • Assay Setup:

    • Select a suitable fluorescently labeled acyl-CoA analog that is known to bind to the ACBP of interest (e.g., NBD-stearoyl-CoA).

    • In a microplate format, prepare a series of wells containing a fixed concentration of the ACBP and the fluorescently labeled acyl-CoA.

    • To these wells, add increasing concentrations of the unlabeled competitor, this compound.

  • Measurement:

    • Incubate the plate to allow the binding to reach equilibrium.

    • Measure the fluorescence intensity or fluorescence polarization/anisotropy in each well using a plate reader. The displacement of the fluorescent probe by the unlabeled ligand will result in a change in the fluorescence signal.

  • Data Analysis:

    • Plot the change in fluorescence signal as a function of the concentration of the unlabeled competitor.

    • Fit the resulting competition curve to a suitable model to determine the IC50 value (the concentration of the competitor that displaces 50% of the fluorescent probe).

    • Calculate the Ki (and subsequently Kd) for the unlabeled ligand using the Cheng-Prusoff equation, which requires knowledge of the Kd of the fluorescent probe.

Fluorescence_Workflow cluster_setup Assay Setup cluster_measurement Measurement cluster_analysis Data Analysis Mix_Components Mix ACBP and Fluorescent Probe Add_Competitor Add Increasing Concentrations of This compound Mix_Components->Add_Competitor Incubate Incubate to Equilibrium Add_Competitor->Incubate Measure_Fluorescence Measure Fluorescence (Intensity or Polarization) Incubate->Measure_Fluorescence Plot_Curve Plot Competition Curve Measure_Fluorescence->Plot_Curve Calculate_IC50 Determine IC50 Plot_Curve->Calculate_IC50 Calculate_Ki Calculate Ki (Kd) (Cheng-Prusoff) Calculate_IC50->Calculate_Ki Result Binding Affinity Calculate_Ki->Result

Workflow for Fluorescence-Based Competitive Binding Assay.

Signaling Pathways and Logical Relationships

The primary role of ACBPs is the intracellular transport and buffering of acyl-CoA esters, which are central metabolites in lipid metabolism. The binding of a specific acyl-CoA, such as this compound, to an ACBP would influence the availability of this molecule for various metabolic pathways.

ACBP_Signaling cluster_pool Intracellular Acyl-CoA Pool cluster_acbp ACBP Interaction cluster_pathways Metabolic Fates AcylCoA This compound ACBP ACBP AcylCoA->ACBP Binding Pathway1 Lipid Synthesis (e.g., Sphingolipids, Glycerolipids) ACBP->Pathway1 Delivery Pathway2 Beta-Oxidation ACBP->Pathway2 Delivery Pathway3 Protein Acylation ACBP->Pathway3 Delivery

ACBP-mediated trafficking of acyl-CoA esters.

This diagram illustrates that the binding of this compound to an ACBP sequesters it into a soluble pool, from which it can be delivered to various metabolic pathways, including complex lipid synthesis, energy production via beta-oxidation, and post-translational modification of proteins. The binding affinity of a specific ACBP for this novel acyl-CoA will directly impact its partitioning between these pathways.

References

Comparative Lipidomics of Cells Treated with Fatty Acids: An Illustrative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the lipidomic effects of 15-Methyldocosanoyl-CoA is not available in the public domain. Therefore, this guide uses the well-characterized monounsaturated fatty acid, Oleic Acid (OA), as a primary example to demonstrate the structure and content of a comparative lipidomics analysis. For comparison, the effects of the saturated fatty acid, Palmitic Acid (PA), are included to highlight differential cellular responses. This document serves as a template for researchers conducting similar analyses.

This guide provides an objective comparison of the cellular lipidome in response to treatment with a monounsaturated fatty acid (Oleic Acid) versus a saturated fatty acid (Palmitic Acid). It includes detailed experimental methodologies, comparative data tables, and diagrams of key signaling pathways and workflows to support researchers, scientists, and drug development professionals.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of lipidomics data. The following protocol outlines a standard workflow for treating cultured cells with fatty acids and analyzing the resulting changes in the cellular lipidome.

Cell Culture and Fatty Acid Treatment

This protocol describes the preparation of cells and their treatment with fatty acid:bovine serum albumin (BSA) complexes.

  • Cell Seeding: Plate hepatocytes (e.g., HepG2, Huh-7) or other relevant cell lines in 6-well plates. Culture the cells until they reach 80-90% confluency.

  • Preparation of Fatty Acid-BSA Complexes:

    • Prepare a 10% (w/v) solution of fatty acid-free BSA in serum-free culture medium.

    • Prepare a stock solution of Oleic Acid or Palmitic Acid in ethanol.

    • Slowly add the fatty acid stock solution to the BSA solution while gently vortexing to achieve the desired final concentration (e.g., 200-500 µM). The molar ratio of fatty acid to BSA should be carefully controlled (e.g., 2:1).

    • Incubate the complex solution at 37°C for at least 30 minutes to allow for binding.

  • Cell Treatment:

    • Aspirate the standard culture medium from the cells and wash once with phosphate-buffered saline (PBS).

    • Add the medium containing the appropriate fatty acid:BSA complex or a BSA-only vehicle control to the cells.

    • Incubate the cells at 37°C for a specified period (e.g., 24 hours).

Lipid Extraction

This protocol uses a modified Bligh-Dyer method for total lipid extraction.

  • Stopping the Reaction: Aspirate the treatment medium. Immediately wash the cells three times with ice-cold PBS containing 0.5% BSA to remove unbound fatty acids, followed by one wash with ice-cold PBS alone.

  • Cell Lysis and Lipid Solubilization: Add a 2:1 (v/v) mixture of chloroform:methanol directly to the culture wells to lyse the cells. Scrape the cells and collect the lysate into a glass tube.

  • Phase Separation: Add 0.25 volumes of 0.9% NaCl solution to the lysate. Vortex the mixture vigorously and centrifuge at a low speed (e.g., 2000 x g) for 5 minutes to separate the aqueous and organic phases.

  • Collection: Carefully collect the lower organic phase, which contains the lipids, using a glass pipette.

  • Drying: Evaporate the solvent from the collected organic phase under a stream of nitrogen. Store the dried lipid extract at -80°C until analysis.

Lipid Analysis by Mass Spectrometry

The dried lipid extracts are reconstituted and analyzed, typically by liquid chromatography-mass spectrometry (LC-MS).

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent, such as a 1:1 mixture of methanol:chloroform.

  • LC-MS Analysis: Perform lipid profiling using reverse-phase liquid chromatography coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Data Processing: Process the raw data using specialized software to identify and quantify lipid species. This involves matching precursor ions and characteristic fragment masses against lipid databases. Statistical analyses like Principal Component Analysis (PCA) and Orthogonal Partial Least Squares Discriminant Analysis (OPLS-DA) are used to identify significant differences between treatment groups.

G Experimental Workflow for Comparative Lipidomics cluster_prep Preparation cluster_treat Treatment cluster_extract Extraction cluster_analysis Analysis C Cell Seeding & Culture (80-90% Confluency) FA Prepare Fatty Acid:BSA Complexes (OA, PA, Vehicle) T Wash Cells & Add Treatment Medium FA->T I Incubate at 37°C (e.g., 24 hours) T->I W Wash to Stop Reaction (Ice-Cold PBS + BSA) I->W L Lyse & Extract Lipids (Chloroform:Methanol) W->L P Phase Separation & Collection L->P D Dry Lipid Extract (Nitrogen Stream) P->D MS LC-MS Analysis D->MS DP Data Processing & Statistical Analysis MS->DP

A generalized workflow for cellular lipidomics experiments.

Comparative Data Presentation

Treatment of cells with different fatty acids leads to distinct changes in the lipidome and overall cellular physiology.

Table 1: Summary of Lipid Class Alterations

This table summarizes common changes observed in major lipid classes in hepatocytes treated with Oleic Acid (OA) versus Palmitic Acid (PA), relative to a vehicle control.

Lipid CategoryLipid ClassEffect of Oleic Acid (OA)Effect of Palmitic Acid (PA)Reference(s)
Glycerolipids Triglycerides (TG)Strong IncreaseModerate Increase
Diacylglycerols (DAG)IncreaseIncrease
Glycerophospholipids Lysophosphatidylcholine (LPC)DecreaseVariable / No Change
Phosphatidylglycerol (PG)DecreaseVariable / No Change
Sphingolipids Ceramides (Cer)DecreaseIncrease
Hexosylceramides (HexCer)DecreaseNo significant change
Table 2: Comparative Cellular Effects

Beyond direct changes to lipid species, OA and PA exert differential effects on key cellular processes.

Cellular ProcessEffect of Oleic Acid (OA)Effect of Palmitic Acid (PA)Reference(s)
Lipid Droplet (LD) Formation Increases number and size of LDsInduces smaller, less numerous LDs
Apoptosis (Cell Death) Protective; reduces apoptosisPro-apoptotic; induces cell death
Insulin (B600854) Signaling No impairment / ProtectiveImpairs insulin signaling pathway
Inflammation (e.g., NF-κB) Can inhibit pro-inflammatory signalsPro-inflammatory; activates NF-κB
Endoplasmic Reticulum (ER) Stress Ameliorates ER stressInduces ER stress

Modulation of Cellular Signaling Pathways

Fatty acids are not just metabolic substrates; they are also signaling molecules that can activate or inhibit complex intracellular pathways. Oleic acid, in particular, has been shown to modulate pathways related to fatty acid oxidation and lipid metabolism.

Oleic Acid-Mediated Activation of Fatty Acid Oxidation

In skeletal muscle cells, oleic acid specifically stimulates the complete oxidation of fatty acids through a signaling cascade involving Protein Kinase A (PKA) and the SIRT1-PGC1α transcriptional complex. Palmitate does not activate this pathway.

  • cAMP/PKA Activation: Oleic acid treatment leads to an increase in intracellular cyclic AMP (cAMP), which in turn activates PKA.

  • SIRT1 Activation: PKA phosphorylates and activates the deacetylase SIRT1.

  • PGC1α Deacetylation: Activated SIRT1 deacetylates the transcriptional coactivator PGC1α.

  • Gene Expression: Deacetylated PGC1α is active and induces the expression of target genes involved in the fatty acid oxidation pathway.

  • Increased Lipid Oxidation: The upregulation of these genes results in an accelerated rate of complete fatty acid oxidation in the mitochondria.

G Oleic Acid Signaling Pathway for Fatty Acid Oxidation cluster_nuc OA Oleic Acid PKA cAMP / PKA Pathway OA->PKA Activates SIRT1 SIRT1 PKA->SIRT1 Activates via Phosphorylation PGC1a_ac PGC1α (Acetylated) [Inactive] SIRT1->PGC1a_ac Deacetylates PGC1a_deac PGC1α (Deacetylated) [Active] PGC1a_ac->PGC1a_deac FAO Fatty Acid Oxidation Genes PGC1a_deac->FAO Induces Expression Nuc Nucleus Ox Increased Lipid Oxidation FAO->Ox

Oleic acid stimulates fatty acid oxidation via PKA/SIRT1.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.